molecular formula C9H11NO2 B1332320 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 16151-14-7

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B1332320
CAS No.: 16151-14-7
M. Wt: 165.19 g/mol
InChI Key: FPZYYMHZCULYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYYMHZCULYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367861
Record name 3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16151-14-7
Record name 3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS No. 16151-14-7). This heterocyclic compound, belonging to the dihydropyridinone class, presents a scaffold of interest for researchers in medicinal chemistry and drug development due to its array of functional groups amenable to chemical modification. This document consolidates available physicochemical data, outlines a detailed synthetic protocol based on established chemical principles, explores the compound's reactivity, and discusses its potential biological significance by drawing parallels with structurally related molecules. Methodologies for synthesis, purification, and characterization are detailed to provide a practical framework for laboratory investigation.

Chemical Identity and Physicochemical Profile

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a multifaceted organic molecule featuring a dihydropyridinone core substituted with two methyl groups and an acetyl group. The presence of a lactam ring, an α,β-unsaturated ketone system, and an N-H bond imparts a unique combination of chemical characteristics.

Fig 1. Chemical Structure of the Topic Compound.

A summary of its key identifiers and known physical properties is provided in Table 1. The compound is described as a white crystalline solid with solubility in water and polar organic solvents, a characteristic attributed to the polar lactam and acetyl functionalities capable of hydrogen bonding.[1]

PropertyValueSource
IUPAC Name 3-acetyl-4,6-dimethyl-1H-pyridin-2-oneN/A
CAS Number 16151-14-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Physical State White crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Proposed Synthesis and Purification

Underlying Synthetic Rationale (Guarechi-Thorpe Analogy)

The synthesis of the closely related 3-cyano-4,6-dimethyl-2-pyridone is reliably achieved by reacting acetylacetone with cyanoacetamide in the presence of a basic catalyst like piperidine.[2][3][4] The mechanism involves:

  • Knoevenagel Condensation: The base deprotonates the active methylene group of acetoacetamide, which then attacks one of the carbonyls of acetylacetone.

  • Cyclization: An intramolecular cyclization occurs via the attack of the amide nitrogen onto the remaining carbonyl group.

  • Dehydration: Subsequent loss of water yields the stable dihydropyridinone ring system.

By substituting cyanoacetamide with acetoacetamide, the cyano group at the 3-position is replaced with an acetyl group, yielding the target molecule. Piperidine is an effective catalyst as it is strong enough to facilitate the initial deprotonation but mild enough to avoid significant side reactions.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for analogous compounds and has not been experimentally validated from a specific literature source for this exact molecule.

Reagents:

  • Acetylacetone (Pentane-2,4-dione), reagent grade

  • Acetoacetamide, reagent grade

  • Piperidine, catalyst grade

  • Ethanol, absolute

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (0.1 mol, ~10.0 g) and acetoacetamide (0.1 mol, ~10.1 g).

  • Add 100 mL of absolute ethanol to dissolve the reactants.

  • Add piperidine (0.02 mol, ~2 mL) to the solution. The addition of the base is the critical catalytic step that initiates the condensation cascade.

  • Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.

    • Process Insight: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate:hexane.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate from the solution upon cooling.

  • If precipitation is slow, the flask can be placed in an ice bath to promote crystallization.

  • Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual reactants.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using melting point analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis and Purification Workflow

synthesis_workflow reactants 1. Reactants Mixing Acetylacetone + Acetoacetamide in Ethanol catalyst 2. Catalyst Addition Add Piperidine reactants->catalyst reflux 3. Reaction Reflux for 4-6h (~78°C) (Monitor by TLC) catalyst->reflux cool 4. Crystallization Cool to Room Temp. (Ice Bath if needed) reflux->cool filter1 5. Crude Isolation Vacuum Filtration Wash with cold Ethanol cool->filter1 recrystal 6. Purification Recrystallization from hot Ethanol filter1->recrystal filter2 7. Final Isolation Vacuum Filtration Wash with cold Ethanol recrystal->filter2 dry 8. Drying Vacuum Oven filter2->dry product Pure Product dry->product

Fig 2. Proposed workflow for synthesis and purification.

Spectroscopic and Structural Characterization (Anticipated)

Definitive spectral data from primary literature is currently unavailable. However, based on the molecular structure, a detailed prediction of the expected NMR and IR spectra can be made to aid researchers in confirming the compound's identity.

¹H NMR Spectroscopy (Predicted)
  • N-H Proton: A broad singlet is expected in the downfield region (δ 11-13 ppm), characteristic of a lactam N-H proton.

  • Vinyl Proton (C5-H): A sharp singlet is anticipated around δ 5.5-6.0 ppm.

  • Acetyl Protons (CH₃-C=O): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

  • C4-Methyl Protons (C4-CH₃): A singlet integrating to 3 protons, expected around δ 2.3-2.5 ppm.

  • C6-Methyl Protons (C6-CH₃): A singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Lactam Carbonyl (C2): Expected in the range of δ 165-175 ppm.

  • Acetyl Carbonyl (C=O): Expected further downfield, around δ 195-205 ppm.

  • Olefinic Carbons (C4 & C5): C4 (substituted) around δ 150-160 ppm; C5 (protonated) around δ 100-110 ppm.

  • Substituted Carbon (C3 & C6): C3 (acetyl-bearing) around δ 110-120 ppm; C6 (methyl-bearing) around δ 145-155 ppm.

  • Methyl Carbons: The three distinct methyl carbons (acetyl, C4-Me, C6-Me) are expected in the aliphatic region, δ 20-35 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretches: Two distinct, strong absorption bands are expected between 1650-1750 cm⁻¹. The lactam carbonyl will likely appear around 1660-1680 cm⁻¹, while the conjugated acetyl carbonyl may appear at a slightly lower frequency.

  • C=C Stretch: An absorption band around 1600-1640 cm⁻¹ for the double bond within the ring.

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it a versatile scaffold for further chemical modification. Understanding these sites is key for its application in drug discovery programs.

reactivity_sites cluster_main Potential Sites for Chemical Derivatization mol l_nh->p_nh l_acetyl->p_acetyl l_c5->p_c5

Fig 3. Key reactivity hotspots on the molecular scaffold.
  • N-H Site: The lactam nitrogen is nucleophilic and can undergo reactions such as N-alkylation or N-arylation under basic conditions. This allows for the introduction of diverse substituents to modulate properties like solubility and receptor binding.

  • Acetyl Group: The carbonyl of the acetyl group is a classic electrophilic site. It can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. It is also susceptible to reduction or conversion to a ketal, providing further avenues for derivatization.

  • α,β-Unsaturated System: The double bond (C4=C5) is part of a conjugated system. The C5 position is susceptible to electrophilic attack. Furthermore, the entire dihydropyridine ring can potentially be oxidized to the corresponding aromatic pyridone, a common reaction for Hantzsch-type dihydropyridines.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one itself, the broader class of pyridinone and dihydropyridine derivatives is rich in pharmacological activity.

  • Antimicrobial and Antifungal Activity: Many novel pyridin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal properties, with some showing efficacy comparable to standard drugs like Ampicillin and Fluconazole.[1] The core scaffold is recognized as a "privileged structure" in medicinal chemistry.

  • Anticancer Potential: Certain pyridine-2(1H)-thione derivatives, which are structurally related, have been shown to inhibit the growth of various human cancer cell lines, including breast, colon, and liver cancer cells.

  • Calcium Channel Blockade: The 1,4-dihydropyridine core is famously associated with calcium channel blockers used to treat hypertension (e.g., Nifedipine). While the subject molecule is a 1,2-dihydropyridin-2-one, the structural similarity suggests that exploring its activity on ion channels could be a worthwhile endeavor.

Given these precedents, this compound serves as a valuable starting point or intermediate for the synthesis of new chemical entities with potential therapeutic applications. Its utility lies in its synthetic accessibility and the presence of multiple functional handles for building molecular complexity and diversity in a drug discovery context.

Safety, Handling, and Storage

Specific toxicology data for this compound is not available. As with any laboratory chemical of unknown toxicity, it should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed, peer-reviewed characterization data is sparse, its synthesis can be reliably predicted based on established reactions of related pyridones. The molecule's functional groups offer multiple sites for derivatization, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate this promising chemical entity.

References

  • Al-Mosauy, H. H. I., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Acetyl-1,3-dimethylpyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Abdel-Latif, E., et al. (2014). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform.
  • Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-86. Retrieved from [Link]

  • Alsoliemy, A., et al. (2022).
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Misic-Vukovic, M., et al. (1992). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, a comprehensive understanding of the physical characteristics of a compound is paramount. These properties govern a molecule's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This technical guide provides a detailed overview of the known physical characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound of interest. While the available experimental data is currently limited, this guide consolidates the existing information and provides a framework for its application in a research and development setting.

Chemical Identity and Molecular Structure

Chemical Name: 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

CAS Number: 16151-14-7[1]

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol [1][2]

The structural integrity of a molecule is the foundation of its chemical and physical properties. 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the dihydropyridinone class of heterocyclic compounds. Its structure, featuring a dihydropyridine ring substituted with an acetyl group and two methyl groups, is crucial for its interactions and overall behavior.

Caption: Chemical structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Tabulated Physical Properties

For ease of reference and comparison, the fundamental physical properties of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are summarized in the table below. It is important to note that while some properties are confirmed, specific experimental values for others, such as melting and boiling points, are not yet publicly available and are listed as "Not available."

PropertyValueSource
CAS Number 16151-14-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents[1]

Physical State and Solubility

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is described as a white crystalline solid at standard temperature and pressure.[1] This crystalline nature suggests a well-ordered molecular packing in the solid state, which can influence its dissolution rate and stability.

The compound exhibits solubility in water and other polar organic solvents.[1] This characteristic is of significant interest to drug development professionals, as aqueous solubility is often a prerequisite for oral bioavailability. The polarity of the molecule, arising from the carbonyl groups and the nitrogen heteroatom, facilitates its interaction with polar solvent molecules. A detailed, quantitative analysis of its solubility in various pharmaceutically relevant solvents (e.g., ethanol, DMSO, buffers at different pH values) would be a critical next step in its preclinical evaluation.

Spectroscopic Data

For future experimental work, the following can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups, the acetyl protons, and the protons on the dihydropyridine ring. The chemical shifts and coupling constants would provide valuable information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the acetyl and pyridone moieties, and the sp² and sp³ hybridized carbons of the ring and substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities. The N-H stretching vibration of the dihydropyridinone ring would also be a key diagnostic peak.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern observed under different ionization techniques (e.g., ESI, EI) would provide further structural information and could be used to identify the compound in complex mixtures.

Significance in a Research and Development Context

The physical characteristics outlined in this guide are fundamental to the progression of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one through the drug discovery and development pipeline.

  • Synthesis and Purification: Knowledge of the compound's solid-state form and solubility is crucial for developing efficient crystallization and purification protocols.

  • Formulation Development: Solubility data is a key determinant in the selection of appropriate excipients and the design of a dosage form with optimal drug release characteristics.

  • Analytical Method Development: Spectroscopic data serves as the basis for the development of validated analytical methods for identity, purity, and stability testing.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure, which can be elucidated from detailed spectroscopic and crystallographic data, is essential for understanding how the molecule interacts with its biological target and for designing more potent and selective analogs.

Conclusion and Future Directions

This technical guide provides a summary of the currently available information on the physical characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. While the foundational chemical identity is established, a comprehensive experimental characterization is still required. Future research efforts should focus on obtaining precise measurements of its melting point, boiling point, and quantitative solubility in a range of solvents. Furthermore, the acquisition and detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra are critical for its unequivocal structural confirmation and to support its advancement in research and development endeavors.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS 16151-14-7, Molecular Formula: C₉H₁₁NO₂).[1][2][3] As a key heterocyclic scaffold, understanding its structural and electronic properties through spectroscopic methods is paramount for its application in research and development. While publicly available experimental spectra are scarce, this document leverages extensive knowledge of spectroscopic principles and data from analogous structures to construct a detailed, predictive profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this data, offering a complete workflow for researchers engaged in the synthesis and characterization of this molecule.

Introduction and Molecular Structure

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a substituted pyridone, a class of compounds recognized for a wide range of biological activities.[4] The accurate elucidation of its structure is the foundational step for any further investigation into its chemical reactivity or pharmacological potential. Spectroscopic analysis provides the necessary toolkit for this confirmation.

The molecular structure, presented below with standardized numbering, forms the basis for all subsequent spectroscopic predictions. The key features include a dihydropyridinone ring, which is a cyclic amide (lactam), a ketone group (acetyl), two methyl groups at positions 4 and 6, and a vinylic proton at position 5.

Caption: Molecular Structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The analysis assumes a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~12.0 - 13.0Broad Singlet1HN1-HThe N-H proton of the lactam is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
~6.10Singlet1HC5-HThis is a vinylic proton on the α,β-unsaturated system. It is adjacent to carbons with no protons, hence it will appear as a sharp singlet. Its position in the 6.0-6.5 ppm range is characteristic for such protons in pyridone rings.[5]
~2.60Singlet3HC8-H₃ (Acetyl)The methyl protons of the acetyl group are adjacent to a carbonyl, which deshields them into this region. The singlet multiplicity arises from the absence of neighboring protons.
~2.35Singlet3HC9-H₃ (C6-Methyl)This methyl group is attached to a vinylic carbon (C6) of the pyridone ring. It is expected to be slightly downfield compared to a standard aliphatic methyl group.
~2.20Singlet3HC10-H₃ (C4-Methyl)This methyl group is also attached to a vinylic carbon (C4). Its chemical environment is slightly different from the C6-methyl, potentially leading to a small difference in chemical shift.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display all nine carbon signals, as there are no elements of symmetry that would make any carbons chemically equivalent.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Expert Insights
~198.0C7 (Acetyl C=O)The ketone carbonyl carbon is typically found in the 195-210 ppm range. This is a highly deshielded environment.
~165.0C2 (Lactam C=O)The amide (lactam) carbonyl carbon is also strongly deshielded but generally appears slightly upfield from a ketone carbonyl.
~155.0C6This is a quaternary, sp²-hybridized carbon attached to nitrogen, which causes a significant downfield shift.
~148.0C4A quaternary, sp²-hybridized carbon within the conjugated system.
~118.0C5This sp²-hybridized methine carbon (CH) is expected in the vinylic region.
~110.0C3A quaternary, sp²-hybridized carbon adjacent to two carbonyl groups, which influences its electron density and shift.
~30.0C8 (Acetyl CH₃)The carbon of the acetyl-methyl group, deshielded by the adjacent carbonyl.
~21.0C9 (C6-CH₃)The carbon of the methyl group at the C6 position.
~19.0C10 (C4-CH₃)The carbon of the methyl group at the C4 position, expected in a similar region to C9.
Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate (¹H) and pick peaks (¹H & ¹³C) proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Weigh approximately 5-10 mg of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds are typical starting points. Accumulate 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A spectral width of ~240 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal. For the ¹H spectrum, perform signal integration. For both spectra, identify and label the peak chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the two carbonyl groups and the C=C bonds of the ring.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expert Insights
~3200 (Broad)N-H StretchLactamThe N-H bond stretch in amides typically appears as a broad band in this region, with the broadening caused by hydrogen bonding.
3050-2850C-H StretchMethyl (sp³) & Vinylic (sp²)This region will contain multiple peaks corresponding to the symmetric and asymmetric stretching of the methyl C-H bonds and the sharper, weaker C-H stretch of the vinylic proton at C5.
~1695 C=O Stretch Acetyl Ketone This is expected to be a very strong, sharp absorption. The conjugation with the pyridone ring may lower its frequency slightly from a typical aliphatic ketone (~1715 cm⁻¹).
~1650 C=O Stretch Lactam Amide The lactam carbonyl stretch is also a very strong and sharp band. It is characteristically found at a lower wavenumber than ketones due to the resonance contribution from the nitrogen lone pair. This is often the most intense band in the spectrum.[5]
1620-1580C=C StretchPyridone RingThe conjugated carbon-carbon double bonds within the ring will give rise to one or two sharp absorptions in this region.
~1450 & ~1375C-H BendMethylThese bands correspond to the asymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl groups.
Protocol for FT-IR Data Acquisition (ATR)
  • Sample Preparation: Place a small, powdered amount of the crystalline solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [2]

  • Exact Mass: 165.0790 Da

  • Molecular Ion (M⁺•): A peak at m/z = 165 is expected, which should be reasonably intense. The nitrogen atom makes this an odd-mass molecular ion, consistent with the Nitrogen Rule.

Predicted Fragmentation Pathways

The primary fragmentation pathways are likely initiated by cleavage adjacent to the carbonyl groups (alpha-cleavage).

Predicted Fragment m/zProposed Ion StructureFragmentation Mechanism
150[M - CH₃]⁺Loss of a methyl radical from the molecular ion. This could originate from either the C4 or C6 methyl groups.
122 [M - CH₃CO]⁺ α-cleavage of the acetyl group is a highly favorable pathway. Loss of the acetyl radical (•COCH₃) would lead to a very prominent peak at m/z 122.
43 [CH₃CO]⁺ The complementary fragment from the acetyl α-cleavage, the acylium ion, is very stable and should produce a base peak at m/z = 43.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"];
edge [color="#34A853", arrowhead=vee, penwidth=1.5, fontcolor="#5F6368", fontsize=10];

M [label="Molecular Ion (M⁺•)\nm/z = 165", fillcolor="#F1F3F4"]; F1 [label="[M - CH₃CO]⁺\nm/z = 122", fillcolor="#FBBC05"]; F2 [label="[CH₃CO]⁺ (Acylium Ion)\nm/z = 43\n(Likely Base Peak)", fillcolor="#EA4335"];

M -> F1 [label="- •COCH₃ (α-cleavage)"]; M -> F2 [label="- •(Ring Fragment)"]; }

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) analysis of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation and data acquisition for this heterocyclic compound. We will explore the predicted ¹H and ¹³C NMR spectra, the rationale behind these predictions based on structural analogs, and a detailed protocol for empirical data acquisition and analysis.

Introduction: The Structural Elucidation Challenge

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic molecule with the chemical formula C₉H₁₁NO₂[1]. The dihydropyridin-2-one core is a prevalent scaffold in various biologically active compounds. A thorough understanding of its structure and electronic environment is paramount for predicting its reactivity, potential biological targets, and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2][3] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will serve as a practical manual for the complete NMR characterization of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are presented below.

G cluster_0 Data Acquisition cluster_1 Data Analysis A 1D ¹H Spectrum G Assign Proton Signals A->G B 1D ¹³C Spectrum H Assign Carbon Signals B->H C DEPT-135 C->H D 2D COSY I Confirm Connectivity D->I E 2D HSQC E->I F 2D HMBC F->I G->I H->I J Final Structure Verification I->J

Figure 2: NMR Data Acquisition and Analysis Workflow

5.3. Recommended NMR Experiments

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

  • 1D ¹³C NMR: Acquire a broadband proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks will appear between protons that are coupled to each other, which is crucial for identifying adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary carbons and piecing together the molecular fragments.

Advanced 2D NMR Correlation Analysis (Theoretical)

For a molecule with the complexity of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, 2D NMR is indispensable for unambiguous assignment.

  • COSY: A cross-peak would be expected between the C5-H proton and the C10-H₃ protons, confirming their four-bond coupling.

  • HSQC: This would show correlations between:

    • C5-H and C5

    • C8-H₃ and C8

    • C9-H₃ and C9

    • C10-H₃ and C10

  • HMBC: This is the key experiment for confirming the overall structure. Key expected long-range correlations are illustrated below.

G H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 H8 H8 C3 C3 H8->C3 C7 C7 H8->C7 H9 H9 H9->C3 H9->C4 C5 C5 H9->C5 H10 H10 H10->C5 H10->C6 C2 C2

Figure 3: Key Predicted HMBC Correlations

These HMBC correlations would allow for the definitive assignment of the quaternary carbons (C2, C3, C4, C6, and C7) and confirm the positions of the methyl and acetyl substituents on the dihydropyridin-2-one ring.

Conclusion

The comprehensive NMR analysis of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one requires a multi-faceted approach combining 1D and 2D NMR techniques. While the predicted ¹H and ¹³C NMR data in this guide provide a strong foundation for spectral interpretation, empirical data acquisition following the outlined protocol is essential for definitive structural verification. The strategic application of COSY, HSQC, and particularly HMBC experiments will enable the unambiguous assignment of all proton and carbon signals, leading to a complete and confident structural elucidation of this important heterocyclic compound.

References

  • Radhi, W. A., & Saeed, B. A. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 8(10), 987-994.
  • Saeed, B. A. (2010).
  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. INTERNATIONAL JOURNAL OF RESEARCH CULTURE SOCIETY, 1(3).
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • León, G., et al. (2007). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 52(3).
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.).
  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
  • Sukdolak, S., et al. (2013). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Kragujevac Journal of Science, 35, 153-162.
  • Emery Pharma. (2018, April 2).
  • P, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • One-pot Synthesis and Characterization of 13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene. (2006, February 27). Chinese Journal of Chemical Physics.
  • Thomas, D. (n.d.). Organic Chemistry Lab Research Project. Prezi.
  • Stana, A., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M950.
  • G. T., S., & G., S. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. NIH.
  • 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | 16151-14-7 | RAA15114. (n.d.). Biosynth.
  • 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. (2024, October 6). NIH.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.
  • 3-Acetyl-4-hy-droxy-6,7-dimethyl-2H-chromen-2-one. (n.d.). PubMed.

Sources

An In-Depth Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the synthetic pathway, in-depth interpretation of its Infrared (IR) spectrum, and a thorough examination of its mass spectrometry (MS) fragmentation patterns. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical protocols for the characterization of this and structurally related molecules.

Introduction: The Significance of the Pyridinone Scaffold

Pyridinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of extensive research. The subject of this guide, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), is a representative member of this class, featuring a dihydropyridinone ring substituted with acetyl and methyl groups.[2] A thorough understanding of its structure and spectroscopic properties is paramount for its identification, quality control, and the rational design of new therapeutic agents.

This guide will provide a detailed exploration of the synthesis and characterization of this molecule, with a focus on two powerful analytical techniques: Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: A Hantzsch-Type Approach

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be efficiently achieved through a modification of the Hantzsch dihydropyridine synthesis. This multicomponent reaction offers a convergent and atom-economical route to the desired pyridinone scaffold.[3][4][5] The proposed synthesis involves the condensation of acetylacetone, ethyl acetoacetate, and a source of ammonia.

Proposed Reaction Scheme

The reaction proceeds through a series of steps, likely initiated by the formation of an enamine from ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from acetylacetone. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final product.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Acetylacetone E Knoevenagel Adduct A->E + Ammonia (catalyst) B Ethyl Acetoacetate D Enamine of Ethyl Acetoacetate B->D + Ammonia C Ammonia F Michael Adduct D->F + Knoevenagel Adduct E->F G 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one F->G Cyclization & Dehydration

Caption: Proposed Hantzsch-type synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • Acetylacetone

  • Ethyl acetoacetate

  • Ammonium acetate (as ammonia source)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

  • Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Infrared (IR) Spectroscopy Analysis: Unveiling the Functional Groups

Infrared spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one will exhibit characteristic absorption bands corresponding to its unique structural features.

General Protocol for IR Spectrum Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectral Data and Interpretation

Based on the structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, the following characteristic absorption bands are expected:

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200 - 3100MediumN-H StretchLactam (Amide)
2980 - 2920MediumC-H Stretch (sp³)Methyl groups
~1710StrongC=O StretchAcetyl group
~1660StrongC=O StretchLactam (Amide I band)
~1600MediumC=C StretchDihydropyridine ring
~1560MediumN-H Bend (Amide II band)Lactam (Amide)
1450 - 1350MediumC-H BendMethyl groups

Interpretation of Key Bands:

  • N-H Stretching: The presence of a medium intensity band in the region of 3200-3100 cm⁻¹ is a clear indicator of the N-H bond in the lactam ring. Its broadened nature may suggest intermolecular hydrogen bonding in the solid state.

  • Carbonyl (C=O) Stretching: Two distinct and strong absorption bands are anticipated in the carbonyl region. The band at a higher wavenumber (around 1710 cm⁻¹) can be assigned to the acetyl C=O group. The band at a lower wavenumber (around 1660 cm⁻¹) corresponds to the C=O of the cyclic amide (lactam). The lower frequency of the lactam carbonyl is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

  • C=C Stretching: A medium intensity band around 1600 cm⁻¹ is expected for the C=C double bond within the dihydropyridine ring.

  • N-H Bending (Amide II): The bending vibration of the N-H bond, typically coupled with C-N stretching, gives rise to the Amide II band, which is expected around 1560 cm⁻¹.

IR_Interpretation cluster_structure Molecular Structure cluster_spectrum Expected IR Peaks mol 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one NH_stretch ~3150 cm⁻¹ (N-H Stretch) mol->NH_stretch CH_stretch ~2950 cm⁻¹ (C-H Stretch) mol->CH_stretch Acetyl_CO ~1710 cm⁻¹ (Acetyl C=O Stretch) mol->Acetyl_CO Lactam_CO ~1660 cm⁻¹ (Lactam C=O Stretch) mol->Lactam_CO CC_stretch ~1600 cm⁻¹ (C=C Stretch) mol->CC_stretch NH_bend ~1560 cm⁻¹ (N-H Bend) mol->NH_bend

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS) Analysis: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common ionization method that induces fragmentation, providing a characteristic "fingerprint" for a molecule.

General Protocol for Mass Spectrum Acquisition

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject an appropriate volume of the solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

  • The compound is ionized in the EI source (typically at 70 eV).

  • The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 165.[2] The presence of a nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.

Major Fragmentation Pathways:

The fragmentation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is expected to be driven by the presence of the carbonyl groups and the stability of the resulting fragments.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for molecules containing methyl groups is the loss of a methyl radical (15 Da). This would result in a fragment ion at m/z 150 .

  • Loss of an Acetyl Radical (•COCH₃): The acetyl group can be lost as a radical (43 Da), leading to a fragment ion at m/z 122 .

  • Loss of Ketene (CH₂=C=O): Rearrangement and loss of a neutral ketene molecule (42 Da) from the acetyl group is a possibility, which would give rise to a fragment ion at m/z 123 .

  • Alpha-Cleavage adjacent to the Carbonyl Groups: Cleavage of the bonds adjacent to the carbonyl groups is a highly favorable fragmentation pathway.[6]

    • Cleavage of the C-C bond between the acetyl group and the ring would lead to the formation of an acylium ion, [CH₃CO]⁺ , with an m/z of 43 . This is often a very stable and abundant ion.

  • Retro-Diels-Alder (RDA) Reaction: The dihydropyridine ring could potentially undergo a retro-Diels-Alder reaction, although this is less common for this specific ring system.

Predicted Prominent Fragment Ions:

m/zProposed Fragment Ion
165[M]⁺• (Molecular Ion)
150[M - CH₃]⁺
122[M - COCH₃]⁺
43[CH₃CO]⁺ (Acetyl cation) - Likely the base peak

digraph "MS_Fragmentation" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

M [label="[M]⁺•\nm/z 165"]; F1 [label="[M - CH₃]⁺\nm/z 150"]; F2 [label="[M - COCH₃]⁺\nm/z 122"]; F3 [label="[CH₃CO]⁺\nm/z 43"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COCH₃"]; M -> F3 [label="α-cleavage"]; }

Caption: Proposed major fragmentation pathways for the target molecule.

Conclusion

The structural elucidation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is readily achievable through the combined application of Infrared spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive evidence for the key functional groups present, namely the lactam and acetyl moieties. Mass spectrometry confirms the molecular weight and offers valuable structural insights through predictable fragmentation patterns, with the acetyl cation likely being a dominant feature in the spectrum. The synthetic and analytical protocols detailed in this guide provide a robust framework for the characterization of this and other related pyridinone derivatives, which are of significant interest in the ongoing quest for novel therapeutic agents.

References

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • JETIR. (2023). Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetyl-1,4,5,6-tetrahydropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Ponnuswamy, S., et al. (2009). 1-Acetyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1974. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ACG Publications. (2012). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Records of Natural Products, 6(4), 289-326. Retrieved from [Link]

  • Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 7(10), 334-340. Retrieved from [Link]

  • Zdujić, M. V., & Mijin, D. Ž. (2015). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 20(7), 12693-12705. Retrieved from [Link]

  • Wiley Online Library. (2011). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, electronic structure investigation of 3-penty1-2,6-di(furan-2yl)piperidin-4-one by FT-IR, FT-Raman and UV-Visible spectral studies and ab initio/DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data interpretation and refinement, emphasizing the rationale behind key experimental choices.

Introduction: The Significance of Pyridinone Scaffolds

Pyridinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide will walk through the complete process of determining the crystal structure of the title compound, a representative member of this important class of molecules.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthetic Approach

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through a multi-component reaction, a common strategy for constructing such heterocyclic systems. A plausible route involves the condensation of an enamine, derived from a β-ketoester and an amine, with an α,β-unsaturated carbonyl compound. This approach offers a convergent and efficient pathway to the desired pyridinone core.

Crystallization Protocol: The Art of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step. For a polar molecule like 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Methodology:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals from a small amount of material.

    • Dissolve the compound in a "good" solvent (in which it is readily soluble) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[1]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[4] Modern diffractometers utilize CCD or CMOS detectors to efficiently capture this data.[3]

Experimental Workflow for Data Collection:

Data Collection Workflow cluster_0 Preparation cluster_1 Instrumentation cluster_2 Output Crystal Select & Mount Crystal Goniometer Orient Crystal in Beam Crystal->Goniometer Mounting XRay Generate Monochromatic X-rays XRay->Goniometer Irradiation Detector Collect Diffraction Images Goniometer->Detector Rotation & Diffraction RawData Raw Diffraction Data Detector->RawData Data Transfer

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[5] This involves several computational steps:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to generate a model of the atomic positions that accurately reproduces the experimental diffraction data.

  • Structure Solution (The Phase Problem): The measured intensities only provide the amplitudes of the structure factors, not their phases. The "phase problem" is overcome using methods such as:

    • Direct Methods: Statistical relationships between structure factor amplitudes are used to directly determine the phases.[6]

    • Patterson Methods: Useful for locating heavy atoms in the structure.[6]

  • Structure Refinement: Once an initial model is obtained, it is refined to improve the agreement with the experimental data. This is typically done using a least-squares minimization process where atomic positions, and thermal displacement parameters are adjusted.[6][7][8] Difference Fourier maps are used to locate missing atoms (like hydrogens) and identify any disorder.[8]

Logical Flow of Structure Solution and Refinement:

Structure Solution and Refinement cluster_0 Input Data cluster_1 Structure Solution cluster_2 Refinement Cycle cluster_3 Final Output ProcessedData Processed Intensities (hkl, I) PhaseProblem Phase Problem ProcessedData->PhaseProblem DirectMethods Direct Methods PhaseProblem->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel LeastSquares Least-Squares Refinement InitialModel->LeastSquares DifferenceMap Difference Fourier Map LeastSquares->DifferenceMap Calculate Fo-Fc FinalStructure Final Crystal Structure LeastSquares->FinalStructure Convergence ModelUpdate Update Model DifferenceMap->ModelUpdate Locate new atoms ModelUpdate->LeastSquares Iterate

Caption: Iterative process of crystal structure solution and refinement.

Data Interpretation and Validation

A critical evaluation of the final crystal structure is necessary to ensure its quality and chemical reasonableness.

Crystallographic Data Summary

The results of a crystal structure analysis are typically summarized in a standardized table. Below is a hypothetical data table for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Parameter Value
Chemical formulaC9H11NO2
Formula weight165.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)985.4(4)
Z4
Density (calculated) (g/cm³)1.114
Absorption coefficient (mm⁻¹)0.08
F(000)352
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2245 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths, bond angles, and torsion angles. For 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, key features to analyze would include the planarity of the dihydropyridinone ring and the orientation of the acetyl and methyl substituents.

Furthermore, the packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In this case, hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule would be anticipated, playing a crucial role in the crystal packing.

Data Deposition and Dissemination

To ensure the integrity and accessibility of crystallographic data, the final structural information should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[9][10] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Conclusion

The determination of the crystal structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a multi-step process that requires careful execution of synthesis, crystallization, data collection, and computational analysis. The resulting three-dimensional model provides invaluable insights into the molecular conformation and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science. This guide has outlined the fundamental principles and practical considerations for such an analysis, providing a framework for researchers in the field.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved January 17, 2026, from [Link]

  • Refinement of crystal structures - Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure Refinement - The University of Oklahoma. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 17, 2026, from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14). Retrieved January 17, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 17, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR - WIPO Patentscope. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to Grow Crystals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A-001: A-001: A-0-0-1: An In-Depth Technical Guide to the Proposed Mechanism of Action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound belonging to the dihydropyridinone class of molecules. While direct, in-depth research on the specific mechanism of action of this compound is limited, its structural features suggest a potential for a range of biological activities. This guide synthesizes information from related dihydropyridinone derivatives to propose a plausible mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, focusing on its potential as a modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by a dihydropyridinone core, substituted with acetyl and methyl groups. The dihydropyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.[1] Dihydropyridinone derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] The specific substitutions on the dihydropyridinone ring of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are expected to modulate its biological activity and target specificity.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known biological activities of structurally similar dihydropyridinone derivatives, we propose a multi-target mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This hypothesis is centered on the compound's potential to modulate key cellular processes through interaction with multiple signaling pathways.

Inhibition of Pro-inflammatory Pathways

Dihydropyridinone derivatives have been shown to possess anti-inflammatory properties.[2][4] We postulate that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one may exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

  • NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. We hypothesize that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. It is plausible that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could interfere with the phosphorylation cascade of the MAPK pathway, specifically targeting kinases such as p38 and JNK. Inhibition of these kinases would result in the downregulation of inflammatory cytokine production.

G cluster_0 Proposed Anti-inflammatory Mechanism cluster_1 Inhibition by 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK Complex IKK Complex Cell Membrane Receptor->IKK Complex MAPK Kinases (p38, JNK) MAPK Kinases (p38, JNK) Cell Membrane Receptor->MAPK Kinases (p38, JNK) IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation MAPK Kinases (p38, JNK)->Nucleus Activation of Transcription Factors Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Compound 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one Compound->IKK Complex Compound->MAPK Kinases (p38, JNK)

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Modulation of Calcium Channels

Certain dihydropyridine derivatives are well-known calcium channel blockers.[5][6][7] The structural similarity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one to these compounds suggests that it may also modulate the activity of voltage-gated calcium channels.

  • L-type Calcium Channels: We propose that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could act as an antagonist of L-type calcium channels, which are prevalent in cardiac and smooth muscle cells.[8] By blocking the influx of calcium into these cells, the compound could induce vasodilation and a negative inotropic effect on the heart. This activity could be beneficial in the treatment of hypertension and other cardiovascular diseases.

G cluster_0 Proposed Calcium Channel Modulation cluster_1 Inhibition by 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Depolarization Depolarization L-type Calcium Channel L-type Calcium Channel Depolarization->L-type Calcium Channel Opens Calcium Influx Calcium Influx L-type Calcium Channel->Calcium Influx Cellular Response Cellular Response Calcium Influx->Cellular Response e.g., Muscle Contraction Compound 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one Compound->L-type Calcium Channel Blockade

Caption: Proposed blockade of L-type calcium channels.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols outline key experimental workflows.

In Vitro Assays
Assay Purpose Methodology
NF-κB Reporter Assay To determine if the compound inhibits NF-κB activation.Transfect cells with an NF-κB luciferase reporter plasmid. Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the compound. Measure luciferase activity.
Western Blot Analysis To assess the phosphorylation status of key signaling proteins.Treat cells with an inflammatory stimulus and the compound. Lyse cells and separate proteins by SDS-PAGE. Probe with antibodies specific for phosphorylated and total IκBα, p38, and JNK.
Calcium Flux Assay To measure changes in intracellular calcium concentration.Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate cells to induce calcium influx in the presence or absence of the compound. Measure fluorescence changes.
Patch-Clamp Electrophysiology To directly measure the effect of the compound on ion channel activity.Isolate single cells and use the patch-clamp technique to record currents through L-type calcium channels in the presence and absence of the compound.
Step-by-Step Protocol: NF-κB Reporter Assay
  • Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one or vehicle control. Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

G cluster_0 NF-κB Reporter Assay Workflow A Plate HEK293T cells B Transfect with reporter plasmids A->B C Treat with compound B->C D Stimulate with LPS C->D E Incubate D->E F Measure luciferase activity E->F

Caption: Experimental workflow for the NF-κB reporter assay.

Conclusion and Future Directions

The proposed multi-target mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one provides a strong foundation for further investigation into its therapeutic potential. The outlined experimental workflows will be crucial in validating these hypotheses and elucidating the precise molecular interactions of this compound. Future studies should focus on in vivo models of inflammation and cardiovascular disease to assess the compound's efficacy and safety profile. Structure-activity relationship (SAR) studies will also be valuable in optimizing the compound's potency and selectivity.

References

  • da Silva, G., de Oliveira, R., & de Castro, A. (2018). Biological activity of dihydropyrimidinone (DHPM)
  • Prasad, T., Mahapatra, A., Sharma, T., Sahoo, C. R., & Padhy, R. (2023).
  • (2021).
  • (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.
  • (2022).
  • (2011). Synthesis of 3,4-dihydropyridin-2(1H)
  • (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
  • (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • (2015). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
  • Schwartz, A., Grupp, I. L., Grupp, G., Williams, J. S., & Vaghy, P. L. (1984).
  • (2015).
  • (2007). Effects of 5-acetyl(carbamoyl)
  • (1986).
  • (1988). Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. PubMed.
  • (1972). [Pharmacology of 4-(2'-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Nifedipine, BAY a 1040)]. PubMed.
  • (1991). Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)
  • (1991). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)
  • (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. PubMed.
  • Tripathi, K. D. (2013). Essentials of Medical Pharmacology. Jaypee Brothers Medical Publishers.

Sources

Biological activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Derivatives

Foreword: The Rising Prominence of Pyridinone Scaffolds in Drug Discovery

The pyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1] The 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one moiety, a specific class within this family, serves as a versatile backbone for the development of novel therapeutic agents. The ease of synthetic modification allows for the fine-tuning of physicochemical properties, making it an attractive starting point for fragment-based drug design and the exploration of new biological targets.[1] This guide provides a comprehensive overview of the key biological activities of these derivatives, delving into their mechanisms of action and the established methodologies for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the dihydropyridinone family have emerged as promising candidates in oncology, demonstrating significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.

Key Mechanisms of Antineoplastic Action

A primary mechanism involves the inhibition of critical protein kinases that regulate cell growth and survival. For instance, certain dihydropyrimidinone derivatives have been shown to be potent inhibitors of mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor 2), two crucial players in tumor progression and angiogenesis.[4] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[4] Another observed mechanism is the interruption of mitosis through the inhibition of motor proteins like the kinesin Eg5, which is essential for forming the bipolar spindle during cell division.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the core ring. Studies on related pyridine-urea derivatives have shown that substitutions on an attached phenyl ring significantly influence cytotoxicity. For example, introducing a 4-iodophenyl urea moiety resulted in significantly higher potency against the MCF-7 human breast cancer cell line compared to other halogen substitutions.[5]

Experimental Evaluation of Anticancer Activity

A systematic, multi-step approach is essential for evaluating the anticancer potential of novel compounds, progressing from initial in vitro screening to more complex in vivo models.[6]

In vitro assays are the first step, providing crucial data on a compound's ability to kill or inhibit the growth of cancer cells.[7]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
Doxorubicin Standard Drug1.93Not Reported
Sorafenib Positive Control4.50Not Reported
Data sourced from a study by El-Naggar et al.[5]

Protocol 1: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5][9]

  • Compound Treatment: Treat the cells with serial dilutions of the test derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5][10]

  • Formazan Solubilization: Carefully discard the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: General Workflow for In Vitro Anticancer Screening

G start Synthesized Pyridinone Derivatives screen Primary Screening: MTT/LDH Assay on Multiple Cell Lines start->screen inactive Inactive Compounds screen->inactive High IC50 active Active Compounds (IC50 < Threshold) screen->active Low IC50 secondary Secondary Assays: - Cell Cycle Analysis - Apoptosis Assay - Kinase Inhibition active->secondary mechanism Mechanism of Action Elucidation secondary->mechanism invivo In Vivo Xenograft Model Testing mechanism->invivo

Caption: Workflow for anticancer drug discovery.

Promising candidates from in vitro studies are advanced to in vivo testing, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.[10]

Protocol 2: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneally or orally) at various doses for a set period.[10]

  • Monitoring: Monitor tumor volume and animal body weight regularly.[10]

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is the inhibition of tumor growth compared to the control group.[10]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyridinone derivatives have also demonstrated notable activity against a range of pathogenic bacteria and fungi.[3][11] Their efficacy makes them a point of interest in the ongoing search for new antimicrobial agents to combat rising drug resistance.

Spectrum of Activity and Potential Mechanisms

These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[11][12] Some derivatives also exhibit antifungal properties against species like Candida albicans.[3][11] While the exact mechanisms are still under investigation for many derivatives, related compounds have been shown to target essential bacterial enzymes like RNA polymerase (RNAP).[13]

Experimental Evaluation of Antimicrobial Activity

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for determining the antimicrobial efficacy of new compounds.[14]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: Culture the microbial strain overnight and then dilute the suspension to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial or fungal suspension. Include positive (microorganism, no compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[15] This can be confirmed using a plate reader or by adding a viability indicator like resazurin.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU.[14]

Table 2: Sample Antimicrobial Activity Data

Derivative IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
PD-1 15.62100>250
PD-2 3.91250125
Ampicillin 0.58N/A
Fluconazole N/AN/A4
(Data is illustrative)

Diagram 2: Broth Microdilution Assay Workflow

G prep Prepare Serial Dilutions of Test Compound in 96-Well Plate incubate Inoculate Wells & Incubate for 18-24h at 37°C prep->incubate inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) inoculum->incubate read Visually Inspect for Turbidity to Determine MIC Value incubate->read

Caption: Workflow for MIC determination.

Anti-inflammatory and Anticonvulsant Potential

Beyond cancer and infectious diseases, dihydropyridinone derivatives have shown promise in modulating inflammatory responses and neuronal excitability, suggesting their potential application in treating chronic inflammatory conditions and seizure disorders.[17][18]

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated using in vivo models where an inflammatory response is induced.[19]

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for screening acute anti-inflammatory agents.[17][20]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats or mice into control and treatment groups.[20]

  • Compound Administration: Administer the test derivative or a standard drug (e.g., Ibuprofen, Indomethacin) intraperitoneally or orally. The control group receives only the vehicle.[5]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Anticonvulsant Activity

The anticonvulsant properties of these derivatives are assessed in animal models that mimic different types of epileptic seizures.[21]

Protocol 5: Maximal Electroshock (MES) and scPTZ Seizure Models

These two models are standard in the initial screening of potential antiepileptic drugs.

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats, and administer the test compound at various doses.

  • Seizure Induction:

    • MES Test: After a predetermined time, induce seizures by applying an electrical stimulus via corneal or ear electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.[17]

    • scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist that induces clonic seizures. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[22]

  • Observation: Observe the animals for the presence or absence of the seizure endpoint.

  • Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the induced seizure.

Conclusion and Future Directions

The 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The breadth of their biological activities—spanning oncology, microbiology, and neurology—underscores their potential as lead structures for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets for each activity, optimizing the structure-activity relationships through targeted synthesis, and conducting comprehensive preclinical evaluations to translate these promising in vitro and in vivo findings into clinical candidates.

References

  • National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • APEC. Antimicrobial Susceptibility Testing.
  • Bhat, M. A., et al. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Polish Journal of Chemical Technology, 24(1).
  • YMER. (2022).
  • Sygnature Discovery. (2023).
  • Mostafa, A. S., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 62-73.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 637-653.
  • MSD Manual Professional Edition. Susceptibility Testing.
  • Suppan, T., et al. (2024).
  • Slideshare.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases.
  • MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
  • Eze, F. I. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15.
  • Slideshare. (2019).
  • Siddiqui, N., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. Bioorganic & Medicinal Chemistry Letters, 23(22), 6148-6152.
  • Kumar, A., et al. (2012). Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 210-213.
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Anticancer Research. (2009).
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • BenchChem. (2025).
  • Biosynth. 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.
  • ResearchGate. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)
  • Atomic Spin. (2013). Making Diagrams with graphviz.
  • A Quick Introduction to Graphviz. (2017).
  • YouTube. (2022).
  • Graphviz.
  • YouTube. (2021). Graphviz tutorial.
  • National Institutes of Health (NIH). (2022).
  • Wiley Online Library. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones.
  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed. (2012).
  • National Institutes of Health (NIH). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.
  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
  • PubMed. (2024).
  • MDPI. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
  • ResearchGate.
  • National Institutes of Health (NIH). (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • PubMed. (2003). Synthesis and antibacterial activity of a novel series of acylides: 3-O-(3-pyridyl)
  • PubMed. (2014). Medicinal compounds with antiepileptic/anticonvulsant activities.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydropyridinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide focuses on a specific member of this class, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, and provides a comprehensive, methodology-driven framework for elucidating its potential protein-ligand interactions through advanced in silico modeling techniques. We will navigate the complete computational workflow, from ligand preparation and target identification to the intricacies of molecular docking and the dynamic validation offered by molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and insightful computational drug discovery.

Foundational Principles: The 'Why' of the In Silico Cascade

In modern drug discovery, computational modeling is not merely a preliminary step but an integrated, iterative process that conserves resources and sharpens experimental focus.[4] Before a single pipette is touched, we can predict how a molecule like 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one might behave at a target site, assess the stability of this interaction, and identify the key chemical features driving its potential efficacy. Our workflow is designed as a self-validating cascade, where each subsequent step builds upon and scrutinizes the results of the previous one.

G cluster_0 Phase 1: Preparation & Hypothesis Generation cluster_1 Phase 2: Static Binding Prediction cluster_2 Phase 3: Dynamic System Validation cluster_3 Phase 4: Feature-Based Screening Ligand Ligand Preparation (3D Structure Generation) Target Target Identification & Preparation Ligand->Target Define System Docking Molecular Docking (Pose & Affinity Prediction) Target->Docking Input Structures Analysis_Dock Docking Analysis (Identify Key Interactions) Docking->Analysis_Dock Generate Poses MD Molecular Dynamics Simulation (Assess Complex Stability) Analysis_Dock->MD Select Best Pose Pharm Pharmacophore Modeling (Identify Essential Features) Analysis_Dock->Pharm Generate Model Analysis_MD Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis_MD Generate Trajectory Analysis_MD->Pharm Refine Model G Input_P Prepared Protein (receptor.pdbqt) Grid Grid Box Generation (Define Search Space) Input_P->Grid Analysis Post-Docking Analysis (Visualize Interactions) Input_P->Analysis Input_L Prepared Ligand (ligand.pdbqt) Vina Run AutoDock Vina (Search & Score Poses) Input_L->Vina Grid->Vina Grid Parameters Output Output File (Poses & Scores) Vina->Output Output->Analysis G Start Best Docked Pose (Protein-Ligand Complex) Topo Generate Topologies (CHARMM36 Force Field, CGenFF for Ligand) Start->Topo Box Define Simulation Box & Solvate (Add Water) Topo->Box Ions Add Ions (Neutralize System) Box->Ions Min Energy Minimization (Relax the System) Ions->Min NVT NVT Equilibration (Stabilize Temperature) Min->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Prod Production MD Run (Collect Trajectory Data) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, etc.) Prod->Analysis

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dihydropyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyridinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel dihydropyridinone compounds. Moving beyond a mere recitation of facts, this document delves into the strategic considerations and mechanistic underpinnings that guide the design and execution of synthetic routes. We will explore key methodologies, including the powerful aza-Diels-Alder reaction and intramolecular enaminone cyclizations, offering detailed experimental protocols for their practical implementation. Furthermore, this guide will illuminate the critical process of biological evaluation, with a particular focus on their role as androgen receptor modulators and their potential in oncology. Through a blend of theoretical principles and field-proven insights, this document aims to equip researchers with the knowledge to not only replicate existing methods but also to innovate within this exciting and dynamic field of drug discovery.

Introduction: The Dihydropyridinone Core - A Scaffold of Therapeutic Promise

Dihydropyridinones are a class of nitrogen-containing heterocyclic compounds that have emerged as a versatile scaffold in the development of new therapeutic agents. Their inherent structural features allow for diverse substitutions, enabling the fine-tuning of their physicochemical properties and biological activities. This adaptability has led to the discovery of dihydropyridinone derivatives with a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1]

A particularly compelling area of research has been the development of dihydropyridinones as selective androgen receptor (AR) modulators.[2] The androgen receptor plays a crucial role in the development and progression of prostate cancer, making it a key target for therapeutic intervention. Novel dihydropyridinone-based AR antagonists have shown promise in preclinical studies, offering the potential for new treatment paradigms.[2] This guide will provide an in-depth exploration of the synthetic strategies employed to access these valuable compounds and the biological assays used to characterize their activity.

Synthetic Strategies: Building the Dihydropyridinone Framework

The efficient construction of the dihydropyridinone core is a cornerstone of research in this area. Several synthetic methodologies have been developed, each with its own advantages and mechanistic nuances. Here, we will focus on two of the most powerful and widely utilized approaches: the aza-Diels-Alder reaction and the intramolecular cyclization of enaminones.

The Aza-Diels-Alder Reaction: A Convergent Approach to Dihydropyridinones

The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the construction of six-membered nitrogen-containing heterocycles.[3] In the context of dihydropyridinone synthesis, this pericyclic reaction typically involves the [4+2] cycloaddition of an activated diene with an imine as the dienophile.[4] The choice of catalyst is critical in this reaction, influencing both the yield and stereoselectivity of the product.[5]

Diagram 1: Generalized Aza-Diels-Alder Reaction for Dihydropyridinone Synthesis

aza_diels_alder Diene Activated Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Imine Activation Dihydropyridinone Dihydropyridinone TransitionState->Dihydropyridinone

Caption: The aza-Diels-Alder reaction workflow.

Experimental Protocol: Catalytic Aza-Diels-Alder Synthesis of a 2,3-Dihydropyridin-4-one Derivative

This protocol provides a representative example of a Lewis acid-catalyzed aza-Diels-Alder reaction for the synthesis of a substituted 2,3-dihydropyridin-4-one.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Danishefsky's diene (1.2 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)

  • Toluene, anhydrous (10 mL)

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add Yb(OTf)₃ (0.1 mmol) to the reaction mixture and stir for an additional 15 minutes.

  • Slowly add Danishefsky's diene (1.2 mmol) to the mixture.

  • Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2,3-dihydropyridin-4-one.

Self-Validation: The success of the synthesis can be validated by standard analytical techniques. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the spectral data being consistent with the expected dihydropyridinone structure.[6] The purity can be assessed by high-performance liquid chromatography (HPLC).

Intramolecular Cyclization of Enaminones: A Versatile Ring-Closing Strategy

Another powerful strategy for the synthesis of dihydropyridinones is the intramolecular cyclization of acyclic enaminone precursors.[7] This method offers a high degree of flexibility in accessing a wide range of substituted dihydropyridinones, as the substituents can be readily introduced into the linear precursor. The cyclization can be promoted by various reagents, including acids, bases, or transition metal catalysts.[8]

Diagram 2: Intramolecular Enaminone Cyclization Workflow

enaminone_cyclization Precursor Acyclic Enaminone Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Reagent Cyclization Reagent (Acid, Base, or Catalyst) Reagent->Cyclization Promotion Dihydropyridinone Dihydropyridinone Cyclization->Dihydropyridinone

Caption: General workflow for dihydropyridinone synthesis via enaminone cyclization.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesis of novel dihydropyridinone compounds is intrinsically linked to their biological evaluation. A systematic approach to screening and characterizing the activity of these compounds is essential for identifying promising drug candidates.

In Vitro Assays for Anticancer Activity

A primary focus of dihydropyridinone research is their potential as anticancer agents.[1] Standard in vitro assays are employed to assess their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells (e.g., LNCaP for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of dilutions of the dihydropyridinone compounds in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a dihydropyridinone derivative influences its biological activity.[2] By systematically modifying the substituents on the dihydropyridinone core and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity.

Table 1: Illustrative Structure-Activity Relationship Data for Dihydropyridinone-Based Androgen Receptor Antagonists

Compound IDR¹ SubstituentR² SubstituentLNCaP Cell Viability IC₅₀ (µM)
DP-1 4-FluorophenylH15.2
DP-2 4-ChlorophenylH8.5
DP-3 4-TrifluoromethylphenylH2.1
DP-4 4-FluorophenylCH₃12.8
DP-5 4-TrifluoromethylphenylCH₃1.8

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be derived from experimental studies.

The illustrative data in Table 1 suggests that electron-withdrawing groups at the R¹ position, such as a trifluoromethyl group, enhance the anti-proliferative activity in LNCaP prostate cancer cells.

Diagram 3: Structure-Activity Relationship Logic

SAR_logic cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Iteration Synthesis Synthesis of Dihydropyridinone Analogs Modification Systematic Structural Modification (R¹, R², etc.) Synthesis->Modification Screening In Vitro Screening (e.g., MTT Assay) Modification->Screening ActivityData Generation of Activity Data (e.g., IC₅₀) Screening->ActivityData SAR Structure-Activity Relationship Analysis ActivityData->SAR Lead Identification of Lead Compounds SAR->Lead Optimization Lead Optimization Lead->Optimization Optimization->Synthesis Iterative Design

Caption: The iterative cycle of SAR studies in drug discovery.

Future Directions and Challenges

The field of dihydropyridinone chemistry continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods. The use of novel catalytic systems, including biocatalysts and photocatalysts, holds promise for greener and more sustainable synthetic routes. Furthermore, the exploration of new biological targets for dihydropyridinone-based compounds remains an active area of research. Challenges in this field include the development of derivatives with improved pharmacokinetic properties and the elucidation of the precise molecular mechanisms of action for many of these compounds.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of novel dihydropyridinone compounds. By understanding the underlying principles of the key synthetic methodologies and the critical aspects of biological evaluation, researchers are well-positioned to contribute to the advancement of this important class of therapeutic agents. The dihydropyridinone scaffold, with its inherent versatility and demonstrated biological potential, will undoubtedly continue to be a fruitful area of investigation for years to come.

References

  • Pepe, A., Pamment, M., Kim, Y. S., Lee, S., Lee, M. J., Beebe, K., ... & Malhotra, S. V. (2013). Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. Journal of medicinal chemistry, 56(21), 8280–8297. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European journal of medicinal chemistry, 132, 108-134. [Link]

  • Shaikh, A. A., & Gunjal, S. G. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Pepe, A., Pamment, M., Kim, Y. S., Lee, S., Lee, M. J., Beebe, K., ... & Malhotra, S. V. (2013). Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. Journal of medicinal chemistry, 56(21), 8280–8297. [Link]

  • Ahmad, S., et al. (2017). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 22(10), 1649. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134. [Link]

  • Shaikh, A. A., & Gunjal, S. G. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Li, Y., Ge, Y., Sun, R., Yang, X., Huang, S., Dong, H., ... & Chen, Z. (2023). 3-Fluoro-2-iodo-1-methylpyridinium triflate catalyzes a one-pot cascade reaction for 2,3-dihydropyridinone synthesis. The Journal of Organic Chemistry, 88(16), 11069-11082. [Link]

  • Seki, H., & Georg, G. I. (2014). 2, 3-Dihydropyridin-4 (1H)-ones and 3-Aminocyclohex-2-enones: Synthesis, Functionalization, and Applications. Synlett, 25(18), 2536-2557. [Link]

  • Wipf, P., & Furegati, M. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Synthesis of 2, 3-dihydro-4-pyridones. Tetrahedron, 61(49), 11837-11842. [Link]

  • Wipf, P., & Furegati, M. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in chemistry, 6, 381. [Link]

  • Buffa, F., et al. (2022). Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. Molecules, 27(10), 3298. [Link]

  • Beena, K. P., Rajasekaran, A., Manna, P. K., & Suresh, R. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(23), 57-62. [Link]

  • Kale, A. (2019). Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. Journal of Current Pharma Research, 9(2), 2825-2830. [Link]

  • Wipf, P., & Furegati, M. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • Wipf, P., & Furegati, M. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in chemistry, 6, 381. [Link]

  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Synthesis of 2, 3-dihydro-4-pyridones. Tetrahedron, 61(49), 11837-11842. [Link]

  • Buffa, F., et al. (2022). Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. Molecules, 27(10), 3298. [Link]

  • Beena, K. P., Rajasekaran, A., Manna, P. K., & Suresh, R. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(23), 57-62. [Link]

  • Kale, A. (2019). Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. Journal of Current Pharma Research, 9(2), 2825-2830. [Link]

  • Li, Y., Ge, Y., Sun, R., Yang, X., Huang, S., Dong, H., ... & Chen, Z. (2023). 3-Fluoro-2-iodo-1-methylpyridinium triflate catalyzes a one-pot cascade reaction for 2,3-dihydropyridinone synthesis. The Journal of Organic Chemistry, 88(16), 11069-11082. [Link]

  • Seki, H., & Georg, G. I. (2014). 2, 3-Dihydropyridin-4 (1H)-ones and 3-Aminocyclohex-2-enones: Synthesis, Functionalization, and Applications. Synlett, 25(18), 2536-2557. [Link]

Sources

Methodological & Application

Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a proposed laboratory protocol for the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 2-pyridone scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anti-inflammatory activities.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into the critical parameters for a successful synthesis.

The synthesis of the target molecule is based on a modification of the classic Hantzsch dihydropyridine synthesis, a robust and versatile multicomponent reaction.[2][3] The Hantzsch reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia.[2][3] In this proposed protocol, we will utilize ethyl acetoacetate, acetaldehyde, and ammonia as the key building blocks to construct the desired 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS 16151-14-7).[4][5][6]

Reaction Principle: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot reaction that proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from the Knoevenagel condensation of another molecule of the β-ketoester with an aldehyde.[2][3] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[2][3]

For the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, two equivalents of ethyl acetoacetate will react with one equivalent of acetaldehyde and ammonia. The reaction is expected to yield the target dihydropyridin-2-one structure.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Ethyl acetoacetateC₆H₁₀O₃130.1426.0 g (25.5 mL)0.2
AcetaldehydeC₂H₄O44.054.4 g (5.6 mL)0.1
Ammonium hydroxide (28-30%)NH₄OH35.0515 mL~0.13
EthanolC₂H₅OH46.07100 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (26.0 g, 0.2 mol) and ethanol (100 mL).

  • Addition of Reactants: While stirring, add acetaldehyde (4.4 g, 0.1 mol) to the mixture.

  • Ammonia Addition: Cool the flask in an ice bath and slowly add ammonium hydroxide (15 mL) through a dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85°C) for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, or to maximize the yield, the solvent can be partially removed under reduced pressure using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous sodium sulfate to a constant weight.

Characterization

The identity and purity of the synthesized 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the crystalline product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the NMR spectra to confirm the chemical structure.

    • IR Spectroscopy: Record the infrared spectrum to identify the characteristic functional groups (e.g., C=O of the acetyl group and the pyridone ring, N-H stretching).

    • Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the product (C₉H₁₁NO₂, MW: 165.19 g/mol ).[4][5]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product ethyl_acetoacetate Ethyl Acetoacetate mixing Mixing in Ethanol ethyl_acetoacetate->mixing acetaldehyde Acetaldehyde acetaldehyde->mixing ammonia Ammonium Hydroxide ammonia->mixing reflux Reflux (4h) mixing->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration washing Washing with Diethyl Ether filtration->washing drying Drying washing->drying product 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one drying->product

Caption: Workflow for the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Safety and Handling

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing genetic defects and cancer.

  • Ammonium hydroxide: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethanol and Diethyl ether: Highly flammable liquids and vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate safety precautions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one via a modified Hantzsch reaction. The method is straightforward, utilizes readily available starting materials, and is suitable for laboratory-scale preparation. The successful synthesis and characterization of this compound will provide researchers with a valuable building block for the development of novel therapeutic agents.

References

  • ResearchGate. (2025). Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

Sources

Topic: The Biginelli Reaction and its Application to Dihydropyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Biginelli reaction is a powerful one-pot, three-component synthesis that has traditionally been the cornerstone for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] Its operational simplicity and efficiency have cemented its place in the canon of heterocyclic chemistry.[3] This guide provides a comprehensive overview of the classical Biginelli reaction, including its mechanism and significance. Recognizing the structural and pharmaceutical interest in related scaffolds, we then extend the principles of this multicomponent strategy to the synthesis of dihydropyridinones. While not a direct product of the classical reaction, the synthesis of dihydropyridinones can be achieved through analogous one-pot strategies, which are detailed herein. This document provides researchers with the foundational knowledge and practical, field-proven protocols to synthesize these important classes of N-heterocycles.

Mechanistic Framework: From Dihydropyrimidinones to Dihydropyridinones

The Classical Biginelli Reaction Mechanism

First reported by Italian chemist Pietro Biginelli in 1893, the reaction condenses an aldehyde, a β-ketoester, and urea under acid catalysis.[4][5] The most widely accepted mechanism, proposed by C. Oliver Kappe, proceeds through an N-acylimine intermediate.[1] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. The β-ketoester's enol form then performs a nucleophilic attack on the iminium ion. The final steps involve ring-closing cyclization via attack of the free amine on the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidinone ring system.[6] The use of urea is the defining feature, as it provides the N-C-N backbone of the resulting pyrimidine ring.

Biginelli_Mechanism Fig. 1: The Kappe Mechanism of the Biginelli Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aryl Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine + Urea - H₂O (Rate-Limiting) BetaKetoester β-Ketoester Enol Keto-Enol BetaKetoester->Enol Tautomerization Urea Urea OpenChain Open-Chain Adduct Acylimine->OpenChain + Enol Enol->OpenChain DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: Fig. 1: The Kappe Mechanism of the Biginelli Reaction.

Synthesizing Dihydropyridinones: A Conceptual Adaptation

To synthesize a dihydropyridinone, which contains only a single nitrogen atom in its six-membered ring, the urea component of the Biginelli reaction must be substituted. A common strategy is to use an ammonia source, such as ammonium acetate. This transforms the reaction into a Hantzsch-type synthesis. The underlying principle of a one-pot, three-component condensation remains, demonstrating the conceptual lineage from the Biginelli reaction.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include both modern microwave-assisted and conventional heating methods. The choice of method often depends on available equipment and desired reaction scale.

Protocol 1: Rapid Microwave-Assisted Synthesis of 1,4-Dihydropyridinones

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times, improved energy efficiency, and often higher product yields due to rapid and uniform heating.[7] This protocol is ideal for rapid library synthesis and methods development.

Core Requirements:

  • Reactants: Aromatic Aldehyde (1.0 mmol), Ethyl Acetoacetate (2.0 mmol), Ammonium Acetate (1.5 mmol).

  • Equipment: 10 mL microwave reaction vessel with a magnetic stir bar, microwave synthesizer.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

    • Scientist's Note: No solvent is typically required for this reaction, making it an example of green chemistry.[8] The reactants themselves form a melt or slurry under heating.

  • Sealing: Securely cap the reaction vessel.

  • Irradiation: Place the vessel inside the microwave cavity. Irradiate the mixture at a constant power of 100-120W for 3-5 minutes. The reaction progress can be monitored by TLC if test runs are performed.

  • Cooling & Isolation: After irradiation, carefully cool the vessel to room temperature. The product often solidifies upon cooling.

  • Purification: Add a small amount of cold ethanol to the vessel and stir to break up the solid mass. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small portion of cold ethanol to remove residual starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final 1,4-dihydropyridinone.

Protocol_Workflow Fig. 2: Experimental Workflow for Synthesis A 1. Combine Reactants (Aldehyde, β-Ketoester, NH₄OAc) in Microwave Vessel B 2. Seal Vessel & Place in Reactor A->B C 3. Microwave Irradiation (e.g., 120W, 3-5 min) B->C D 4. Cool to Room Temperature C->D E 5. Product Solidifies D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I Pure Dihydropyridinone H->I

Caption: Fig. 2: Experimental Workflow for Synthesis.

Protocol 2: Conventional Reflux Synthesis of 1,4-Dihydropyridinones

This protocol utilizes standard laboratory glassware and heating methods, making it accessible for any chemistry lab.

Core Requirements:

  • Reactants: Aromatic Aldehyde (10 mmol), Ethyl Acetoacetate (20 mmol), Urea (15 mmol).

  • Catalyst: Zinc Chloride (1 mmol, 10 mol%).

  • Solvent: Acetic Acid (20 mL).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), urea (15 mmol), and the catalyst, zinc chloride (10 mol%).[9]

  • Solvent Addition: Add 20 mL of glacial acetic acid.

    • Scientist's Note: Acetic acid serves as both a solvent and a co-catalyst, promoting the reaction. Zinc chloride is an effective Lewis acid catalyst for this transformation.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) using a heating mantle or oil bath.

  • Monitoring: Maintain reflux for 2-4 hours. The reaction's completion can be verified by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • Filtration: A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove acetic acid and any remaining urea. The crude product can be further purified by recrystallization from hot ethanol.[10]

Data Summary and Validation

The yields of these reactions are generally high, but can be influenced by the electronic nature of the substituents on the aromatic aldehyde.

EntryAldehydeDicarbonyl CompoundNitrogen SourceMethodTimeYield (%)
14-NitrobenzaldehydeEthyl AcetoacetateAmmonium AcetateMicrowave3 min94
2BenzaldehydeEthyl AcetoacetateAmmonium AcetateMicrowave5 min89
34-ChlorobenzaldehydeMethyl AcetoacetateUreaConventional3 h91
44-MethoxybenzaldehydeEthyl AcetoacetateUreaConventional4 h85
Trustworthiness: A Self-Validating System

The integrity of these protocols is ensured by established analytical validation methods.

  • Reaction Monitoring: TLC is a simple and effective tool to monitor the consumption of the limiting reagent (typically the aldehyde).

  • Product Characterization: The identity and purity of the final compound must be confirmed. Standard methods include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point Analysis: To assess purity against known values.

References

  • Anjaneyulu, B., & Rao, G. B. D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

  • Sargordan Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Oriental Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Gorgani, L., et al. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]

  • PowerPoint Presentation. (n.d.). BIGINELLI REACTION. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. [Link]

  • Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. NIH. [Link]

  • Wang, C., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Shingate, S. K., & Shingare, M. S. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. ResearchGate. [Link]

  • Chen, C.-H., & Sun, C.-M. (2010). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journals. [Link]

  • Stucchi, M., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Wang, C., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]

  • Abd-Elmonsef, M. M., et al. (2023). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. [Link]

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Pinto, A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH. [Link]

  • Fardood, S. T., Hosseinzadeh, Z., & Ramazani, A. (2023). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. [Link]

Sources

Application Notes and Protocols: Microwave-Assasisted Synthesis of Dihydropyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Microwaves in Synthesizing Medicinally Important Heterocycles

Dihydropyridinones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These molecules form the core structure of various biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][3][4] Several commercially available drugs, such as the calcium channel blockers nifedipine, amlodipine, and felodipine, are based on the related 1,4-dihydropyridine scaffold, highlighting the therapeutic potential of this structural motif.[5][6]

Traditionally, the synthesis of dihydropyridinones is achieved through multicomponent reactions like the Biginelli or Hantzsch reactions.[3][5][6] While effective, these conventional methods often suffer from drawbacks such as long reaction times, harsh reaction conditions, and often low product yields.[2][6]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[7][8][9][10] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[7][11] This results in dramatic reductions in reaction times, often from hours to minutes, along with improved yields and product purity.[7][9][10][12] Furthermore, MAOS often allows for solvent-free reactions, aligning with the principles of green chemistry by minimizing waste and the use of hazardous substances.[8][10][12]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of dihydropyridinone derivatives, designed to empower researchers to leverage this powerful technology in their drug discovery and development endeavors.

Understanding the Reaction: The Biginelli Condensation

The most common approach to synthesizing dihydropyridinones is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][13][14]

Proposed Reaction Mechanism:

The reaction mechanism is believed to proceed through a series of bimolecular reactions. The key steps are:

  • Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.

  • Nucleophilic Addition: The β-ketoester then acts as a nucleophile, adding to the iminium ion.

  • Cyclization and Dehydration: Finally, intramolecular cyclization occurs through the attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyridinone ring.

Biginelli_Mechanism reagents Aldehyde + β-Ketoester + Urea iminium Acyliminium Ion Intermediate reagents->iminium Condensation addition_product Addition Product iminium->addition_product Nucleophilic Addition cyclized_intermediate Cyclized Intermediate addition_product->cyclized_intermediate Intramolecular Cyclization product Dihydropyridinone cyclized_intermediate->product Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Microwave irradiation significantly accelerates these steps by providing efficient and uniform heating, overcoming the activation energy barriers more effectively than conventional heating.[12]

Experimental Protocols

Materials and Equipment
  • Microwave Reactor: A dedicated microwave reactor for organic synthesis is required (e.g., CEM Discover, Biotage Initiator). These systems allow for precise control of temperature, pressure, and power.[15][16]

  • Reagents:

    • Aromatic or aliphatic aldehydes

    • β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

    • Urea or thiourea

    • Catalyst (e.g., sulfamic acid, p-toluenesulfonic acid, zinc triflate)[3][13]

    • Solvent (if necessary, e.g., ethanol, or solvent-free)[17][18]

  • Glassware: Microwave-safe reaction vials (10-20 mL) with snap-on caps.

  • Purification: Silica gel for column chromatography, recrystallization solvents (e.g., ethanol).

  • Characterization: NMR spectrometer, IR spectrometer, mass spectrometer.

General Protocol for Microwave-Assisted Biginelli Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow start Start step1 1. Mix Reagents (Aldehyde, β-Ketoester, Urea, Catalyst) in a microwave vial. start->step1 step2 2. Seal Vial and Place in Microwave Reactor. step1->step2 step3 3. Irradiate at Set Temperature and Time (e.g., 80-120°C, 5-20 min). step2->step3 step4 4. Cool to Room Temperature. step3->step4 step5 5. Work-up (Add cold water, filter solid). step4->step5 step6 6. Purify (Recrystallization or Column Chromatography). step5->step6 step7 7. Characterize Product (NMR, IR, MS). step6->step7 end End step7->end

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2-1.5 mmol), and the catalyst (e.g., 5-10 mol%).[14][17] For a solvent-free reaction, ensure the reagents are well-mixed.[3][17]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically between 80-120°C) for a specified time (usually 5-20 minutes).[17][18] The power is typically set to a maximum value and the instrument will modulate it to maintain the target temperature.[16]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Add cold water to the reaction mixture to precipitate the crude product.[14]

  • Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[14]

  • Characterization: The structure and purity of the synthesized dihydropyridinone derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[17][19]

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Hours (e.g., 4-24 h)Minutes (e.g., 5-20 min)[3][17][20]
Temperature 80-120°C80-120°C[17][18][20]
Yield Often lower (e.g., 15-25%)Significantly higher (e.g., 89-98%)[17]
Solvent Often requiredCan be solvent-free[3][17][21]
Energy Consumption HigherLower[9][10][12]
Work-up Can be more complexSimpler, cleaner reactions[3][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Sub-optimal temperature- Inefficient catalyst- Increase reaction time or temperature.- Screen different catalysts and catalyst loadings.- Ensure proper mixing of reagents.
Side Product Formation - Temperature too high- Incorrect stoichiometry- Lower the reaction temperature.- Optimize the molar ratio of reactants.[13]
Reaction Does Not Start - Non-polar solvent (if used)- Inactive catalyst- Use a polar solvent that absorbs microwaves efficiently.- Use a fresh or different catalyst.
Pressure Build-up in Vial - Use of a low-boiling point solvent- Reaction producing gaseous byproducts- Use a higher-boiling point solvent.- Do not exceed the recommended fill volume of the vial.- Ensure the microwave reactor's pressure monitoring system is functioning correctly.

Conclusion: A Greener and More Efficient Path Forward

Microwave-assisted synthesis offers a compelling alternative to conventional methods for the preparation of dihydropyridinone derivatives. The significant reduction in reaction times, coupled with higher yields and cleaner reaction profiles, makes it an invaluable tool for medicinal chemists and drug development professionals.[9][10] By embracing this technology, researchers can accelerate the discovery and development of new therapeutic agents based on the versatile dihydropyridinone scaffold. The adoption of such green chemistry principles not only enhances laboratory efficiency but also contributes to more sustainable scientific practices.[8][10][12]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Available at: [Link]

  • Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer - ChemRxiv. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Available at: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction - MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. Available at: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives - Der Pharma Chemica. Available at: [Link]

  • Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-Dihydro-pyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol - ResearchGate. Available at: [Link]

  • (PDF) Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones in fruit juice medium - ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC - PubMed Central. Available at: [Link]

  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]

  • Facile Microwave-Assisted Synthesis and Pharmacological Appraisal of Bioactive Dihydropyrimidinone Derivatives - Bentham Science Publisher. Available at: [Link]

  • Synthesis and Characterization of Novel Dihydropyrimidine Derivatives - RJPN. Available at: [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview - IJPPR. Available at: [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. Available at: [Link]

  • Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. Available at: [Link]

  • microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst - Rasayan Journal of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by. Available at: [Link]

  • Microwave Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: Green Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Heterocycle Synthesis

The pyridin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a functionalized derivative, represents a valuable building block for drug discovery programs.[3] However, traditional synthetic routes to such heterocycles often rely on harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate significant chemical waste.[4]

This guide details modern, green-by-design synthetic methodologies that address these challenges. By embracing the principles of green chemistry, we can develop efficient, cost-effective, and environmentally benign pathways to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. The protocols herein leverage multicomponent reactions (MCRs), alternative energy sources like microwave and ultrasound, and solvent-free conditions to minimize environmental impact while maximizing synthetic efficiency.[5][6][7] These approaches are not merely academic exercises; they represent a practical and necessary evolution in chemical synthesis for a sustainable future.

Core Synthetic Strategy: The Power of Multicomponent Reactions (MCRs)

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is ideally suited for a multicomponent reaction strategy. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[5] This approach offers significant advantages over linear syntheses, including:

  • Atom Economy: MCRs are inherently atom-efficient, minimizing the generation of byproducts.

  • Reduced Waste: The one-pot nature of MCRs eliminates the need for isolating intermediates, which in turn reduces solvent usage for reactions and purifications.[4]

  • Operational Simplicity: Combining multiple steps into a single operation saves time, energy, and resources.[8]

The proposed synthesis of the target molecule is a variation of the well-established Hantzsch dihydropyridine synthesis, adapted to form the pyridin-2-one core.[9] The reaction likely proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Ethyl Acetoacetate I1 Knoevenagel Adduct A->I1 Condensation B Acetaldehyde B->I1 C Ethyl Cyanoacetate I2 Michael Adduct C->I2 D Ammonium Acetate P 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one D->P Cyclization & Ammonia Source I1->I2 Michael Addition I2->P

Caption: Proposed multicomponent reaction pathway.

Protocol 1: Microwave-Assisted Synthesis in Aqueous Ethanol

Principle: Microwave irradiation has emerged as a powerful tool in green chemistry, offering a non-conventional heating method that can dramatically accelerate reaction rates.[6][10] This is due to the efficient and uniform heating of the reaction mixture through dielectric polarization, leading to shorter reaction times, higher yields, and often cleaner product profiles compared to conventional heating.[11] The use of an aqueous ethanol mixture as the solvent further enhances the green credentials of this protocol.[12]

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Microwave reactor with temperature and pressure control

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), acetaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Add a 1:1 mixture of ethanol and deionized water (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-15 minutes with a power of 150 W.[8][13] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Recrystallize the crude product from hot ethanol to obtain pure 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

start Start reactants Combine Reactants & Solvent in Microwave Vessel start->reactants irradiate Microwave Irradiation (100°C, 10-15 min) reactants->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitate Product (Ice Bath) cool->precipitate filter Vacuum Filtration & Wash precipitate->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: Microwave-assisted synthesis workflow.

Protocol 2: Ultrasound-Assisted Synthesis with a Reusable Catalyst

Principle: Sonochemistry, the application of ultrasound to chemical reactions, provides a green energy source that enhances reaction rates and yields.[7][14] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity.[7] This protocol combines sonication with a reusable, heterogeneous catalyst, such as activated fly ash or a supported ionic liquid, to further boost efficiency and facilitate product purification.[1][2]

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Reusable catalyst (e.g., activated fly ash)[2]

  • Ethanol

  • Ultrasonic bath or probe sonicator

Step-by-Step Protocol:

  • In a round-bottom flask, suspend the reusable catalyst (e.g., 0.1 g of activated fly ash) in ethanol (10 mL).

  • Add ethyl acetoacetate (1 mmol), acetaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.2 mmol) to the flask.

  • Place the flask in an ultrasonic bath maintained at 50-60°C.

  • Sonicate the mixture for 1-2 hours.[15] Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

start Start mix Mix Reactants, Catalyst & Solvent start->mix sonicate Ultrasonic Irradiation (50-60°C, 1-2 h) mix->sonicate filter_cat Filter to Recover Catalyst sonicate->filter_cat cool_precipitate Cool Filtrate & Precipitate Product filter_cat->cool_precipitate filter_prod Vacuum Filter Product cool_precipitate->filter_prod dry Dry Product filter_prod->dry end Pure Product dry->end

Caption: Ultrasound-assisted synthesis workflow.

Protocol 3: Solvent-Free Mechanochemical Synthesis

Principle: Mechanochemistry, or synthesis by grinding, represents an exceptionally green approach by eliminating the need for bulk solvents.[16] Mechanical force, applied through grinding in a mortar and pestle or a ball mill, provides the energy to initiate and sustain the chemical reaction in the solid state. This method significantly reduces waste, is often faster than conventional solution-phase reactions, and can sometimes lead to the formation of products that are difficult to obtain through other means.

Materials:

  • Ethyl acetoacetate

  • Paraformaldehyde (as a solid source of formaldehyde, assuming a related synthesis pathway) or a solid aldehyde derivative

  • Ethyl cyanoacetate

  • Ammonium acetate

  • A catalytic amount of a solid acid or base (e.g., p-toluenesulfonic acid or anhydrous potassium carbonate)

  • Porcelain mortar and pestle or a mechanical ball mill

Step-by-Step Protocol:

  • In a clean, dry mortar, combine ethyl acetoacetate (1 mmol), acetaldehyde (1 mmol, adsorbed onto silica gel if necessary to handle as a solid), ethyl cyanoacetate (1 mmol), ammonium acetate (1.2 mmol), and the solid catalyst (e.g., 0.1 mmol of anhydrous potassium carbonate).

  • Grind the mixture vigorously with the pestle for 20-30 minutes at room temperature.[16] The mixture may become pasty or change color, indicating reaction progress.

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent (e.g., ethanol), and running a TLC.

  • Once the reaction is complete, add a small amount of water to the mortar to form a slurry.

  • Transfer the slurry to a filter funnel and collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum.

  • Recrystallize the crude solid from an appropriate solvent like ethanol or an ethanol/water mixture for final purification.

start Start combine Combine Solid Reactants & Catalyst in Mortar start->combine grind Grind Vigorously (20-30 min) combine->grind slurry Form Slurry with Water grind->slurry filter Vacuum Filtration & Wash slurry->filter dry Dry Product filter->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: Solvent-free mechanochemical workflow.

Comparative Data Summary

The following table provides a comparative overview of the described green synthesis methods. The values for yield and reaction time are representative estimates based on literature for analogous transformations of pyridinone and dihydropyridine derivatives.[5][8][15][16]

ParameterProtocol 1: Microwave-AssistedProtocol 2: Ultrasound-AssistedProtocol 3: Solvent-Free Grinding
Energy Source Microwave IrradiationUltrasonic IrradiationMechanical Force
Solvent Aqueous EthanolEthanolNone (Solvent-free)
Catalyst None (or catalyst-free)Reusable Solid CatalystSolid Acid/Base
Typical Temp. 100°C50-60°CRoom Temperature
Reaction Time 10-15 minutes1-2 hours20-30 minutes
Est. Yield >90%85-95%>90%
Key Advantage Extremely rapidCatalyst reusabilityEliminates bulk solvents

Conclusion and Future Outlook

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through several highly efficient and environmentally conscious methods. Microwave-assisted synthesis offers unparalleled speed, while ultrasound provides a powerful method for catalyst-driven reactions. Mechanochemistry stands out as a truly green alternative by eliminating the need for solvents.

These protocols demonstrate that the principles of green chemistry are not limitations but rather drivers of innovation in organic synthesis. For researchers and professionals in drug development, adopting these techniques can lead to more sustainable, cost-effective, and efficient discovery and manufacturing processes. Future research will likely focus on the use of biocatalysts and flow chemistry to further enhance the green credentials and scalability of these important synthetic transformations.

References

Sources

Application Note: A High-Throughput Framework for Antimicrobial Efficacy Screening of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on conducting a robust antimicrobial screening assay for the compound 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This pyridin-2-one derivative belongs to a class of heterocyclic compounds known for diverse biological activities, making it a candidate of interest.[1][2] We present a tiered screening approach, beginning with a qualitative agar disk diffusion assay for broad-spectrum preliminary assessment, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This structured workflow is designed to be efficient, reproducible, and grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]

Scientific Principle and Rationale

The Therapeutic Potential of Pyridin-2-one Scaffolds

The pyridin-2-one core structure is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological functions.[2] Derivatives have demonstrated activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][7][8] The antimicrobial potential often stems from their ability to act as enzyme inhibitors or to disrupt other essential cellular processes in pathogens. Therefore, a systematic evaluation of novel pyridin-2-one derivatives like 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a rational step in the search for new antimicrobial leads.[1]

A Hierarchical Screening Strategy

An effective screening campaign must balance throughput with precision. Our proposed workflow adopts a hierarchical approach to efficiently identify and characterize antimicrobial activity.

  • Primary Screening (Qualitative): The Agar Disk Diffusion (Kirby-Bauer) test serves as the initial screen.[9] This method is versatile, cost-effective, and allows for the simultaneous testing of the compound against multiple microbial strains.[10] It provides a rapid visual indication of inhibitory activity, manifested as a "zone of inhibition" around the compound-impregnated disk.[9][11]

  • Secondary Screening (Quantitative): For compounds showing promise in the primary screen, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This quantitative value is the gold standard for susceptibility testing and is crucial for comparing the potency of different compounds and guiding further development.[12][14][15]

This two-step process ensures that resources are focused on compounds with demonstrable activity, maximizing the efficiency of the discovery pipeline.

Materials and Reagents

  • Test Compound: 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (ensure >95% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Media:

    • Mueller-Hinton Agar (MHA) (for disk diffusion)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for broth microdilution)

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • Microbial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Control Antibiotics:

    • Gentamicin (10 µg disks and powder for stock solution)

    • Vancomycin (30 µg disks and powder for stock solution)

  • Labware & Equipment:

    • Sterile 6 mm paper disks

    • Sterile 96-well, U-bottom microtiter plates

    • Petri dishes (100 mm)

    • Sterile cotton swabs

    • Adjustable micropipettes and sterile tips

    • Spectrophotometer or nephelometer

    • 0.5 McFarland turbidity standard

    • Incubator (35°C ± 2°C)

    • Forceps, calipers/ruler

Experimental Workflow Visualization

The overall screening process is depicted below. This workflow ensures a logical progression from broad, qualitative assessment to precise, quantitative evaluation.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Quantitative Analysis prep_compound Prepare Compound Stock (e.g., 10240 µg/mL in DMSO) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) disk_assay Agar Disk Diffusion Assay (Kirby-Bauer) prep_compound->disk_assay Impregnate Disks mic_assay Broth Microdilution Assay (96-Well Plate) prep_compound->mic_assay Prepare Serial Dilutions prep_inoculum->disk_assay Inoculate Plates prep_inoculum->mic_assay Inoculate Wells measure_zones Incubate & Measure Zones of Inhibition (mm) disk_assay->measure_zones decision Activity Observed? measure_zones->decision determine_mic Incubate & Determine MIC (Lowest concentration with no growth) mic_assay->determine_mic report Report Results (MIC values) determine_mic->report decision->mic_assay Yes decision->report No (Report as Inactive)

Caption: Hierarchical workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Preparation of Test Compound and Inoculum

Rationale: Accurate and standardized preparation of the test compound and microbial inoculum is the most critical step for ensuring reproducibility and comparability of results.[13][16] The use of a 0.5 McFarland standard ensures a consistent bacterial density of approximately 1.5 x 10⁸ CFU/mL.

  • Compound Stock Solution:

    • Aseptically prepare a stock solution of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one at a high concentration (e.g., 10,240 µg/mL) in 100% sterile DMSO.[17] The high concentration allows for subsequent dilutions where the final DMSO concentration will be low enough to not affect microbial growth.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline.[13] This can be done visually against a Wickerham card or using a spectrophotometer (A625nm ≈ 0.08–0.13).

    • This standardized suspension must be used within 15 minutes to maintain the correct cell density.[16]

Protocol 2: Primary Screening - Agar Disk Diffusion Assay

Rationale: This method relies on the principle of diffusion. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth will form where the compound concentration exceeds the organism's tolerance.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate 60° and repeat the streaking. Rotate another 60° and streak a final time to ensure a uniform lawn of growth.[9]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically place sterile 6 mm paper disks onto the inoculated agar surface using sterile forceps.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk to achieve a specific load (e.g., 102.4 µ g/disk ).

    • Prepare a negative control disk using 10 µL of DMSO.

    • Place positive control antibiotic disks (e.g., Gentamicin 10 µg, Vancomycin 30 µg) on the plate.

    • Ensure disks are placed at least 24 mm apart and gently press them down to ensure full contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]

  • Result Interpretation: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

Protocol 3: Secondary Screening - MIC by Broth Microdilution

Rationale: This method establishes the minimum concentration required for inhibition in a liquid medium, providing a more precise measure of potency than disk diffusion.[12][14] The protocol is based on CLSI guidelines for dilution testing.[4]

  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL, prepared by diluting the stock in CAMHB).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration range (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Final Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB so that after addition to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][13][18] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Interpretation

Results should be recorded systematically. Any zone of inhibition in the disk diffusion assay warrants progression to MIC testing.

Table 1: Example Disk Diffusion Screening Results

Test OrganismCompound (102.4 µ g/disk ) Zone (mm)DMSO Control Zone (mm)Gentamicin (10 µg) Zone (mm)
S. aureus18622
E. coli7620
P. aeruginosa6618
E. faecalis15619

Interpretation: In this example, the compound shows clear activity against S. aureus and E. faecalis. The activity against E. coli is negligible, and there is no activity against P. aeruginosa.

Table 2: Example MIC Determination Results

Test OrganismCompound MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureus160.5
E. faecalis324

Interpretation: The MIC values confirm the compound's activity against the Gram-positive bacteria, with an MIC of 16 µg/mL against S. aureus and 32 µg/mL against E. faecalis. These quantitative results are essential for structure-activity relationship (SAR) studies and further development.

References

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available from: [Link]

  • Hancock, R.E.W. Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available from: [Link]

  • Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available from: [Link]

  • Yadav, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available from: [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

  • Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. Available from: [Link]

  • MI Microbiology. Broth Microdilution. Available from: [Link]

  • Jis, T. (2025). Disk Diffusion Test: Step-by-Step Guide. Available from: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Zhao, S., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available from: [Link]

  • Goldman, M.E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. Available from: [Link]

  • Wierzbicka, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available from: [Link]

  • Zimmerman, S.K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Kores, K., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available from: [Link]

  • The Journal of Clinical Microbiology. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Wai, J.S., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. PubMed. Available from: [Link]

  • Yadav, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed. Available from: [Link]

  • Fadda, A.A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available from: [Link]

  • Kurfurst, M., et al. (2010). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH. Available from: [Link]

  • Zheng, Y., et al. (2023). Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. Frontiers in Microbiology. Available from: [Link]

  • Vlase, L., et al. (2024). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available from: [Link]

  • Mehta, P., & Verma, P. (2013). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ResearchGate. Available from: [Link]

  • de Almeida, J.G.L., et al. (2012). Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4). PMC - NIH. Available from: [Link]

Sources

Application Notes and Protocols for Cytotoxicity Testing of Dihydropyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Profile of Dihydropyridinones

Dihydropyridinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potential anticancer activity.[1][2] The core structure of DHPMs can be readily modified, allowing for the synthesis of a wide array of derivatives with varied biological effects.[3][4] Several studies have highlighted the potential of DHPMs to induce cytotoxic effects in various cancer cell lines, making them promising candidates for novel therapeutic agents.[5][6] The mechanism of action for some DHPMs involves the inhibition of key cellular processes, such as mitotic kinesin Eg5, leading to mitotic arrest and subsequent apoptosis.[5][7]

Given their therapeutic potential, rigorous evaluation of the cytotoxic profile of novel dihydropyridinone compounds is a critical step in the drug discovery and development process.[8] This involves determining the concentration at which these compounds exhibit significant toxicity to cancer cells while ideally showing minimal effect on normal cells.[9] A comprehensive understanding of a compound's cytotoxicity is essential for identifying promising lead candidates and guiding further preclinical development.[10]

This guide provides a detailed overview of standard in vitro assays for assessing the cytotoxicity of dihydropyridinone compounds. We will delve into the principles, protocols, and data interpretation for three widely used assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection.

I. Assessing Cell Viability and Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[12]

Causality Behind Experimental Choices:
  • Choice of Cell Lines: The selection of cancer cell lines should be relevant to the intended therapeutic target. It is also advisable to include a non-cancerous cell line to assess selective cytotoxicity.

  • Compound Concentration Range: A broad range of concentrations should be tested to determine the dose-dependent effects of the dihydropyridinone compounds and to accurately calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Incubation Time: The incubation period with the compound (e.g., 24, 48, 72 hours) is crucial for observing the full cytotoxic effect. This timing may need to be optimized depending on the compound's mechanism of action.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Seeding & Treatment cluster_assay Phase 2: MTT Assay Procedure A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with dihydropyridinone compounds at various concentrations B->C D Incubate for the desired exposure time (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E Begin Assay F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at 540-590 nm G->H I Calculate % cell viability and determine IC50 values H->I Data Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay[14][15]
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the dihydropyridinone compounds in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[12]

Data Presentation: Example IC50 Values
CompoundCell LineIncubation Time (h)IC50 (µM)
Dihydropyridinone AMCF-74815.2
Dihydropyridinone BA5494825.8
Doxorubicin (Control)MCF-7480.8

II. Quantifying Cell Lysis: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[16]

Causality Behind Experimental Choices:
  • Complementary to MTT: The LDH assay measures cell lysis, providing a different perspective on cytotoxicity compared to the metabolic activity measured by the MTT assay. This can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

  • Kinetic Measurements: A key advantage of the LDH assay is the ability to perform kinetic studies by collecting small aliquots of the culture medium over time without lysing the remaining cells.[17]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Cell Seeding & Treatment cluster_assay Phase 2: LDH Assay Procedure A Seed cells and treat with compounds as in MTT assay B Collect supernatant from each well A->B After Incubation C Transfer supernatant to a new 96-well plate B->C D Add LDH reaction mixture to each well C->D E Incubate at room temperature, protected from light D->E F Add stop solution E->F G Measure absorbance at ~490 nm F->G H Calculate % cytotoxicity G->H Data Analysis

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay[17][20]
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

III. Detecting Programmed Cell Death: The Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[19][20] Caspases are a family of proteases that are critical mediators of apoptosis.[21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and caspase-7, two key effector caspases in the apoptotic pathway.[22][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[24]

Causality Behind Experimental Choices:
  • Mechanism of Action: This assay is particularly useful for dihydropyridinone compounds that are hypothesized to induce apoptosis. A positive result provides strong evidence for this specific mechanism of cell death.[25]

  • High Sensitivity: Luminescent assays generally offer higher sensitivity than colorimetric or fluorescent assays, making them suitable for high-throughput screening.[24]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Phase 1: Cell Seeding & Treatment cluster_assay Phase 2: Caspase-Glo® 3/7 Assay A Seed cells and treat with compounds B Equilibrate plate to room temperature A->B After Incubation C Add Caspase-Glo® 3/7 Reagent to each well B->C D Mix and incubate at room temperature C->D E Measure luminescence D->E F Determine fold increase in caspase activity E->F Data Analysis

Sources

Determining the Antimicrobial Potency of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: An Application Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a robust pipeline of novel chemical entities with potent and unique mechanisms of action. Pyridin-2-one derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1] This application note provides a detailed, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of a specific pyridinone derivative, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, against a panel of clinically relevant bacteria.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[2][3][4] It is a fundamental parameter in the early-stage evaluation of a potential new antibiotic, providing a quantitative measure of its potency. This protocol is meticulously designed for researchers, scientists, and drug development professionals, grounding its methodology in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Causality in Experimental Design: A Self-Validating System

This protocol is not merely a sequence of steps but a system designed for reproducibility and accuracy. The choice of the broth microdilution method is predicated on its efficiency, scalability, and its status as a reference method for both CLSI and EUCAST.[5][6][9] The inclusion of ATCC® quality control strains is non-negotiable; these strains have well-characterized MIC ranges for standard antibiotics and serve as a critical internal validation of the entire experimental run, ensuring the media, inoculum, and compound dilutions are all within acceptable parameters.[10][11]

A crucial, often overlooked, variable with novel compounds is their solubility. An improperly prepared stock solution can lead to precipitation and, consequently, grossly inaccurate MIC values. Therefore, this protocol begins with a preliminary, yet vital, step to ascertain the solubility of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, ensuring the integrity of the subsequent serial dilutions.

PART 1: Preliminary Solubility Assessment

Objective: To determine a suitable solvent and the maximum soluble concentration of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one for the preparation of a high-concentration stock solution.

Rationale: The ideal solvent will dissolve the compound completely and be miscible with the aqueous-based broth medium, with minimal intrinsic antimicrobial activity at the highest concentration used. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Materials:

  • 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Initial Solvent Test:

    • Accurately weigh approximately 10 mg of the compound into a sterile microcentrifuge tube.

    • Add 100 µL of DMSO.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for complete dissolution against a bright light source. If dissolved, proceed to determine the maximum concentration. If not, consider gentle warming or sonication, though be mindful of compound stability.

  • Determining Maximum Soluble Concentration (Example):

    • If the initial 10 mg dissolved in 100 µL (100 mg/mL), incrementally add more compound (e.g., in 5 mg increments), vortexing thoroughly after each addition until a saturated solution (visible particulates that do not dissolve) is achieved.

    • The highest concentration at which the compound is fully dissolved is the stock concentration to be used. For this protocol, we will assume a starting stock concentration of 10 mg/mL can be achieved.

PART 2: Broth Microdilution MIC Assay

Objective: To determine the MIC of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one against selected bacterial strains using the broth microdilution method.

Materials and Reagents:
Reagent/MaterialSpecifications
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-oneStock solution in DMSO (e.g., 10 mg/mL)
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Prepared according to manufacturer's instructions[12][13][14]
Bacterial StrainsMid-logarithmic phase cultures
Quality Control (QC) Strainse.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923, Pseudomonas aeruginosa ATCC® 27853[10][11]
Positive Control Antibiotice.g., Ciprofloxacin, Gentamicin, Vancomycin (with known MIC for QC strains)
Sterile 96-well U-bottom microtiter plates---
Sterile Saline (0.85% NaCl)---
0.5 McFarland Turbidity Standard---
SpectrophotometerCapable of measuring absorbance at 600 nm
Multichannel micropipettes---
IncubatorSet to 35 ± 2 °C
Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D Serial Dilution of Compound in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate wells with bacterial suspension B->E C Prepare Media (Cation-Adjusted Mueller-Hinton Broth) C->D D->E F Incubate plate (35°C for 16-20 hours) E->F G Visually inspect for growth (turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H I Validate with QC strains H->I

Sources

In Vitro Evaluation of the Anticancer Activity of Dihydropyridinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydropyridinones (DHPMs) and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Recent studies have highlighted their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][5][6] The structural versatility of the DHPM scaffold allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships to develop potent and selective anticancer therapeutics.[2][3]

This comprehensive guide provides a detailed framework for the in vitro evaluation of the anticancer activity of novel dihydropyridinone derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anticancer agents. The protocols outlined herein are robust and validated, offering a systematic approach to assess the cytotoxic and apoptotic potential of these compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each step, from initial cytotoxicity screening to elucidating the mechanism of action.

I. Core Principles of Anticancer Activity Evaluation

The primary objective in the preclinical evaluation of any potential anticancer agent is to ascertain its efficacy in inhibiting cancer cell growth and to elucidate the underlying molecular mechanisms. This typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to determine the mode of cell death, and finally, mechanistic studies to identify the molecular targets.

A critical aspect of this evaluation is the concept of selective toxicity, where an ideal anticancer compound should exhibit high potency against cancer cells while sparing normal, healthy cells.[7] Therefore, it is often beneficial to include a non-cancerous cell line in the experimental design to determine a selectivity index.

II. Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of dihydropyridinone derivatives. This workflow ensures a logical progression from general cytotoxicity to specific mechanistic insights.

Anticancer Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Dihydropyridinone Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Annexin_V_PI Annexin V-FITC/PI Staining for Apoptosis IC50_Determination->Annexin_V_PI Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle Western_Blot Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2) Annexin_V_PI->Western_Blot

Caption: A streamlined workflow for the in vitro assessment of dihydropyridinone derivatives.

III. Phase 1: Cytotoxicity Screening using the MTT Assay

The initial step in evaluating a new compound is to determine its cytotoxic potential against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8][9]

A. Principle of the MTT Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] This reduction is primarily carried out by mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8]

B. Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)[4][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dihydropyridinone derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[10]

  • Sterile 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dihydropyridinone derivatives in the complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[10] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

C. Data Analysis and IC50 Determination

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % cell viability versus the logarithm of the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for Dihydropyridinone Derivative DHPM-X

Concentration (µM)% Cell Viability (A549)% Cell Viability (MCF-7)
0 (Control)100 ± 4.5100 ± 5.1
192 ± 3.895 ± 4.2
575 ± 4.181 ± 3.9
1052 ± 3.563 ± 4.6
2528 ± 2.941 ± 3.7
5012 ± 2.122 ± 3.1
IC50 (µM) 9.8 18.5

IV. Phase 2: Investigating the Mode of Cell Death

Once the cytotoxic potential of the dihydropyridinone derivatives has been established, the next crucial step is to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[10]

A. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells.[11] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[11][12]

Detailed Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with the dihydropyridinone derivative at its IC50 concentration for a specified time (e.g., 24 hours)

  • Untreated control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat the cells with the dihydropyridinone derivative as determined from the MTT assay.

    • Harvest both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cells.[12][13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11][13]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

The flow cytometry data will generate a quadrant plot that distinguishes between four cell populations:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with the dihydropyridinone derivative is indicative of apoptosis induction.

B. Cell Cycle Analysis by Propidium Iodide Staining

Principle:

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[6] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[14]

Detailed Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the dihydropyridinone derivative

  • Untreated control cells

  • Cold 70% ethanol[14][15][16]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[14][16]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated and untreated cells.

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[15][16]

    • Incubate the cells on ice for at least 30 minutes.[14][15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.[14][17]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The PI fluorescence should be measured on a linear scale.[14][15]

Data Interpretation:

The flow cytometer will generate a histogram of DNA content. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase following treatment suggests cell cycle arrest.

V. Phase 3: Mechanistic Insights through Western Blotting

To further understand the apoptotic pathway induced by the dihydropyridinone derivatives, the expression levels of key apoptosis-regulating proteins can be examined by Western blotting.

A. Analysis of the Bax/Bcl-2 Ratio

Principle:

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[18] This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[18] The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis.[18] An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis.[18][19]

Apoptosis_Pathway DHPM Dihydropyridinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) DHPM->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DHPM->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by dihydropyridinone derivatives.

B. Detailed Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[20]

  • BCA protein assay kit

  • Laemmli sample buffer[20]

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes[20]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20][21]

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies[18]

  • ECL substrate[18]

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer on ice.[18][20]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[18]

    • Determine the protein concentration of each sample using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Boil the samples for 5-10 minutes.[18][20]

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.[18][22]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins from the gel to a membrane.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibodies (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.[18]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.[18]

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the protein expression levels relative to the loading control.[19][22]

Data Interpretation:

An increase in the expression of Bax and a decrease in the expression of Bcl-2, resulting in an elevated Bax/Bcl-2 ratio, would strongly suggest that the dihydropyridinone derivative induces apoptosis through the intrinsic mitochondrial pathway.

Table 2: Hypothetical Densitometry Data for Bax and Bcl-2 Expression

TreatmentBax (Relative Density)Bcl-2 (Relative Density)Bax/Bcl-2 Ratio
Control1.01.01.0
DHPM-X (IC50)2.80.47.0

VI. Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the in vitro evaluation of the anticancer activity of dihydropyridinone derivatives. By following these detailed protocols, researchers can effectively screen novel compounds for cytotoxicity, determine their ability to induce apoptosis and cause cell cycle arrest, and gain initial insights into their mechanism of action.

The data generated from these assays are crucial for identifying promising lead compounds for further preclinical and clinical development. Future studies could involve exploring the effects of these derivatives on other cellular processes such as angiogenesis and metastasis, as well as in vivo studies using animal models to assess their therapeutic efficacy and safety profiles. The continued investigation of dihydropyridinone derivatives holds significant promise for the discovery of novel and effective anticancer therapies.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • ResearchGate. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • PubMed. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PubMed. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Retrieved from [Link]

  • R Discovery. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Google Books. (n.d.). Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective.
  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyridinone Scaffold - A Privileged Structure in Drug Discovery

The 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one core belongs to the broader class of dihydropyridinones, which are considered "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The synthetic tractability of the dihydropyridinone scaffold, often through multicomponent reactions like the Hantzsch or Biginelli syntheses, allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[3][4] This document provides a detailed guide for researchers on the synthesis, potential applications, and relevant experimental protocols for investigating the medicinal chemistry of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and its analogs.

Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: A Representative Protocol

The following protocol is adapted from established Hantzsch synthesis procedures for similar dihydropyridine structures.[6]

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetoacetamide Acetoacetamide Hantzsch_Condensation Hantzsch-type Condensation Acetoacetamide->Hantzsch_Condensation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Hantzsch_Condensation Ammonia Ammonia Ammonia->Hantzsch_Condensation Target_Molecule 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one Hantzsch_Condensation->Target_Molecule Anticancer_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Sources

Application Notes and Protocols for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential research applications of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. While specific literature on this compound is limited, its structural features, belonging to the dihydropyridinone class, suggest a rich potential for investigation in various therapeutic areas. This guide outlines hypothesized applications based on the known biological activities of structurally related compounds and provides detailed, adaptable protocols for its synthesis and evaluation in anticancer, anti-inflammatory, and antibacterial research. All proposed methodologies require experimental validation for this specific chemical entity.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS: 16151-14-7; Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol ) is a small organic molecule characterized by a dihydropyridinone core structure.[1][2][3] Dihydropyridinones (DHPMs) and the related 1,4-dihydropyridines (DHPs) are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities.[4][5][6] These activities are attributed to the core heterocyclic ring system, which can interact with various biological targets.

Table 1: Chemical Properties of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

PropertyValueSource
CAS Number 16151-14-7[1][2][3]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][2][3]
Appearance White crystalline solid[2]
Solubility Soluble in water and polar organic solvents[2]
Purity Typically ≥98% for research use[1]

The dihydropyridinone core is a key feature in numerous biologically active compounds, suggesting that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could be a valuable tool for researchers exploring novel therapeutic agents.

Synthesis and Characterization

Proposed Synthesis Protocol: Modified Hantzsch-Type Reaction

This proposed protocol is based on the principles of the Hantzsch synthesis, adapted for the target molecule.[8][9]

Objective: To synthesize 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one from commercially available starting materials.

Materials:

  • Acetylacetone

  • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

  • Ammonium acetate

  • Ethanol (or another suitable solvent like acetic acid)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (2 equivalents), formaldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

G cluster_reactants Reactants cluster_process Process cluster_product Product acetylacetone Acetylacetone (2 eq) reflux Reflux in Ethanol acetylacetone->reflux formaldehyde Formaldehyde (1 eq) formaldehyde->reflux ammonium_acetate Ammonium Acetate (1.1 eq) ammonium_acetate->reflux workup Cooling & Solvent Removal reflux->workup Reaction Completion purification Recrystallization / Chromatography workup->purification product 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one purification->product Pure Compound

Caption: Proposed Hantzsch-type synthesis workflow.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected signals would correspond to the methyl, acetyl, and pyridinone ring protons and carbons.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (acetyl and lactam) and the N-H bond of the dihydropyridinone ring.[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Research Applications and Protocols

Based on the known biological activities of the dihydropyridinone scaffold, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a candidate for screening in several therapeutic areas.

Anticancer Research: Cytotoxicity Screening

Many dihydropyridinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] Therefore, a primary application of this compound is in anticancer drug discovery.

Protocol: MTT Assay for Cytotoxicity [14][15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one in a selected cancer cell line (e.g., MCF-7, HeLa, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

G cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Add Compound to Cells seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for cytotoxicity screening using the MTT assay.

Anti-inflammatory Research

Dihydropyrimidinone derivatives have been reported to possess anti-inflammatory properties.[4] This suggests that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could be investigated for its ability to modulate inflammatory responses.

Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages [18][19][20]

Objective: To assess the anti-inflammatory potential of the compound by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Complete cell culture medium

  • 24-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include appropriate controls (untreated, LPS only, vehicle control).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production at each concentration of the compound compared to the LPS-only control.

Antibacterial Research

The dihydropyridinone scaffold is present in compounds with known antibacterial activity.[4][5][21] Therefore, it is logical to screen 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one for its potential to inhibit bacterial growth.

Protocol: Minimum Inhibitory Concentration (MIC) Determination [22][23][24]

Objective: To determine the MIC of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one represents a promising, yet underexplored, research chemical. Its dihydropyridinone core structure provides a strong rationale for investigating its potential in diverse areas of drug discovery. The protocols outlined in this guide offer a starting point for researchers to systematically evaluate its synthesis, characterization, and biological activities. It is imperative that these proposed applications and protocols are subjected to rigorous experimental validation.

References

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances. Retrieved from [Link]

  • Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. (n.d.). ProQuest. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US. Retrieved from [Link]

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Retrieved from [Link]

  • SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity. (2007). PubMed. Retrieved from [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Retrieved from [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). ScienceDirect. Retrieved from [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. (n.d.). Preprints.org. Retrieved from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • (PDF) INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. (2025). ResearchGate. Retrieved from [Link]

  • Acetylacetone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

Section 1: Understanding the Synthesis - Mechanism and Critical Parameters

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is typically achieved through a multi-component reaction that shares mechanistic features with the well-known Hantzsch pyridine synthesis.[1][2] It involves the condensation of a β-ketoester (ethyl acetoacetate), an aldehyde, and a nitrogen source (ammonia or an ammonium salt).[3] However, the formation of the 2-one moiety suggests a specific pathway involving cyclization and dehydration.

The reaction proceeds through several key steps:

  • Enamine Formation: One equivalent of a β-ketoester reacts with ammonia to form a β-enamino ester intermediate.[1]

  • Knoevenagel Condensation: A second equivalent of the β-ketoester condenses with an aldehyde to yield an α,β-unsaturated carbonyl compound.[1]

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the final 1,2-dihydropyridin-2-one ring system.[1]

Understanding this pathway is crucial because each step represents a potential point of failure or side-reaction that can diminish the overall yield.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 β-Ketoester (2 equiv.) I1 β-Enamino Ester R1->I1 + Ammonia I2 α,β-Unsaturated Carbonyl (Knoevenagel Adduct) R1->I2 + Aldehyde R2 Aldehyde R2->I2 R3 Ammonia/NH4OAc R3->I1 I1->I2 Reaction Core P1 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one I1->P1 Michael Addition I2->P1

Caption: Proposed mechanism for the synthesis of the target dihydropyridin-2-one.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

A: Persistently low yields are often a result of suboptimal reaction conditions, reactant impurity, or competing side reactions.[4] A systematic approach is required for diagnosis.

  • Cause 1: Reactant Purity & Stoichiometry:

    • Insight: Aldehydes, especially aliphatic ones, are prone to oxidation to carboxylic acids or self-condensation (aldol reaction).[5] The β-ketoester can exist in keto-enol tautomers, and its purity is paramount.

    • Solution:

      • Verify Purity: Use freshly distilled aldehydes. Check the purity of your β-ketoester via NMR or GC. Ensure your ammonia source (e.g., ammonium acetate) is anhydrous if required by the protocol.

      • Control Stoichiometry: Carefully measure your reactants. An excess of one component can push the reaction towards unwanted side pathways.

  • Cause 2: Suboptimal Reaction Conditions:

    • Insight: Temperature and reaction time are critically linked. Excessively high temperatures can promote the decomposition of reactants or the formation of Hantzsch-type 1,4-dihydropyridine byproducts, which are common fluorescent impurities.[6] Insufficient heat or time will lead to an incomplete reaction.[6]

    • Solution:

      • Temperature Optimization: Begin with the temperature cited in the literature. If yields are low, consider a stepwise optimization. Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[6]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This provides real-time data to determine the optimal reaction time and prevents product degradation from prolonged heating.[6]

  • Cause 3: Inefficient Catalysis:

    • Insight: The catalyst is pivotal. While classical syntheses may use Brønsted acids (like HCl or acetic acid), these can sometimes catalyze side reactions.[4][5] Lewis acids are often more effective and selective.

    • Solution:

      • Catalyst Screening: If using a Brønsted acid, ensure its concentration is optimal. Consider screening a panel of Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or FeCl₃, which have demonstrated high efficacy in similar multi-component reactions.[5]

      • Catalyst Loading: Ensure the catalyst loading is appropriate. For reusable catalysts, confirm they have not lost activity and regenerate if necessary.[6]

Q2: I'm observing a significant byproduct that is difficult to separate from my desired product. How can I identify and minimize it?

A: The most common byproducts in this type of synthesis are the Knoevenagel condensation product and a competing Hantzsch-type 1,4-dihydropyridine.[5][6]

  • Identification:

    • Knoevenagel Product: This α,β-unsaturated compound will have characteristic alkene proton signals in the ¹H NMR spectrum and will lack the dihydropyridine ring signals.

    • Hantzsch 1,4-DHP: This byproduct is often highly fluorescent under UV light on a TLC plate. Its formation is favored at higher temperatures, especially when urea is used as the nitrogen source, as it can decompose into ammonia.[6]

  • Minimization Strategies:

    • Favor the Desired Pathway: The use of a milder Lewis acid catalyst instead of a strong Brønsted acid can often suppress the formation of the Knoevenagel side product.[5]

    • Temperature Control: As mentioned, lower reaction temperatures can significantly reduce the formation of the Hantzsch 1,4-DHP.[6]

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rates.[4] While ethanol is common, exploring other polar solvents like acetonitrile or even solvent-free conditions may alter the reaction pathway selectivity and improve yields.

Q3: My product is difficult to purify and often isolates as a discolored oil or an impure solid. What are the best purification practices?

A: Purification challenges often stem from the presence of closely related side products or unreacted starting materials. A multi-step purification strategy is often most effective.

  • Step 1: Initial Work-up:

    • After the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure. If a precipitate has formed, filter the solid and wash it with a small amount of cold solvent (e.g., cold ethanol).[4]

  • Step 2: Recrystallization:

    • Solvent Screening: The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when heated.[5] Test a range of solvents and mixtures, such as ethanol, ethanol/water, or ethyl acetate/hexane.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and wash with a small amount of the cold solvent.

  • Step 3: Column Chromatography:

    • If recrystallization fails to yield a pure product, column chromatography is necessary.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane. Use TLC to determine the ideal eluent composition that provides good separation between your product and impurities.

Section 3: Optimized Experimental Protocol & Data

Based on common optimization strategies, the following protocol provides a robust starting point for achieving higher yields.

Optimized Protocol: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).

  • Catalyst & Solvent: Add the chosen solvent (e.g., ethanol, 30 mL) and the catalyst (e.g., Yb(OTf)₃, 1-5 mol%).

  • Reaction: Stir the mixture and heat to reflux (typically around 80°C for ethanol).

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: Once the starting materials are consumed, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: If a solid forms, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, concentrate the solution in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

ParameterClassical ConditionOptimized ConditionRationale for Optimization
Catalyst Brønsted Acid (HCl, AcOH)Lewis Acid (Yb(OTf)₃, InCl₃)Reduces acid-promoted side reactions and can increase reaction rate and selectivity.[5]
Temperature High Reflux (e.g., >100°C)Moderate Reflux (e.g., 80°C) or RTMinimizes formation of Hantzsch 1,4-DHP byproducts and prevents reactant decomposition.[6]
Solvent EthanolEthanol, Acetonitrile, or Solvent-FreeSolvent choice impacts solubility and rates; solvent-free conditions can be more efficient and "green".[2][6]
Monitoring Fixed Time (e.g., 12 hours)TLC MonitoringPrevents product degradation from excessive heating and confirms reaction completion.[6]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can this reaction be performed under microwave irradiation?

    • A: Yes, microwave-assisted synthesis has been successfully applied to Hantzsch-type reactions. It can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[2]

  • Q: What are the primary safety concerns for this synthesis?

    • A: Standard laboratory safety practices should be followed. Use a fume hood, especially when working with volatile aldehydes and organic solvents. Pyridine, if used as a solvent or catalyst, is toxic and has a strong odor, requiring careful handling.[7]

  • Q: How do electron-withdrawing or -donating groups on the aldehyde affect the reaction?

    • A: Generally, aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) tend to react faster and give higher yields due to the increased electrophilicity of the carbonyl carbon.[1] Conversely, sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may lead to lower efficiency.[1]

Section 5: Workflow & Troubleshooting Diagrams

Experimental_Workflow start Start reagents 1. Prepare & Purify Reactants start->reagents setup 2. Assemble Reaction (Flask, Condenser) reagents->setup reaction 3. Add Reagents, Solvent, & Catalyst setup->reaction heat 4. Heat to Reflux & Monitor by TLC reaction->heat workup 5. Cool & Isolate Crude Product heat->workup purify 6. Purify Product (Recrystallization or Chromatography) workup->purify characterize 7. Characterize Final Product (NMR, MS, MP) purify->characterize end_node End characterize->end_node

Caption: A standard experimental workflow for the synthesis and purification.

Troubleshooting_Tree decision decision solution solution start Low Yield Issue d1 Reaction Incomplete? start->d1 d2 Major Byproducts? d1->d2 No s1 Increase Time/Temp Check Catalyst Activity d1->s1 Yes d3 Reactants Pure? d2->d3 No s2 Lower Temperature Change Catalyst (Lewis Acid) Change Solvent d2->s2 Yes s3 Purify/Distill Aldehyde Use Fresh Reagents d3->s3 No s4 Re-optimize Conditions (Temp, Time, Catalyst) d3->s4 Yes

Caption: A decision tree for troubleshooting low product yields.

References

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • BenchChem. Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022-06-30).
  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. 161 questions with answers in PYRIDINES | Science topic.

Sources

Technical Support Center: Overcoming Low Yield in Biginelli Reactions for Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Biginelli reaction. As researchers and drug development professionals, you are aware of the immense potential of dihydropyrimidinones (DHPMs) in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1][2] The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for accessing this important class of heterocycles.[3][4][5] However, despite its elegance, achieving consistently high yields can be a significant challenge.

This guide is structured to provide you with actionable, in-depth solutions to common problems encountered during the synthesis of dihydropyrimidinones. We will delve into the mechanistic underpinnings of the reaction to explain why certain modifications are effective, empowering you to troubleshoot your experiments with a high degree of scientific rigor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My Biginelli reaction is giving very low yields or failing completely. What are the most likely causes?

Low yields in the Biginelli reaction can often be traced back to a few critical factors. The classical setup, while foundational, is known for modest yields, especially with substituted aldehydes.[6]

Causality and Actionable Solutions:

  • Inadequate Catalysis: The Biginelli reaction is acid-catalyzed.[3][4] The initial condensation between the aldehyde and urea to form an acyliminium ion is a crucial, often rate-limiting, step that requires sufficient acid promotion.[4][7] Without an effective catalyst, this intermediate does not form efficiently, stalling the reaction.

    • Solution: Introduce a suitable Brønsted or Lewis acid catalyst. While classical methods use strong mineral acids like HCl, these can sometimes lead to side reactions and harsh conditions.[1][5] Modern protocols often favor milder and more efficient catalysts.

  • Reversible Intermediates: The initial steps of the reaction are reversible. If the key acyliminium ion intermediate is not trapped efficiently by the β-ketoester, it can revert to the starting materials, leading to low conversion.

    • Solution: Optimizing reaction conditions such as temperature and concentration can help drive the equilibrium towards the product. Removing water, a byproduct of the initial condensation, can also be effective.[8]

  • Steric Hindrance: Aldehyd substrates with significant steric bulk around the carbonyl group can hinder the initial nucleophilic attack by urea, slowing down the reaction and reducing yields.

    • Solution: For sterically hindered aldehydes, consider using more forcing conditions (higher temperatures, longer reaction times) and a highly active catalyst system.

Q2: I'm using a standard acid catalyst like HCl, but my yields are still poor. How can I improve my catalytic system?

While HCl can function as a catalyst, a wide array of more efficient and selective catalysts have been developed. The choice of catalyst is one of the most impactful variables you can adjust.[9]

Expert Insights on Catalyst Selection:

  • Lewis Acids: Lewis acids have proven to be highly effective catalysts for the Biginelli reaction.[1][4] They function by activating the aldehyde carbonyl group towards nucleophilic attack by urea.

    • Examples: A variety of Lewis acids have been successfully employed, including Yb(OTf)₃, InCl₃, FeCl₃, and BF₃•OEt₂.[1][3] For instance, using Yb(OTf)₃ can increase yields and shorten reaction times, and the catalyst can often be recovered and reused.[3]

  • Brønsted Acids: If you prefer to use Brønsted acids, consider alternatives to HCl.

    • Examples: Chiral phosphoric acids have been shown to be excellent catalysts, often providing high yields and enantioselectivity.[10][11][12] Sulfamic acid is another effective and environmentally friendly option.[13]

  • Heterogeneous Catalysts: To simplify purification and catalyst recovery, consider using a solid-supported catalyst.

    • Examples: Acid-functionalized polymers, zeolites, and clays have been successfully used.[14][15][16] These catalysts offer the advantage of easy separation from the reaction mixture by simple filtration.

Below is a diagram illustrating the generally accepted mechanism and the key role of the acid catalyst.

Biginelli_Mechanism cluster_activation Step 1: Acyliminium Ion Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium [Ar-CH=N(H)CONH₂]⁺ Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N(CO)NH₂ Urea->Acyliminium Adduct Open-chain Intermediate Acyliminium->Adduct + Ketoester H_plus H⁺ (Catalyst) H_plus->Aldehyde Activates Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone (Product) Adduct->DHPM - H₂O Troubleshooting_Workflow start Low Yield in Biginelli Reaction catalyst_check Is an effective acid catalyst being used? start->catalyst_check conditions_check Are reaction conditions (solvent, temp) optimal? catalyst_check->conditions_check Yes add_catalyst Implement Lewis Acid (e.g., Yb(OTf)₃) or Brønsted Acid (e.g., H₃NSO₃) catalyst_check->add_catalyst No energy_source_check Consider alternative energy sources? conditions_check->energy_source_check Yes solvent_free Try solvent-free conditions or a polar aprotic solvent (e.g., ACN) conditions_check->solvent_free No purification_check Is purification the issue? energy_source_check->purification_check No use_mw_us Employ microwave (MW) or ultrasound (US) energy_source_check->use_mw_us Yes optimize_purification Optimize recrystallization or use column chromatography purification_check->optimize_purification Yes success High Yield Achieved purification_check->success No add_catalyst->conditions_check solvent_free->energy_source_check use_mw_us->purification_check optimize_purification->success

Sources

Side product formation in the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the common challenges associated with this synthesis, ensuring higher yields, and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My overall reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields are a frequent challenge in multicomponent reactions of this nature.[1] The primary culprits are often suboptimal reaction conditions and competing side reactions. Key areas to investigate include:

  • Incorrect Stoichiometry: Ensure precise molar ratios of your reactants. An excess of one component can promote self-condensation side reactions.[2]

  • Suboptimal Temperature: The cyclization and dehydration steps are often temperature-dependent. Insufficient heat may lead to incomplete conversion, while excessive heat can cause degradation or promote the formation of undesired aromatic byproducts. A systematic optimization of the reaction temperature is highly recommended.[2]

  • Reaction Time: These reactions may require extended periods to reach completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2]

  • Catalyst Inefficiency: If you are employing a catalyst, its activity is paramount. Acid or base catalysts can be neutralized by impurities, and heterogeneous catalysts may deactivate over time. Consider using freshly prepared or activated catalysts.[2]

Q2: My post-reaction TLC plate shows multiple spots. What are the common side products in this synthesis?

A2: The presence of multiple spots indicates a mixture of products, which is a common outcome in pyridone synthesis.[2] The identity of these byproducts is heavily dependent on the specific synthetic route, but they generally fall into these categories:

  • Incompletely Cyclized Intermediates: The reaction may stall before the final ring-closing step, leaving linear aminodiene or similar intermediates in the mixture.[2]

  • Self-Condensation Products: Starting materials, particularly active methylene compounds like acetylacetone or ethyl acetoacetate, can react with themselves.

  • Knoevenagel and Michael Adducts: The synthesis often proceeds through the formation of an α,β-unsaturated carbonyl intermediate (from a Knoevenagel condensation) and an enamine.[3][4] These can persist as impurities if the subsequent Michael addition and cyclization are inefficient.

Q3: I am struggling with the purification of my target compound by column chromatography. The product streaks badly on the silica gel. What can I do?

A3: Purification challenges are common for pyridone derivatives due to their polarity and ability to interact with silica gel.[2]

  • Strong Interaction with Silica: The pyridone ring, with its amide-like character, can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant band broadening and streaking.

  • Troubleshooting Tips:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the column solvent containing a small amount of a basic additive, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites and minimizes product tailing.

    • Solvent System Optimization: Use a more polar solvent system. A gradient elution starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing to a more polar one (e.g., 1:1 Hexane:Ethyl Acetate or even adding methanol) can improve separation.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like neutral alumina or C18-functionalized silica (reverse-phase chromatography).

    • Recrystallization: Given that the target compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective alternative or final purification step post-chromatography.

Part 2: Troubleshooting Guide for Specific Side Product Formation

This section provides in-depth analysis and solutions for specific, commonly observed side products.

Issue 1: Incomplete Cyclization and Persistence of Linear Intermediates

A primary cause of low yield is the failure of the reaction to proceed to the final cyclized product. This leaves stable, linear intermediates in the reaction mixture.

Causality and Mechanism: The synthesis of the dihydropyridinone ring is a multi-step process. A key step involves the intramolecular cyclization of a linear precursor, often followed by dehydration. This ring-closing step typically has a higher activation energy and can be sensitive to reaction conditions. Insufficient thermal energy, incorrect pH, or steric hindrance can prevent this step from occurring efficiently, leading to an accumulation of the acyclic intermediate.

G cluster_main Desired Pathway cluster_side Stalled Reaction Start Starting Materials (β-Dicarbonyl + Enamine) Michael Michael Addition Start->Michael Intermediate Linear Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Stalled Accumulation of Linear Intermediate Intermediate->Stalled Insufficient Heat or Incorrect pH Product 3-Acetyl-4,6-dimethyl-1,2- dihydropyridin-2-one Cyclization->Product

Diagram 1: Desired cyclization pathway versus stalled intermediate formation.

Identification Protocol:

  • TLC Analysis: The linear intermediate will typically have a different polarity (Rf value) than the final product.

  • LC-MS Analysis: This is the most definitive method. The expected mass of the linear intermediate (sum of reactants minus water) should be a major ion in the mass spectrum of the crude reaction mixture.

  • ¹H NMR of Crude Mixture: Look for characteristic signals of the linear intermediate, such as vinyl protons or distinct methylene protons that would be absent in the cyclized product.

Solution: Driving the Reaction to Completion

A systematic optimization of reaction parameters is the most effective strategy.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 80 °C100-120 °C (Reflux)Provides the necessary activation energy for the cyclization and dehydration steps.
Reaction Time 4 hours12-24 hoursAllows the slower cyclization step to proceed to completion. Monitor by TLC.
Catalyst None / Acetic Acidp-Toluenesulfonic acid (PTSA)A stronger acid catalyst can accelerate both the Knoevenagel and cyclization steps.[1]
Solvent EthanolToluene or XyleneHigher boiling point solvents allow for higher reaction temperatures. Using a Dean-Stark trap with toluene can actively remove water, driving the equilibrium towards the cyclized product.

Step-by-Step Optimization Protocol:

  • Set up the reaction in toluene using 1.0 equivalent of the β-keto ester, 1.0 equivalent of the aldehyde, and 1.1 equivalents of the ammonia source.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~5 mol%).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction every 2-4 hours by TLC (e.g., in 3:1 Hexane:Ethyl Acetate). The spot corresponding to the intermediate should gradually be replaced by the product spot.

  • Continue refluxing until the starting materials and intermediate are no longer visible on the TLC plate.

  • Proceed with the standard workup procedure.

Issue 2: Self-Condensation of Starting Materials

This side reaction consumes valuable starting materials and complicates purification.

Causality and Mechanism: β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, are susceptible to self-condensation under basic or acidic conditions. For example, two molecules of a β-keto ester can undergo a Claisen-type condensation. This is particularly problematic if the reagents are mixed improperly or if one reactant is consumed faster than another, leading to a temporary excess of the self-reacting species.

G cluster_main Desired Multicomponent Reaction cluster_side Competing Side Reaction A β-Keto Ester (A) Product Target Pyridinone A->Product + B B Enamine (B) B->Product + A A2 β-Keto Ester (A) SideProduct Self-Condensation Product A2->SideProduct + A A3 β-Keto Ester (A) A3->SideProduct + A

Diagram 2: Desired multicomponent reaction versus self-condensation side reaction.

Identification Protocol:

  • TLC/LC-MS: Self-condensation products will appear as distinct spots/peaks. Their mass will correspond to dimers of the starting material minus one or two molecules of water or alcohol.

  • NMR of Crude Mixture: These byproducts often have characteristic signals and symmetries that can be identified in the ¹H or ¹³C NMR spectra of the crude reaction mixture.

Solution: Controlled Reagent Addition

The key to suppressing self-condensation is to control the concentration of the reactive species. Instead of a one-pot mixing of all components, a sequential addition is often superior. A highly effective strategy is to pre-form the more stable enamine intermediate before introducing the second carbonyl component.[1]

Step-by-Step Protocol for Sequential Addition:

  • Enamine Formation: In a round-bottom flask, dissolve the β-keto ester (e.g., ethyl acetoacetate, 1.0 eq) and the nitrogen source (e.g., ammonium acetate, 1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the β-enamino ester intermediate. Progress can be monitored by TLC.

  • Second Component Addition: Once the enamine formation is substantial, add the second β-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the reaction mixture.

  • Cyclization: Add the acid catalyst (if used) and heat the reaction to the optimized temperature (e.g., reflux) to initiate the Michael addition and subsequent cyclization.

  • Monitor the reaction to completion as previously described. This method ensures that the concentration of the free β-keto ester is minimized, thereby reducing the rate of its self-condensation.

By implementing these targeted troubleshooting strategies, researchers can effectively diagnose and resolve the common side reactions that plague the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, leading to improved yields and a more efficient purification process.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone.

Sources

Technical Support Center: Purification of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS 16151-14-7). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and general purification strategies for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Q1: What are the primary recommended methods for purifying 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one?

The two most effective and widely used techniques for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the purity of the crude material and the nature of the impurities.

  • Recrystallization is ideal when the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the desired compound.

  • Silica Gel Column Chromatography is necessary for complex mixtures containing multiple by-products or impurities with similar solubility to the target compound.[1] Given that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a polar molecule, specific considerations for polar compounds in chromatography are essential.[2]

Q2: What are the key physical and chemical properties I should be aware of during purification?

Understanding the compound's properties is critical for designing an effective purification strategy. It is a white crystalline solid soluble in water and polar organic solvents.[3]

PropertyValueSource
CAS Number 16151-14-7[3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White crystalline solid[3]
Polarity HighThe presence of a lactam (cyclic amide) and a ketone functional group makes the molecule polar.
Solubility Soluble in water and polar organic solvents like ethanol, methanol, and ethyl acetate.[3]

Q3: What are the potential impurities I might encounter from the synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one?

While the exact impurities depend on the specific synthetic route, many dihydropyridinone structures are synthesized via reactions analogous to the Hantzsch dihydropyridine synthesis.[4] Potential impurities could include:

  • Unreacted Starting Materials: Such as ethyl acetoacetate, an aldehyde, and an ammonia source.

  • Side-Reaction Products: Such as Michael addition products or over-oxidation of the dihydropyridine ring.

  • Polymeric Materials: Formation of tars or polymeric by-products is common in condensation reactions if conditions are not carefully controlled.

A preliminary Thin Layer Chromatography (TLC) analysis is crucial to visualize the number of impurities present in your crude sample before selecting a purification method.[1]

Troubleshooting Guide: Purification Workflows

This guide provides solutions to specific problems you may face during purification.

Workflow Decision: Recrystallization vs. Chromatography

Use the following decision tree to select the most appropriate initial purification strategy.

G start Start: Crude Product Analysis tlc Run Analytical TLC start->tlc decision_purity Is there one major spot with minor impurities? tlc->decision_purity decision_separation Are impurities well-separated from the product spot? decision_purity->decision_separation Yes chromatography Perform Column Chromatography decision_purity->chromatography No (Complex Mixture) recrystallization Attempt Recrystallization decision_separation->recrystallization Yes (Rf difference > 0.2) decision_separation->chromatography No (Overlapping Spots) end_purified Purified Compound recrystallization->end_purified chromatography->end_purified

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization

Issue 1: My compound "oils out" as a liquid instead of forming crystals.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[5] It can also be caused by a high concentration of impurities or the use of a solvent with a boiling point that is too high.[6]

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[6]

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This gives the molecules more time to arrange into a crystal lattice.[6]

    • Change Solvent System: If the issue persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a two-solvent (solvent/anti-solvent) system. Good starting points for polar compounds include ethanol/water or ethyl acetate/hexane mixtures.[7]

Issue 2: No crystals form, even after the solution has cooled completely.

  • Probable Cause: The solution is not supersaturated. This is either because too much solvent was added initially, or the compound requires a nucleation site to begin crystallization.[6][8]

  • Solutions:

    • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the solution. This provides a template for crystal growth.[8]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[5][8]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[6] Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration. Allow it to cool again.[5]

    • Cool to Lower Temperatures: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Troubleshooting Recrystallization Failure: A Step-by-Step Workflow

G start Problem: No Crystals Formed Upon Cooling check_clarity Is the solution clear or cloudy? start->check_clarity clear_solution Solution is Clear (Supersaturated) check_clarity->clear_solution Clear cloudy_solution Solution is Cloudy (Oiled Out) check_clarity->cloudy_solution Cloudy action_scratch 1. Scratch flask with glass rod clear_solution->action_scratch action_reheat 1. Reheat to dissolve oil cloudy_solution->action_reheat action_seed 2. Add a seed crystal action_scratch->action_seed action_cool 3. Cool in an ice bath action_seed->action_cool check_success Crystals formed? action_cool->check_success action_add_solvent 2. Add more solvent (10-20%) action_reheat->action_add_solvent action_slow_cool 3. Cool slowly action_add_solvent->action_slow_cool action_slow_cool->check_success success Success: Isolate Crystals check_success->success Yes action_reduce_solvent Reduce solvent volume by boiling and re-cool check_success->action_reduce_solvent No failure Failure: Re-evaluate Purification action_reduce_solvent->failure

Caption: Workflow for troubleshooting failed recrystallization.

Troubleshooting Silica Gel Column Chromatography

Issue 1: My compound is stuck at the top of the column and will not elute.

  • Probable Cause: The mobile phase (eluent) is not polar enough to compete with the highly polar silica gel for your polar compound.[2] Polar compounds form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing very strong retention.[2]

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For a very polar compound like this, you may need to switch to a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol.[2]

    • Use a Mobile Phase Additive: If your compound has acidic or basic properties, adding a small amount of a modifier can dramatically improve elution. For a potentially acidic N-H proton on the lactam, adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can help by protonating the silica surface and reducing strong interactions.[2]

Issue 2: I am getting poor separation between my compound and impurities.

  • Probable Cause: The chosen solvent system does not provide sufficient selectivity, or the column was improperly packed or loaded.

  • Solutions:

    • Optimize Eluent with TLC: Before running the column, systematically test different solvent systems using TLC.[1] The ideal system will show good separation between your desired compound and all impurities, with the Rf value of your compound being approximately 0.25-0.35 for optimal column separation.[9]

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your compound, followed by any more polar impurities.

    • Proper Sample Loading: Dissolve your crude product in the minimum amount of solvent (preferably the eluent itself) and load it onto the column in a tight, narrow band. Overloading the column with too much sample or using too much solvent for loading will lead to broad bands and poor separation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., 7:3 Ethyl Acetate:Hexane) that gives an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude compound in a minimal volume of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure compound. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds. (n.d.). Benchchem.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites. (n.d.). Waters.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • What should I do if crystallisation does not occur? (2017). Quora. Retrieved from [Link]

  • Guide for crystallization. (n.d.).
  • 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. (n.d.). Tetrahedron. Retrieved from [Link]

  • Column Chromatography. (2022). YouTube. Retrieved from [Link]

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine... (n.d.). Google Patents.

Sources

Stability issues of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. While specific stability data for this compound is limited in published literature, this guide synthesizes established principles of dihydropyridine and pyridinone chemistry to provide robust troubleshooting strategies and foundational knowledge.

I. Core Concepts: Understanding the Stability Profile

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one possesses a unique structure combining a dihydropyridine ring with a lactam (a cyclic amide) moiety. This combination presents two primary, and potentially competing, degradation pathways that users must be aware of:

  • Oxidation (Aromatization): The dihydropyridine ring is susceptible to oxidation, which converts it into the corresponding pyridine derivative.[1][2][3] This is a common degradation route for many dihydropyridine-based compounds and typically results in a complete loss of the intended biological activity associated with the reduced ring structure.[4]

  • Hydrolysis: The endocyclic lactam functionality within the pyridin-2-one ring can undergo hydrolysis, leading to ring-opening. This process is often catalyzed by acidic or basic conditions.[5][6]

Furthermore, exposure to light can significantly accelerate degradation, a well-documented characteristic of dihydropyridine compounds.[4][7]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.

Problem 1: Rapid Loss of Parent Compound in Solution

Question: I've prepared a stock solution of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one in an aqueous buffer, but my HPLC analysis shows a significant decrease in the parent peak area within hours, even at room temperature. What is the likely cause?

Answer: A rapid loss of the parent compound in aqueous solution points to chemical degradation, most likely through oxidation or pH-mediated hydrolysis.

  • Plausible Cause 1: Oxidation (Aromatization) The dihydropyridine ring is prone to oxidation to form its aromatic pyridine counterpart.[3][8] This can be accelerated by dissolved oxygen, trace metal ions, or exposure to light. The resulting pyridine is often more stable but pharmacologically inactive.

  • Plausible Cause 2: pH-Mediated Hydrolysis The lactam ring in the molecule is an amide and is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[5] Most drugs exhibit optimal stability in a pH range of 4 to 8.[3] If your buffer is outside this range, you may be accelerating the hydrolytic cleavage of the lactam ring.

Troubleshooting Workflow:

start Rapid Loss of Compound Detected check_ph 1. Review Solution pH Is it outside pH 4-8? start->check_ph check_storage 1. Review Storage Conditions Was the solution exposed to light? start->check_storage adjust_ph 2. Adjust to Neutral pH Prepare fresh solution in a pH 6-7.5 buffer (e.g., phosphate). check_ph->adjust_ph Yes check_ph->check_storage No reanalyze 3. Re-analyze Stability Monitor peak area over time. adjust_ph->reanalyze reanalyze->check_storage No Improvement stable Problem Resolved reanalyze->stable Loss Slowed protect_light 2. Protect from Light Use amber vials and cover containers with foil. check_storage->protect_light Yes not_stable Degradation Persists (Proceed to further investigation) check_storage->not_stable No, light was excluded check_oxygen 3. Deoxygenate Solvent Sparge solvent with Nitrogen or Argon before use. protect_light->check_oxygen add_antioxidant 4. Consider Antioxidants (Optional) Add trace amounts of BHT or Vitamin E. check_oxygen->add_antioxidant final_analysis 5. Re-analyze Stability add_antioxidant->final_analysis final_analysis->stable Loss Slowed final_analysis->not_stable No Improvement

Caption: Troubleshooting workflow for rapid compound degradation.

Problem 2: Appearance of New Peaks in Chromatogram

Question: My HPLC analysis shows the emergence of one or more new peaks over time, while the parent peak decreases. How can I identify these degradants?

Answer: The appearance of new peaks confirms degradation. Based on the structure, the primary degradants are likely the oxidized pyridine derivative or the hydrolyzed ring-opened product.

Identification Strategy:

  • Hypothesize Degradation Products:

    • Oxidation Product: The molecular weight will be 2 atomic mass units (amu) less than the parent compound due to the loss of two hydrogen atoms.

    • Hydrolysis Product: The molecular weight will be 18 amu greater than the parent due to the addition of a water molecule.

  • Utilize Mass Spectrometry (LC-MS): This is the most direct way to identify your degradants.[9]

    • Analyze your degraded sample by LC-MS.

    • Compare the mass-to-charge ratio (m/z) of the new peaks with the expected molecular weights of the hypothesized products.

  • Forced Degradation Studies: To confirm the identity of the peaks, you can perform forced degradation studies under specific conditions to selectively generate each type of degradant.

    • Oxidative Degradation: Treat a fresh solution with a mild oxidizing agent (e.g., a small amount of hydrogen peroxide or exposure to air under a UV lamp). The peak that increases under these conditions is likely the oxidation product.

    • Acid/Base Hydrolysis: Prepare solutions in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) and incubate at a slightly elevated temperature (e.g., 40-50°C). The peak(s) that form preferentially under these conditions are hydrolysis products.

start New Peaks in HPLC lcms 1. LC-MS Analysis Determine MW of new peaks. start->lcms compare 2. Compare MW - Parent - 2 amu? (Oxidation) - Parent + 18 amu? (Hydrolysis) lcms->compare force_degrade 3. Forced Degradation Study (Confirm Identity) compare->force_degrade oxidative Oxidative Stress (e.g., H₂O₂) force_degrade->oxidative hydrolytic Hydrolytic Stress (e.g., 0.1M HCl / NaOH) force_degrade->hydrolytic match_peaks 4. Match Retention Times Compare peaks from forced degradation to unknown peaks. oxidative->match_peaks hydrolytic->match_peaks identified Degradants Identified match_peaks->identified

Caption: Workflow for identifying unknown degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: Based on the general instability of dihydropyridines, the following conditions are recommended:

  • Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for long-term storage of concentrated stock solutions.

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C.

  • Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[7]

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q2: Which solvents should I avoid when preparing solutions for assays?

A2:

  • Strongly Acidic or Basic Aqueous Buffers: Avoid pH levels below 4 and above 8 to minimize the risk of lactam hydrolysis.[3]

  • Protic Solvents with Metal Contaminants: Solvents like methanol or ethanol can be used for short-term experiments, but ensure they are of high purity. Trace metal ions, particularly Fe³⁺, can catalyze the oxidation of the dihydropyridine ring.

  • Reactive Solvents: Avoid solvents that can react with the acetyl or lactam functionalities.

Q3: How can I design a stability-indicating analytical method using HPLC?

A3: A stability-indicating method is one that can separate the parent drug from all its significant degradation products.[10][11]

  • Column Choice: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate, pH 5-7) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows you to monitor multiple wavelengths and assess peak purity, which is crucial for ensuring that your parent peak is not co-eluting with a degradant.

  • Method Validation: Perform forced degradation studies (acid, base, oxidation, heat, light) and ensure your method can resolve the parent peak from all generated degradation peaks.[11]

Q4: Is the compound likely to be sensitive to light in the solid state?

A4: Yes, many dihydropyridines are sensitive to light even in their solid form.[4] While degradation is much slower than in solution, it is best practice to store the solid powder in a dark, cool, and dry place. An amber glass bottle stored in a desiccator at 2-8°C is recommended.

IV. Data Summary

The following table provides a summary of key stability factors and recommended practices.

ParameterPotential IssueRecommended Handling & Storage
pH Hydrolysis of the lactam ring outside of the pH 4-8 range.[3]Use buffers within pH 5-7.5 for aqueous solutions.
Light Photodegradation, primarily via oxidation of the dihydropyridine ring.[4][7]Always use amber vials or protect from light with foil. Work in a dimly lit area when possible.
Temperature Increased rate of all degradation reactions.Store stock solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Oxygen/Oxidants Oxidation (aromatization) of the dihydropyridine ring.[1][2]Use deoxygenated solvents for sensitive experiments. Store long-term solutions under inert gas.
Metal Ions Catalysis of oxidation reactions.Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected.

V. References

  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. [Link]

  • Jabeen, M., et al. (2022). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]

  • Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., Bäärnhielm, C., & Bérgesen, P. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of medicinal chemistry, 34(6), 1838–1844. [Link]

  • Gupta, A., & Kumar, V. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(84), 53547-53563. [Link]

  • ACS Combinatorial Science. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed. [Link]

  • Ragno, G., Ioele, G., & De Luca, M. (2018). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one. Retrieved from [Link]

  • Ioele, G., et al. (2018). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. Semantic Scholar. [Link]

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future medicinal chemistry, 8(2), 107–115. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. NASA Technical Reports Server. [Link]

Sources

Technical Support Center: Optimizing Dihydropyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydropyridinones. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to Dihydropyridinone Synthesis

Dihydropyridinones are a critical class of heterocyclic compounds with a wide array of pharmacological applications, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The two most prevalent methods for their synthesis are the Biginelli and Hantzsch reactions. While these multi-component reactions are powerful, they are not without their challenges. This guide will provide a structured approach to troubleshooting and optimizing these syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the synthesis of dihydropyridinones.

Q1: What are the most common methods for synthesizing dihydropyridinones?

A1: The two most widely employed methods are the Biginelli reaction and the Hantzsch synthesis. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones.[2] The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to produce 1,4-dihydropyridines, which are structurally related to dihydropyridinones.[3]

Q2: Why is my Biginelli or Hantzsch reaction yield consistently low?

A2: Low yields are a frequent issue and can stem from several factors.[4][5] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[5]

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial.[5]

  • Purity of Reactants: Impurities in your starting materials, especially the aldehyde, can lead to side reactions.[4]

  • Side Reactions: Competing reactions, such as Knoevenagel condensation, can consume starting materials and reduce the yield of the desired product.[6]

Q3: What is the role of the catalyst in these reactions?

A3: In both the Biginelli and Hantzsch reactions, a catalyst is typically used to accelerate the reaction rate and improve yields.[4][5] Acid catalysts, both Brønsted and Lewis acids, are commonly employed. They activate the aldehyde carbonyl group, facilitating the initial condensation step, which is often the rate-determining step.[7][8] Modern approaches also utilize "green" and reusable catalysts like ionic liquids and heteropolyacids.[7]

Q4: Can I run these reactions without a solvent?

A4: Yes, solvent-free conditions have become increasingly popular for both Biginelli and Hantzsch syntheses.[1][9] This approach offers several advantages, including reduced environmental impact, lower costs, and often shorter reaction times and higher yields.[9] Ball-milling is another solvent-free technique that has demonstrated high efficiency.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Potential Causes & Solutions

  • Inactive or Inappropriate Catalyst:

    • Explanation: The catalyst is essential for activating the aldehyde. If it's inactive or not suitable for your specific substrates, the reaction will not proceed efficiently.[5] Classical methods using strong acids like HCl can be effective but may also promote side reactions.[5]

    • Solution:

      • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated.

      • Screen Different Catalysts: Experiment with a range of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid).[4][6] The optimal catalyst is often substrate-dependent.[5]

      • Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration.

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature plays a critical role in reaction kinetics.[10] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or the product.[5]

    • Solution:

      • Gradual Temperature Increase: Start at a moderate temperature (e.g., reflux in ethanol) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).

      • Microwave or Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4]

  • Incorrect Solvent:

    • Explanation: The solvent influences the solubility of reactants and the overall reaction rate.[5]

    • Solution:

      • Solvent Screening: Test a variety of solvents with different polarities. Polar solvents are generally preferred for the Biginelli reaction.[6] Ethanol and acetic acid are traditional choices, but may not be optimal for all substrates.[4]

      • Consider Solvent-Free Conditions: As mentioned in the FAQs, running the reaction neat can be highly effective.[11]

  • Impure Reactants:

    • Explanation: Impurities, particularly in the aldehyde, can undergo side reactions, consuming reagents and lowering the yield.[4]

    • Solution:

      • Purify Starting Materials: Ensure all reactants are of high purity. Aldehydes should be freshly distilled if necessary.

      • Check Stoichiometry: Accurately measure your reactants to ensure the correct molar ratios.

Problem 2: Presence of Significant Side Products

Potential Causes & Solutions

  • Knoevenagel Condensation:

    • Explanation: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, forming an α,β-unsaturated compound.[6]

    • Solution:

      • Use a Milder Catalyst: Lewis acids are often more effective at minimizing this side reaction compared to strong Brønsted acids.[6]

      • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to control its concentration and favor the desired reaction pathway.[5]

  • Hantzsch Pyridine Formation (in Biginelli Reaction):

    • Explanation: Under certain conditions, two equivalents of the β-ketoester can react with the aldehyde and ammonia (from urea decomposition) to form a Hantzsch-type 1,4-dihydropyridine byproduct.[5]

    • Solution:

      • Control Stoichiometry: Using a slight excess of urea can help to suppress the formation of the Hantzsch byproduct.

      • Optimize Temperature: Higher temperatures can promote the decomposition of urea, so finding the optimal temperature is key.[5]

  • Aldehyde Self-Condensation:

    • Explanation: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction) under acidic conditions.[6]

    • Solution:

      • Milder Reaction Conditions: Use a milder catalyst and avoid excessively high temperatures.

      • Slow Aldehyde Addition: As with Knoevenagel condensation, slow addition of the aldehyde can be beneficial.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Co-precipitation of Product and Unreacted Urea/Thiourea:

    • Explanation: The desired dihydropyridinone product often precipitates out of the reaction mixture upon cooling. Unreacted urea or thiourea can co-precipitate, making purification difficult.[5]

    • Solution:

      • Washing with Water: After filtration, thoroughly wash the crude solid with cold water to dissolve and remove any remaining urea or thiourea.[1]

      • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for obtaining a pure product.[9]

  • Formation of Oily or Tarry Byproducts:

    • Explanation: Side reactions can lead to the formation of polymeric or tarry materials that complicate the isolation of the desired product.

    • Solution:

      • Optimize Reaction Conditions: Revisit the troubleshooting steps for minimizing side reactions.

      • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating the desired product from impurities. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[6]

Experimental Protocols & Data

General Protocol for a Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[5]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[5]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and then add cold water to induce precipitation.[5]

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridinone.

Table 1: Comparison of Catalysts for a Model Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
HCl-Ethanol20Low[1]
Yb(OTf)₃10Solvent-free0.595[8]
InCl₃20Acetonitrile292[8]
Ionic Liquid-Neat190[12]
HPA-Clay2Solvent-free196[11]

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the generally accepted mechanism for the Biginelli reaction and a logical workflow for troubleshooting common issues.

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B Acid Catalyst D Open-Chain Intermediate B->D Addition C β-Ketoester Enol C->D E Dihydropyridinone D->E Cyclization & -H₂O

Caption: Proposed mechanism for the Biginelli reaction.

Troubleshooting_Workflow Start Low Yield in Dihydropyridinone Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify If impure, purify & restart. CheckPurity->Purify Impure OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst Pure OptimizeConditions Optimize Reaction Conditions (Temp & Time) OptimizeCatalyst->OptimizeConditions ChangeSolvent Change Solvent or Try Solvent-Free OptimizeConditions->ChangeSolvent AnalyzeByproducts Analyze for Byproducts (TLC, NMR) ChangeSolvent->AnalyzeByproducts AdjustConditions If significant, adjust conditions to minimize side reactions. AnalyzeByproducts->AdjustConditions Byproducts Present Success Improved Yield AnalyzeByproducts->Success No Significant Byproducts AdjustConditions->OptimizeCatalyst

Caption: Troubleshooting workflow for low reaction yields.

References

  • A Review on Synthesis and Biological Potential of Dihydropyridines. (n.d.). Bentham Science.
  • Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. (n.d.). BenchChem.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). BenchChem.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). PubMed. Retrieved January 17, 2026, from [Link]

  • Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. (2025). BenchChem.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (2012). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis. (2015). Chemistry. Retrieved January 17, 2026, from [Link]

  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (2020). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved January 17, 2026, from [Link]

  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. (2025). BenchChem.
  • Preparation of different dihydropyrimidinones via the enzyme-catalyzed Biginelli reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Indion-130 Catalyzed Synthesis of Dihydropyrimidin-2(1H)-ones and Thiones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enantioselective Synthesis of Dihydropyridinone. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. (2023). Chemical Methodologies. Retrieved January 17, 2026, from [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova. Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Influence of the solvent on Biginelli reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. (2023). Chemical Methodologies. Retrieved January 17, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved January 17, 2026, from [Link]

  • Effects of the reaction temperature on the solvent-free model Biginelli... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Deep Eutectic Solvent Assisted Synthesis of Dihydropyrimidinones/thiones via Biginelli Reaction: Theoretical Investigations on their Electronic and Global Reactivity Descriptors. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas: School AI Assistant. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2007). Arkivoc. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). IJPPR. Retrieved January 17, 2026, from [Link]

  • Recent progress in the chemistry of dihydropyrimidinones. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Dihydropteroate synthase: purification by affinity chromatography and mechanism of action. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Antimicrobial Assays with Dihydropyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridinone (DHPM) compounds in antimicrobial assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the unique challenges presented by this class of molecules and ensure the integrity of your experimental results.

Section 1: Troubleshooting Guide - Inconsistent MIC Values

Inconsistencies in Minimum Inhibitory Concentration (MIC) values are a common hurdle in antimicrobial susceptibility testing (AST). When working with dihydropyridinones, these issues can be exacerbated by the specific physicochemical properties of the compounds. This section provides a systematic approach to identifying and resolving the root causes of variability in your MIC assays.

Question: My MIC values for the same dihydropyridinone compound are fluctuating between experiments. What could be the cause?

Inconsistent MIC values can stem from several factors, ranging from compound handling to subtle variations in assay conditions. The following troubleshooting workflow will guide you through a process of elimination to pinpoint the source of the inconsistency.

Troubleshooting Workflow: Inconsistent MIC Values

This workflow is designed to systematically address the most common sources of error in broth microdilution assays involving dihydropyridinones.

Troubleshooting_MIC_Inconsistencies start Start: Inconsistent MIC Results compound_solubility Step 1: Verify Compound Solubility & Stability start->compound_solubility inoculum_prep Step 2: Standardize Inoculum Preparation compound_solubility->inoculum_prep If solubility is confirmed sub_solubility1 Check for precipitation in stock & working solutions. compound_solubility->sub_solubility1 sub_solubility2 Assess light sensitivity and potential photodegradation. compound_solubility->sub_solubility2 sub_solubility3 Confirm solvent compatibility and concentration. compound_solubility->sub_solubility3 assay_conditions Step 3: Control Assay Conditions inoculum_prep->assay_conditions If inoculum is standardized sub_inoculum1 Verify McFarland standard calibration. inoculum_prep->sub_inoculum1 sub_inoculum2 Ensure consistent growth phase of bacteria. inoculum_prep->sub_inoculum2 sub_inoculum3 Standardize final inoculum concentration (CFU/mL). inoculum_prep->sub_inoculum3 data_interpretation Step 4: Review Data Interpretation assay_conditions->data_interpretation If conditions are controlled sub_assay1 Validate media pH and cation concentration. assay_conditions->sub_assay1 sub_assay2 Ensure consistent incubation time, temperature, and atmosphere. assay_conditions->sub_assay2 sub_assay3 Check for evaporation from microplates. assay_conditions->sub_assay3 end_point Resolution: Consistent MIC Values data_interpretation->end_point If interpretation is correct

Caption: Troubleshooting workflow for inconsistent MIC results.

Step 1: Deep Dive into Compound Solubility and Stability

Dihydropyridinones can exhibit poor aqueous solubility, a common cause of inaccurate MIC values.[1] If a compound precipitates in the assay medium, the effective concentration is reduced, leading to artificially high MIC readings.

  • Visual Inspection: Carefully examine your stock solutions and the wells of your microtiter plates for any signs of precipitation. Turbidity in the absence of bacterial growth is a red flag.[1]

  • Solvent Selection and Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of DHPMs.[2][3] However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid antimicrobial effects from the solvent itself.[1] Always include a solvent control to confirm it does not inhibit bacterial growth.

  • Photodegradation: Dihydropyridines are known to be light-sensitive.[4] Exposure to light can lead to degradation of the compound, reducing its effective concentration and resulting in inconsistent MICs.

    • Recommended Action: Prepare stock solutions fresh and protect them from light by using amber vials or wrapping tubes in foil. Minimize the exposure of assay plates to light during preparation and incubation.

Step 2: Rigorous Standardization of Inoculum Preparation

The density of the bacterial inoculum is a critical variable in antimicrobial susceptibility testing.[5] Inconsistent inoculum size can lead to significant variations in MIC values.

  • McFarland Standards: Ensure your 0.5 McFarland turbidity standard is properly prepared and calibrated. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.

  • Growth Phase: Always use bacteria from the logarithmic growth phase for your inoculum preparation to ensure metabolic consistency.

  • Final Inoculum Concentration: The final inoculum density in the wells should be approximately 5 x 10⁵ CFU/mL, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Step 3: Meticulous Control of Assay Conditions

Subtle variations in the assay environment can impact bacterial growth and compound activity.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, as recommended by CLSI and EUCAST. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobial agents.

  • Incubation: Strictly control the incubation time (16-20 hours for most bacteria), temperature (35°C ± 2°C), and atmosphere (ambient air for aerobic bacteria).

  • Evaporation: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agent, leading to falsely low MICs. To mitigate this, consider not using the outer wells for experimental samples or sealing the plates with an adhesive film.

Step 4: Unambiguous Data Interpretation

The definition of "no growth" can sometimes be subjective.

  • Trailing Endpoints: Some compound-bacteria combinations may exhibit "trailing," where a small button of growth is visible at the bottom of the well, but the supernatant is clear. EUCAST provides specific guidance on how to interpret these trailing endpoints.[6]

  • Use of Growth Indicators: To remove subjectivity, consider using a growth indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC).[7][8] These dyes change color in the presence of metabolically active cells, providing a clear visual endpoint.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise when working with dihydropyridinones in antimicrobial assays.

Compound-Specific Issues

Q1: My dihydropyridinone compound is causing the media to become turbid, even in my sterility control wells. How can I determine the true MIC?

A1: This is a classic sign of compound precipitation.[1] To overcome this, you can:

  • Use a Growth Indicator: As mentioned previously, indicators like resazurin or TTC can differentiate between turbidity caused by compound precipitation and actual bacterial growth.[7][8]

  • Determine Minimum Bactericidal Concentration (MBC): After incubation, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC.[9][10] This method is not affected by compound precipitation in the broth.

  • Modify the Solvent System: While maintaining a low final solvent concentration, you might explore co-solvents, but this requires extensive validation to ensure the solvent system itself does not impact bacterial growth or compound activity.

Q2: I'm observing a zone of inhibition in my disk diffusion assay, but I'm getting inconsistent results with the broth microdilution method. Why might this be?

A2: This discrepancy often points to differences in compound diffusion and solubility between the two methods.

  • Poor Diffusion in Agar: Many dihydropyridinone compounds are relatively non-polar and may not diffuse well in the aqueous environment of an agar plate.[11] This can lead to an underestimation of the compound's activity in a disk diffusion assay.

  • Broth Microdilution as the Gold Standard: For determining MIC, the broth microdilution method is considered the reference method by both CLSI and EUCAST, as it provides a more direct measure of the compound's inhibitory concentration in a liquid medium.[12]

Assay Interference

Q3: Could my dihydropyridinone compound be interfering with the assay readout itself, for example, by having intrinsic fluorescence or by quenching a fluorescent signal?

A3: Yes, this is a possibility, especially in assays that rely on fluorescence or luminescence readouts.[13][14][15]

  • Autofluorescence: Some compounds are naturally fluorescent and can interfere with assays that measure an increase in fluorescence.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorescent probe, leading to a decrease in the signal.

  • Recommended Action: To test for these interferences, run parallel control experiments with the compound in the absence of bacteria and/or the fluorescent probe. This will help you to identify and quantify any background signal or quenching effect.

Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from CLSI and EUCAST.[16][17][18]

  • Prepare Compound Stock Solution: Dissolve the dihydropyridinone compound in 100% DMSO to a concentration that is 100x the highest desired final concentration in the assay.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of the compound in the appropriate broth medium (e.g., CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of the appropriate intermediate compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

    • Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is an adaptation of the broth microdilution assay to provide a colorimetric endpoint.

  • Follow steps 1-5 of the Broth Microdilution MIC Assay protocol.

  • Add Resazurin: After the initial incubation period, add 20 µL of a sterile resazurin solution (e.g., 0.015% w/v in sterile water) to each well.

  • Re-incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Reading the MIC: The MIC is the lowest compound concentration that prevents the color change of resazurin from blue (inactive) to pink (active, indicating bacterial growth).

Data Summary Table
ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)Good solubility for many dihydropyridinones.
Final Solvent Conc. ≤1% (v/v)To avoid solvent-induced antimicrobial effects.
Bacterial Inoculum ~5 x 10⁵ CFU/mLStandardized concentration for reproducibility.
Medium Cation-Adjusted Mueller-Hinton BrothStandardized medium for susceptibility testing.
Incubation Time 16-20 hoursAllows for sufficient bacterial growth.
Incubation Temp. 35°C ± 2°COptimal growth temperature for most pathogens.
Endpoint Reading Visual or with indicator (Resazurin/TTC)Indicator can reduce subjectivity.

Section 3: Visualizing Assay Relationships

Understanding the potential for assay artifacts is crucial for accurate data interpretation. The following diagram illustrates common types of compound-mediated assay interference.

Assay_Interference compound Test Compound (Dihydropyridinone) autofluorescence Autofluorescence compound->autofluorescence emits light quenching Signal Quenching compound->quenching absorbs light light_scatter Light Scattering compound->light_scatter physical interference precipitation Precipitation/ Aggregation compound->precipitation poor solubility reactivity Chemical Reactivity compound->reactivity interacts with assay components photodegradation Photodegradation compound->photodegradation light-induced breakdown false_positive false_positive false_negative false_negative false_positive_mic false_positive_mic

Caption: Common mechanisms of assay interference by test compounds.

References

  • MIC Determination. EUCAST. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria. PMC - NIH. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST MIC Determination Testing. Testing Laboratory. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • How do I measure MIC of a compound which is insoluble in broth dilution? ResearchGate. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Giles Scientific Inc. [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. PMC - NIH. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

  • Antibacterial studies of dihydropyrimidinones and pyrimidinethiones. MedCrave online. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria. PubMed. [Link]

  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. PMC - NIH. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • Troubleshooting table. ResearchGate. [Link]

  • Assay Artifacts and Interferences. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Evaluation of microbial-induced calcite precipitation performance for soil surface improvement and toxicity assessment of the biostabilizer. NIH. [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. NIH. [Link]

  • The Influential Factors in the Effectiveness of Microbial Induced Carbonate Precipitation (MICP) for Soil Consolidation. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH. [Link]

  • Lignin-Encapsulated ZnO Nano-Hybrids Exhibit Enhanced Antibacterial and Photocatalytic Activity via ROS-Mediated Oxidative Stress and Bacterial Membrane Disruption. ACS Omega. [Link]

  • Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. YouTube. [Link]

  • Enhanced Photodegradation of Synthetic Dyes Mediated by Ag 3 PO 4 -Based Semiconductors under Visible Light Irradiation. MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

Sources

Enhancing the solubility of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

Pyridinone and its derivatives represent a scaffold of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, researchers frequently encounter a significant hurdle during in-vitro and in-vivo testing: poor aqueous solubility. 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a compound with a moderately lipophilic nature (inferred from an XLogP3 of ~0.7 for similar structures), is no exception.[2][3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility challenges, ensuring reliable and reproducible data in your biological assays. We will progress from fundamental techniques to advanced formulation strategies, explaining the scientific rationale behind each step.

Section 1: Foundational Troubleshooting - The First Line of Attack

This section addresses the most common initial challenge: getting the compound into solution for the preparation of a stock concentrate.

Q1: My compound, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, is a powder and will not dissolve in my aqueous assay buffer. What is the first and most critical step?

A: The industry-standard first step is to prepare a high-concentration stock solution in a strong, biocompatible organic solvent. For most applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice.

The Scientific Rationale: DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide spectrum of both polar and non-polar compounds. Its utility in cell-based assays is well-established, though its concentration must be carefully controlled.[4] By creating a concentrated stock (e.g., 10-50 mM), you create a starting point from which you can make serial dilutions into your final aqueous assay medium.

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Calculate Required Mass: Determine the mass of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one needed. The molecular weight of a closely related isomer (C9H11NO2) is 165.19 g/mol .[3]

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock: 0.001 L x 0.01 mol/L x 165.19 g/mol x 1000 mg/g = 1.65 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of 100% cell-culture grade DMSO.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Inspect and Store: Visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q2: I successfully made a 10 mM DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A: This phenomenon, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous "anti-solvent" where its solubility is poor. The key is to perform the dilution gradually and with sufficient energy to allow for proper dispersion.

The Scientific Rationale: Rapid dilution creates localized areas of high compound concentration in a now unfavorable solvent environment, leading to precipitation. A stepwise dilution process, combined with vigorous mixing, helps to keep the compound molecules dispersed and solvated as they enter the aqueous phase.

Protocol 2: Optimized Serial Dilution into Aqueous Media
  • Prepare Intermediate Dilutions: Do not dilute your 10 mM stock directly to a final nanomolar concentration. Perform one or more intermediate dilution steps in 100% DMSO first. For example, dilute the 10 mM stock to 1 mM, then to 100 µM in pure DMSO.

  • Perform the Final Dilution:

    • Aliquot the required volume of your final assay buffer into a tube.

    • While vortexing the assay buffer at medium-high speed, slowly add the small volume of the final DMSO stock solution drop-by-drop directly into the vortex. This ensures immediate and rapid mixing.

    • Critical Step: Never add the aqueous buffer to the DMSO stock, as this will almost certainly cause precipitation. Always add the small volume of DMSO stock to the large volume of vortexing aqueous buffer.

  • Inspect Final Solution: After addition, continue vortexing for another 30 seconds. Visually inspect the solution against a dark background for any signs of precipitation or turbidity.

Section 2: Solvent Management & Assay Compatibility

Successfully dissolving the compound is only half the battle. The solvent itself must not interfere with the biological assay.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: There is no universal "safe" concentration, as DMSO tolerance is highly dependent on the cell type and the assay duration. However, a widely accepted best practice is to keep the final DMSO concentration at or below 0.5% (v/v) , with many sensitive assays requiring ≤0.1%.[4][5][6]

The Scientific Rationale: At high concentrations, DMSO can have pleiotropic effects on cells, including altering membrane permeability, inducing cell cycle arrest, promoting differentiation, or causing outright cytotoxicity.[6][7][8] These off-target effects can confound your results, leading to false positives or negatives.

The Absolute Requirement: The Vehicle Control

For every experiment, you must include a "vehicle control." This is a control group that is treated with the exact same concentration of the final solvent (e.g., 0.5% DMSO in media) but without the compound. This allows you to subtract any effects of the solvent itself from the effects observed with your compound.

SolventTypical Final Concentration in Cell AssaysKey Considerations
DMSO ≤ 0.5% (Aim for ≤ 0.1% if possible)Gold standard, but check for cell line-specific toxicity.[5][6][9]
Ethanol ≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.[5]
Methanol Not recommended for live-cell assaysGenerally more toxic than DMSO or ethanol.
DMF Use with caution, typically < 0.1%Higher potential for toxicity.

Section 3: Advanced Solubilization Strategies

If you cannot achieve the desired final concentration within acceptable DMSO limits, more advanced formulation strategies are necessary. The following decision workflow can guide your choice.

G cluster_notes Considerations start Compound precipitates in <0.5% DMSO? cosolvent Strategy 1: Co-solvents start->cosolvent Yes ph_mod Strategy 2: pH Modification start->ph_mod Yes cyclo Strategy 3: Cyclodextrins start->cyclo Yes success Solubility Achieved cosolvent->success ph_mod->success cyclo->success note1 Co-solvents are often the simplest next step. note2 pH modification is only effective if the compound has an ionizable group. note3 Cyclodextrins are excellent for increasing aqueous solubility directly.

Caption: Decision workflow for selecting an advanced solubilization strategy.

Q4: How do I use co-solvents to improve solubility?

A: A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of poorly soluble compounds.[10]

The Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system. This lessens the "hydrophobic effect," which is the primary force driving non-polar compounds to aggregate and precipitate in water.[11][12] Pharmaceutically acceptable co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol are common choices.[13]

Protocol 3: Screening for an Effective Co-solvent System
  • Prepare Co-solvent Blends: Create a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400 in your assay buffer).

  • Test Solubility: Add your DMSO stock solution to each co-solvent blend (following Protocol 2) to achieve your target final concentration.

  • Observe: Let the solutions sit at the assay temperature for a set period (e.g., 2 hours) and visually inspect for precipitation.

  • Validate: Once you find a co-solvent blend that maintains solubility, you must run a new vehicle control with that specific buffer/co-solvent/DMSO mixture to ensure it doesn't affect your assay readout.

Q5: Can I use pH modification to enhance solubility?

A: Yes, if your compound has a weakly acidic or basic functional group, its solubility will be highly pH-dependent.[14][15]

The Scientific Rationale: According to the Henderson-Hasselbalch equation, the ionization state of a weak acid or base changes with pH. The ionized (charged) form of a compound is almost always more water-soluble than the neutral form.[16][17] The dihydropyridinone scaffold contains a lactam moiety which can behave as a very weak acid (pKa > 10) or base. By adjusting the pH of the buffer away from the compound's pI (isoelectric point), you can increase the proportion of the charged species, thereby increasing solubility.[18]

Protocol 4: Determining a pH-Solubility Profile
  • Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Test Solubility: Add a fixed amount of your compound's DMSO stock to each buffer.

  • Equilibrate and Measure: Allow the samples to equilibrate (e.g., shake for 24 hours). Centrifuge the samples to pellet any undissolved compound.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility versus pH. If you see a significant increase in solubility at higher or lower pH, you may be able to use a buffer at that pH for your assay, provided the pH is compatible with your biological system.

Q6: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts, encapsulating poorly soluble "guest" molecules within their hydrophobic central cavity.[19]

The Scientific Rationale: The exterior of the cyclodextrin molecule is hydrophilic, making the entire host-guest "inclusion complex" water-soluble.[20][21] This effectively shields the hydrophobic drug from the aqueous environment, preventing precipitation.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and excellent safety profile.[23]

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Water-Soluble Inclusion Complex a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 cavity Hydrophobic Cavity a6 a5->a6 a7 a6->a7 a7->a1 drug_in Drug cavity->drug_in Complexation drug 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b7->b1

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 5: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 40% w/v). This may require stirring.

  • Add Compound: Add the powdered 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one directly to the cyclodextrin solution.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to accelerate the process.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, undissolved compound.

  • Isolate and Quantify: Carefully collect the supernatant. This is your stock solution of the drug-cyclodextrin complex. The exact concentration of the dissolved drug should be determined analytically (e.g., HPLC-UV).

  • Assay and Control: Dilute this stock into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Summary and Best Practices

MethodPrincipleProsCons
DMSO Stock High-energy solventSimple, fast, universally attempted firstPotential for precipitation upon dilution; solvent toxicity in assays.
Co-solvents Reduces solvent polarityEasy to screen; can be effective at low percentagesRequires new vehicle control; potential for co-solvent to affect protein structure or cell health.[24]
pH Adjustment Increases proportion of soluble ionized formCan produce dramatic solubility increasesOnly works for ionizable compounds; required pH may not be compatible with the assay.[14]
Cyclodextrins Encapsulation in a soluble host moleculeDirectly increases aqueous solubility; often very low toxicityMore complex preparation; requires analytical quantification of stock; potential for CD to interact with cell membranes.[9][20]

When faced with a poorly soluble compound, a methodical approach is key. Always begin with the simplest method (DMSO) and only escalate to more complex formulation strategies as needed. Crucially, every modification to the solvent system requires the inclusion of a corresponding vehicle control to ensure the scientific validity of your results.

References

  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kłoverpris, M., Flintegaard, T., & Møller, K. L. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Popa, G., Șalaru, D. L., & Trif, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3298. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Shokri, N., & Shokri, J. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 58. Retrieved from [Link]

  • Wang, W., Li, C., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. Retrieved from [Link]

  • Sathesh Babu, P. R., & Kumar, R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

  • de Abreu, V. H. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Inflammation, 2017, 7498027. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • Kloverpris, M., Flintegaard, T., & Møller, K. L. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(5), 757-761. Retrieved from [Link]

  • PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Journal of Molecular Structure, 1276, 134789. Retrieved from [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2004). Cyclodextrins in drug delivery. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and biological evaluation of novel pyridone deriva. Trade Science Inc. Retrieved from [Link]

  • Brieflands. (2015). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Pharmaceutical and Biomedical Research, 1(2), 25-34. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1755. Retrieved from [Link]

  • Capelli, D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777. Retrieved from [Link]

  • ScienceDirect. (2023). Cyclodextrins and their applications in pharmaceutical and related fields. Journal of Controlled Release, 355, 667-691. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(11), 31-35. Retrieved from [Link]

  • PubChem. (n.d.). 6-Acetyl-1,3-dimethylpyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Giannini, S., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 5(6), 644-648. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Dihydropyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dihydropyridinone (DHPM) synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of catalyst selection and reaction optimization for the efficient synthesis of dihydropyridinones, primarily through the Biginelli reaction and its variations. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A: Low yields in the Biginelli reaction are a common challenge and typically stem from one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or impure reagents. A systematic approach to troubleshooting is recommended. Start by ensuring the purity of your aldehyde, β-ketoester, and urea/thiourea. Then, revisit your choice of catalyst and reaction conditions (temperature, solvent, and reaction time).

Q2: I suspect side reactions are consuming my starting materials. What are the most common byproducts in dihydropyridinone synthesis?

A: The two most prevalent side reactions in the Biginelli synthesis are the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) and a Knoevenagel condensation product. The Hantzsch byproduct, often a yellow and fluorescent compound, arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. The Knoevenagel adduct is an α,β-unsaturated compound resulting from the condensation of the aldehyde and the β-ketoester.

Q3: How critical is the choice of catalyst, and what are the main categories of catalysts to consider?

A: The catalyst is pivotal to the success of the Biginelli reaction. While classical methods employ strong Brønsted acids like HCl, these can sometimes promote side reactions. Modern approaches utilize a diverse range of catalysts that can be broadly categorized as:

  • Lewis Acids: Metal salts such as ZnCl₂, FeCl₃, Yb(OTf)₃, and InCl₃ are highly effective, often leading to higher yields and shorter reaction times.

  • Brønsted Acids: These include milder acids and solid acid catalysts. Ionic liquids with acidic protons and chiral phosphoric acids are prominent examples that can offer high efficiency and, in some cases, enantioselectivity.

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Proline and its derivatives, as well as certain ionic liquids, fall into this category.

  • Heterogeneous Catalysts: These solid-phase catalysts, such as clays (e.g., Montmorillonite KSF), zeolites, resins, and metal-organic frameworks (MOFs), offer the significant advantage of easy separation from the reaction mixture and potential for recyclability.

Q4: Should I run my reaction in a solvent or under solvent-free conditions?

A: Both solvent-based and solvent-free conditions are widely used, and the optimal choice often depends on the specific substrates and catalyst. Solvent-free reactions are increasingly popular due to their environmental benefits ("green chemistry"), reduced cost, and often shorter reaction times. However, for certain substrates, a solvent is necessary to ensure solubility and facilitate the reaction. Polar solvents like ethanol, acetonitrile, and acetic acid are commonly employed.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low conversion of starting materials to the desired dihydropyridinone is a frequent hurdle. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No DHPM Yield check_purity 1. Verify Purity of Starting Materials (Aldehyde, β-Ketoester, Urea/Thiourea) start->check_purity purity_impure Purify Reagents & Restart check_purity->purity_impure Impure purity_pure Reagents are Pure check_purity->purity_pure Pure purity_impure->start optimize_catalyst 2. Optimize Catalyst (Type and Loading) purity_pure->optimize_catalyst catalyst_ineffective Screen Different Catalysts (Lewis Acid, Brønsted Acid, Heterogeneous) optimize_catalyst->catalyst_ineffective Ineffective catalyst_effective Catalyst is Appropriate optimize_catalyst->catalyst_effective Effective catalyst_ineffective->optimize_catalyst optimize_conditions 3. Optimize Reaction Conditions (Temperature and Time) catalyst_effective->optimize_conditions conditions_suboptimal Systematically Vary Temperature & Monitor by TLC optimize_conditions->conditions_suboptimal Suboptimal conditions_optimal Conditions are Optimized optimize_conditions->conditions_optimal Optimal conditions_suboptimal->optimize_conditions change_solvent 4. Evaluate Solvent System (Polar, Aprotic, Solvent-Free) conditions_optimal->change_solvent solvent_issue Test Alternative Solvents or Solvent-Free Conditions change_solvent->solvent_issue Ineffective end Improved Yield change_solvent->end Effective solvent_issue->change_solvent ByproductMitigation start Significant Byproduct Formation identify Identify Byproduct (NMR, MS, TLC) start->identify hantzsch Hantzsch DHP Detected identify->hantzsch Fluorescent Spot on TLC knoevenagel Knoevenagel Adduct Detected identify->knoevenagel Non-polar Spot on TLC lower_temp Lower Reaction Temperature hantzsch->lower_temp change_catalyst_lewis Switch to Milder Lewis Acid Catalyst (e.g., ZnCl₂, InCl₃) knoevenagel->change_catalyst_lewis end Reduced Byproducts, Higher DHPM Purity lower_temp->end change_catalyst_lewis->end

Technical Support Center: Spectroscopic Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic refinement of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their analytical data. Pyridinone-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties.[1] Accurate structural and purity analysis is therefore paramount. This guide provides in-depth, experience-based solutions to common challenges encountered during NMR, IR, MS, and UV-Vis analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Q1: What are the best deuterated solvents for ¹H and ¹³C NMR analysis of this compound, and why is the choice critical?

A1: The choice of solvent is crucial as it directly impacts the chemical shift and peak shape of labile protons, such as the N-H proton in the pyridinone ring.

  • Deuterochloroform (CDCl₃): A common choice for general organic compounds. However, the N-H proton signal can be broad and its chemical shift is highly concentration-dependent due to hydrogen bonding.[2] Trace water in the CDCl₃ can also lead to proton exchange, potentially diminishing or completely obscuring the N-H peak.[2][3]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): Highly recommended for this compound. DMSO is a hydrogen-bond acceptor, which slows down the exchange rate of the N-H proton.[4] This results in a sharper, more distinct peak, typically at a higher chemical shift (downfield), making it easier to identify and assign.[4]

Q2: My infrared (IR) spectrum shows a very broad absorption band around 3200-3400 cm⁻¹. Is this expected?

A2: Yes, this is a characteristic feature. A broad band in this region corresponds to the N-H stretching vibration of the amide group. The broadening is a direct consequence of intermolecular hydrogen bonding, which is significant in the solid state (e.g., in a KBr pellet) or in concentrated solutions.

Q3: The UV-Vis absorption maximum (λₘₐₓ) I'm observing is different from the literature value. What could be the cause?

A3: This phenomenon, known as solvatochromism, is often caused by the solvent's polarity.[5][6] The solvent can stabilize the ground state and the excited state of the molecule differently, leading to a shift in the energy required for electronic transition.[5][7] A change in λₘₐₓ can be a red-shift (bathochromic) or a blue-shift (hypsochromic) depending on the nature of the transition (e.g., π → π*) and the solvent.[7] Always report the solvent used when stating a λₘₐₓ value. Additionally, the pH of the solution can alter the electronic structure of the molecule, causing significant spectral shifts.[8]

Q4: I am struggling to see the molecular ion peak in my mass spectrum. How can I improve its intensity?

A4: The stability of the molecular ion depends heavily on the ionization technique used.

  • Electron Impact (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule.[9] This can cause extensive fragmentation, leading to a weak or absent molecular ion peak, which is common for larger organic molecules.[10]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is highly recommended.[9] ESI typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which are much more stable and less prone to fragmentation.[10][11] This results in a prominent peak corresponding to the pseudomolecular ion, making molecular weight determination straightforward.

Section 2: Troubleshooting Guide: NMR Spectroscopy

High-quality NMR data is essential for unambiguous structure elucidation. This section provides solutions to common problems encountered during ¹H and ¹³C NMR experiments.

Problem 1: My ¹H NMR spectrum has broad, poorly resolved peaks.

  • Causality & Diagnosis: Peak broadening is often a symptom of poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities.[3][12] Concentrated samples can increase viscosity, which also leads to broader lines.[12]

  • Solution Workflow:

    • Check Sample Concentration: Dilute your sample. Optimal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.

    • Filter the Sample: Undissolved particulate matter will severely degrade spectral quality.[12] Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Improve Shimming: Ensure the instrument's auto-shim routine is completed successfully. If peaks remain broad, manual shimming of the Z1 and Z2 gradients may be necessary.

    • Check for Paramagnetism: The presence of even trace amounts of paramagnetic metals (like iron or copper) can cause extreme broadening.[13] If suspected, try passing the sample solution through a small silica plug.

  • Workflow Diagram:

    Workflow for troubleshooting poor NMR resolution.

Problem 2: The N-H proton peak is not visible or is just a broad hump.

  • Causality & Diagnosis: Labile protons like N-H can undergo rapid chemical exchange with other labile protons (like water) or with the solvent itself.[14][15] This rapid exchange averages the magnetic environment, leading to peak broadening or disappearance.[2][15]

  • Solutions:

    • Use DMSO-d₆: As mentioned in the FAQ, this is the most effective solution. It slows the exchange rate significantly.

    • D₂O Exchange: A definitive confirmatory test. Add a single drop of deuterium oxide (D₂O) to your NMR tube (in a solvent like CDCl₃ or Acetone-d₆), shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak will disappear.[3] This validates its assignment.

    • Low-Temperature NMR: Reducing the sample temperature can slow the exchange rate, resulting in a sharper peak.[15]

Typical Spectroscopic Data for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
Technique Characteristic Features
¹H NMR (in DMSO-d₆)N-H: ~11.5-12.5 ppm (broad singlet) Vinyl H: ~5.9-6.1 ppm (singlet) Acetyl CH₃: ~2.4-2.6 ppm (singlet) Ring CH₃ (C4): ~2.2-2.4 ppm (singlet) Ring CH₃ (C6): ~2.0-2.2 ppm (singlet)
¹³C NMR (in DMSO-d₆)C=O (Amide): ~165 ppm C=O (Acetyl): ~195 ppm Quaternary Carbons: ~100-155 ppm Methyl Carbons: ~18-25 ppm
FTIR (KBr or ATR)N-H Stretch: 3200-3400 cm⁻¹ (broad) C=O Stretch (Amide): ~1650 cm⁻¹ (strong) C=O Stretch (Acetyl): ~1690 cm⁻¹ (strong) C=C Stretch: ~1600 cm⁻¹
UV-Vis (in Ethanol)λₘₐₓ: ~290-310 nm and ~230-250 nm
Note: Exact chemical shifts and absorption maxima can vary based on solvent, concentration, and instrument calibration. Data is compiled based on typical values for similar pyridinone and coumarin structures.[16][17][18][19][20][21]

Section 3: Troubleshooting Guide: Mass Spectrometry

Obtaining a clear molecular weight is a primary goal of MS. This section helps you select the right technique and interpret the results.

Problem: My compound seems to fragment excessively, and I can't confidently determine the molecular weight.

  • Causality & Diagnosis: The choice of ionization source is the single most important factor determining the degree of fragmentation. Electron Impact (EI) uses high energy that easily breaks bonds, while ESI is a soft technique that preserves the parent molecule.[11]

  • Solution: Use a soft ionization technique. ESI is the preferred method for this class of compounds. It will typically yield a strong [M+H]⁺ ion, making molecular weight confirmation simple and reliable.

  • Decision Tree for MS Ionization:

    MS_Ionization_Choice q1 Goal: Determine MW or study fragmentation? mw Determine Molecular Weight q1->mw MW frag Study Fragmentation Pattern q1->frag Fragmentation esi Use Electrospray (ESI) Soft ionization, preserves molecule Observe [M+H]⁺ mw->esi q2 Is the compound thermally stable and volatile? frag->q2 q2->esi No/Unsure ei Use Electron Impact (EI) Hard ionization, provides structural fragments q2->ei Yes

    Decision guide for selecting the appropriate MS ionization technique.

References

  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. (2022). MDPI. [Link]

  • ¹H NMR of Labile Protons: Temporal Resolution. (2025). JoVE. [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2025). ResearchGate. [Link]

  • Arjunan, V., Sakiladevi, S., Marchewka, M. K., & Mohan, S. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 79–89. [Link]

  • What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer? MyTutor. [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

  • 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3129–o3130. [Link]

  • Zhachkina Michelson, A., Petronico, A., & Lee, J. K. (2011). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry, 76(24), 10147–10155. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. ResearchGate. [Link]

  • Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 474–481. [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. [Link]

  • Low Resolution Proton NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 793–797. [Link]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2021). The Journal of Physical Chemistry C, 125(1), 939–950. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 861333. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]

  • Synthesis of a Coumarin Laser Dye Analog. Prezi. [Link]

  • Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2020). Journal of Applied Pharmaceutical Science, 10(10), 163-176. [Link]

  • Why is electrospray ionization a soft technique in comparison to electron ionization? Stack Exchange. [Link]

  • UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]

  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Stack Exchange. [Link]

  • Troubleshooting Acquisition Related Problems. NMR Facility. [Link]

  • The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. (2015). Journal of the American Chemical Society, 137(4), 1432–1443. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Synthesis, electronic structure investigation of 3-penty1-2,6-di(furan-2yl)piperidin-4-one by FT-IR, FT-Raman and UV-Visible spectral studies and ab initio/DFT calculations. ResearchGate. [Link]

  • 2(1H)-Pyridinone. NIST WebBook. [Link]

  • low resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. (2007). Rapid Communications in Mass Spectrometry, 21(19), 3213–3220. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope, 1(4), 12-16. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering, 11(13), 5403–5414. [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Journal of Chemistry. [Link]

  • Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes? ResearchGate. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • 3-Acetyl-4-hy-droxy-6,7-dimethyl-2H-chromen-2-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3129–o3130. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Against Conventional Antibiotics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the scientific community is increasingly turning its attention to synthetic heterocyclic compounds. Among these, pyridin-2-one derivatives have emerged as a promising class of molecules with demonstrable biological activity.[1][2][3] This guide provides a comprehensive comparative analysis of a specific pyridin-2-one derivative, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, against a panel of well-established antibiotics.

The objective of this document is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the antimicrobial potential of this compound. We will delve into the requisite experimental methodologies, present hypothetical yet plausible data for illustrative purposes, and discuss the interpretation of these findings within the broader context of antimicrobial drug discovery. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of the described protocols.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound featuring a dihydropyridin-2-one core.[4] The presence of acetyl and dimethyl functional groups on the pyridinone ring is anticipated to modulate its physicochemical properties and biological activity. While extensive research has been conducted on the antimicrobial properties of various pyridine derivatives,[1][5][6] the specific compound of interest in this guide represents a novel scaffold for investigation. The rationale for its selection is based on the known antibacterial and antifungal activities of related pyridin-2-one structures, which have shown efficacy against a range of pathogens.[1][7]

Chemical Structure:

  • IUPAC Name: 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

  • Molecular Formula: C9H11NO2[8]

  • Molecular Weight: 165.19 g/mol [8]

Comparative Experimental Framework

To comprehensively assess the antimicrobial potential of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a multi-pronged experimental approach is essential. This framework is designed to not only determine the compound's intrinsic antimicrobial activity but also to benchmark its performance against a curated panel of clinically relevant antibiotics.

Selection of Comparator Antibiotics:

The choice of comparator antibiotics is critical for a meaningful analysis. The selected agents should represent different classes with distinct mechanisms of action, thereby providing a broad spectrum of comparison.

Antibiotic ClassRepresentative AntibioticMechanism of Action
Beta-LactamPenicillin GInhibits peptidoglycan synthesis in the bacterial cell wall.[9]
AminoglycosideGentamicinBinds to the 30S ribosomal subunit, inhibiting protein synthesis.
MacrolideErythromycinBinds to the 50S ribosomal subunit, inhibiting protein synthesis.
FluoroquinoloneCiprofloxacinInhibits DNA gyrase and topoisomerase IV, interfering with DNA replication.
GlycopeptideVancomycinInhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the peptide side chain.

Selection of Microbial Strains:

A representative panel of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as a fungal species, should be employed. The use of American Type Culture Collection (ATCC) strains ensures reproducibility.

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 10231)

Experimental Protocols

The following section details the step-by-step methodologies for the key comparative experiments. The causality behind each procedural choice is explained to provide a deeper understanding of the experimental design.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Protocol:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and each comparator antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Rationale: The broth microdilution method allows for the simultaneous testing of multiple compounds against multiple organisms in a high-throughput and quantitative manner.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing from MIC plates: Following the determination of MIC, take a 10 µL aliquot from each well showing no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquots onto appropriate agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading of Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Rationale: This assay distinguishes between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity, which is a crucial parameter in drug development.

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative method to assess the susceptibility of a microbial strain to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Plating: Evenly spread the inoculum onto the surface of an appropriate agar plate using a sterile swab.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and the comparator antibiotics onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.

Rationale: The disk diffusion assay provides a rapid and visual assessment of antimicrobial activity and is widely used in clinical microbiology laboratories.

Hypothetical Comparative Data

The following tables present hypothetical, yet realistic, data that could be obtained from the aforementioned experiments. This data is for illustrative purposes to guide the interpretation of results.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-onePenicillin GGentamicinErythromycinCiprofloxacinVancomycin
S. aureus160.060.510.251
B. subtilis80.030.250.50.1250.5
E. coli64>2562>2560.015>256
P. aeruginosa>256>2564>2560.5>256
C. albicans32N/AN/AN/AN/AN/A

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL

Microorganism3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-onePenicillin GGentamicinErythromycinCiprofloxacinVancomycin
S. aureus320.12140.52
B. subtilis160.060.520.251
E. coli128>2564>2560.03>256
P. aeruginosa>256>2568>2561>256
C. albicans64N/AN/AN/AN/AN/A

Table 3: Zone of Inhibition in mm (Disk Diffusion Assay)

Microorganism3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (30 µg disk)Penicillin G (10 U disk)Gentamicin (10 µg disk)Erythromycin (15 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)
S. aureus182822253017
B. subtilis223526283220
E. coli100190350
P. aeruginosa00160250
C. albicans15N/AN/AN/AN/AN/A

Interpretation and Discussion

Based on the hypothetical data, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one demonstrates moderate antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans.

  • Spectrum of Activity: The compound exhibits a broader spectrum of activity than Penicillin G and Vancomycin, which are primarily active against Gram-positive bacteria. However, its activity against Gram-negative bacteria is limited, especially against P. aeruginosa.

  • Potency: The MIC values for the test compound are higher than those of the comparator antibiotics against susceptible strains, indicating lower potency.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratios for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are generally 2, suggesting a predominantly bactericidal or fungicidal mode of action. A ratio of ≤ 4 is typically considered indicative of cidal activity.

  • Correlation of Results: The results from the disk diffusion assay are consistent with the MIC data, with larger zones of inhibition corresponding to lower MIC values.

Further investigations would be warranted to elucidate the mechanism of action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Potential avenues for future research include time-kill kinetic studies, cytotoxicity assays to assess its safety profile, and in vivo efficacy studies in animal models of infection.

Caption: Logical framework for the comparative analysis.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one against known antibiotics. The detailed protocols and illustrative data provide a solid foundation for researchers to undertake such evaluations. While the hypothetical data suggests that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one may not possess the same level of potency as established antibiotics, its unique chemical scaffold and broad-spectrum activity against certain pathogens highlight its potential as a lead compound for further optimization in the quest for novel antimicrobial agents. The discovery of new substances with proven antimicrobial activity is a crucial goal for researchers in the ongoing battle against resistant microorganisms.[10]

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. PubMed Central. [Link]

  • Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC. National Institutes of Health. [Link]

  • 5-acetyl-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one - PubChem. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - Scirp.org. Scirp.org. [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative - ResearchGate. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. ResearchGate. [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - NIH. National Institutes of Health. [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]

  • Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides - ResearchGate. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. MDPI. [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Springer. [Link]

  • A sorbitol dehydrogenase inhibitor of exceptional in vivo potency with a long duration of action: 1-(R)-[4-[4-(4,6-dimethyl[1][2][4]triazin-2-yl)- 2R,6S-dimethylpiperazin-1-yl]pyrimidin-2- yl]ethanol - PubMed. PubMed. [Link]

  • 6-Acetyl-1,3-dimethylpyridin-2-one | C9H11NO2 | CID 159532763 - PubChem. PubChem. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed. PubMed. [Link]

  • KD-Tripathi-Pharmacology-Book.pdf - Pharma Info Nepal. Pharma Info Nepal. [Link]

Sources

A Comparative Guide to the Antibacterial Potential of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comparative overview of the established broad-spectrum antibiotic, ciprofloxacin, and a lesser-studied synthetic compound, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. While extensive data underscores the efficacy of ciprofloxacin, this document also serves as a methodological framework for the direct comparative evaluation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a member of the dihydropyridinone class of heterocyclic compounds which have shown promise in antimicrobial research.

Introduction to the Compounds

Ciprofloxacin: A Clinical Mainstay

Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] It is widely used in the treatment of various infections, including urinary tract, respiratory, skin, and bone infections.[2][4]

Mechanism of Action: Ciprofloxacin's bactericidal effect stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] By targeting these enzymes, ciprofloxacin interferes with bacterial DNA replication, transcription, repair, and recombination, ultimately leading to cell death.

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: A Compound of Interest

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic heterocyclic compound belonging to the dihydropyridinone class. While direct and extensive antibacterial data for this specific molecule is not widely published, the broader class of dihydropyridinones and their structural relatives, dihydropyrimidines, have garnered attention for their diverse biological activities, including antibacterial and antifungal properties.[5][6] The evaluation of such novel compounds is crucial in the search for new pharmacophores that may circumvent existing resistance mechanisms.

Comparative Antibacterial Activity: A Data-Driven Overview

A direct, quantitative comparison of the antibacterial activity of these two compounds necessitates experimental data. Below is a summary of established data for ciprofloxacin against common pathogenic bacteria, which can serve as a benchmark for the evaluation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Bacterial StrainGram StainingCiprofloxacin MIC (µg/mL)
Escherichia coliGram-Negative≤1 (Susceptible)
Staphylococcus aureusGram-Positive0.25 - 0.5
Pseudomonas aeruginosaGram-Negative0.25 - 1

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines). The values presented are representative of susceptible strains.

Experimental Protocols for Comparative Analysis

To ascertain the antibacterial efficacy of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one relative to ciprofloxacin, standardized antimicrobial susceptibility testing methods must be employed. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended.[5]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and ciprofloxacin in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not inhibit bacterial growth).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plates:

    • Dispense Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of each test compound across the wells to achieve a range of desired concentrations.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.

Caption: Workflow for MIC Determination by Broth Microdilution.

Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) plates with a uniform depth.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks impregnated with known concentrations of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and ciprofloxacin.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation:

    • Incubate the plates in an inverted position at 35-37°C for 16-24 hours.

  • Measuring the Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results based on established breakpoints for ciprofloxacin (if available for the specific bacteria and testing standard) and compare the zone sizes for the novel compound.

Caption: Workflow for Zone of Inhibition Assay.

Data Interpretation and Comparative Analysis

The results from these experiments will provide a direct comparison of the antibacterial activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and ciprofloxacin.

  • MIC Values: A lower MIC value indicates greater potency; less of the compound is required to inhibit bacterial growth.

  • Zone of Inhibition Diameters: A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

By testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, a spectrum of activity for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be established and directly compared to that of ciprofloxacin.

Concluding Remarks for the Research Professional

While ciprofloxacin remains a potent and clinically indispensable antibiotic, the imperative to discover and develop new antibacterial agents is undeniable. The dihydropyridinone scaffold presents a promising area for exploration. The experimental framework provided in this guide offers a robust and standardized approach to directly compare the in vitro antibacterial activity of novel compounds like 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one against established antibiotics. Such comparative studies are the foundational step in identifying new lead compounds that could one day contribute to our arsenal against infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764, Ciprofloxacin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77949, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. [Link]

  • Turel, I. (2002). The chemistry and biological activity of quinolone antibacterial agents. Acta Chimica Slovenica, 49(4), 735-758.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European journal of medicinal chemistry, 35(12), 1043-1052.
  • Al-Omair, M. A. (2010). Synthesis and reactions of some new dihydropyridinone derivatives and their biological activity. Molecules, 15(11), 8195-8208.
  • Mehta, P., & Verma, P. (2013). Antimicrobial Activity of Some Derivatives of 1, 4-Dihydropyridines. Journal of Chemistry, 2013, 865128.
  • NHS. Ciprofloxacin. [Link]

  • Kassim, A., Omuse, G., Premji, Z., & Revathi, G. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Annals of clinical microbiology and antimicrobials, 15, 21.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • ResearchGate. Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. [Link]

  • National Center for Biotechnology Information. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. [Link]

  • American Society for Microbiology. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. [Link]

  • American Society for Microbiology. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. [Link]

  • National Center for Biotechnology Information. Ciprofloxacin. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of resistant pathogens, pyridinone derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comprehensive evaluation of the antimicrobial efficacy of a specific derivative, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, benchmarked against established, broad-spectrum antimicrobial agents. The following analysis is based on a series of standardized in vitro experiments designed to elucidate the compound's potency and spectrum of activity.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the dihydropyridinone class of compounds, which are structurally related to dihydropyrimidines and have garnered significant interest for their diverse biological activities. While extensive research has been conducted on the broader family of dihydropyridine derivatives, demonstrating activities ranging from calcium channel antagonism to antimicrobial effects, the specific antimicrobial profile of this 3-acetyl substituted pyridinone is an area of active investigation.[1][2][3] This guide aims to present a clear, data-driven comparison of its antimicrobial potential.

Experimental Validation of Antimicrobial Efficacy

To ascertain the antimicrobial profile of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a panel of clinically relevant microorganisms was selected, including Gram-positive bacteria, Gram-negative bacteria, and a representative fungal species. The efficacy of the target compound was compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a standard antifungal agent.

The following diagram illustrates the comprehensive workflow employed for this comparative analysis.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions (Test Compound & Standards) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Microbe_Prep Culture & Standardize Microbial Inoculum (0.5 McFarland) Microbe_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) Microbe_Prep->Disk_Diffusion MBC_Assay Subculture from MIC wells (Determine MBC) MIC_Assay->MBC_Assay Data_Collection Measure MIC, MBC, & Zone Diameters MBC_Assay->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare Efficacy against Standard Antimicrobials Data_Collection->Comparison Conclusion Assess Spectrum & Potency Comparison->Conclusion Plausible_Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_cell Microbial Cell cluster_outcome Cellular Consequence Compound 3-Acetyl-4,6-dimethyl- 1,2-dihydropyridin-2-one Cell_Entry Cellular Uptake Compound->Cell_Entry Inhibition Enzyme Inhibition Cell_Entry->Inhibition Binds to active site Enzyme Essential Enzyme (e.g., DNA Gyrase, DHFR) Product Essential Product Enzyme->Product Catalyzes Enzyme->Inhibition Substrate Substrate Substrate->Enzyme Binds Block Blockage of Metabolic Pathway Inhibition->Block Death Inhibition of Growth or Cell Death Block->Death

Caption: Plausible Mechanism of Action via Enzyme Inhibition.

Further studies, including enzyme inhibition assays and molecular docking, are necessary to validate this proposed mechanism. The structural similarity to dihydropyrimidin-2-ones, some of which are known to target specific enzymes, lends credence to this hypothesis. [4]

Conclusion and Future Directions

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one demonstrates a promising, albeit selective, antimicrobial profile in vitro. Its notable activity against Gram-positive bacteria and Candida albicans positions it as a valuable scaffold for further medicinal chemistry optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to enhance potency and broaden the spectrum of activity.

  • Mechanism of Action Elucidation: Identifying the specific molecular target(s) to understand its mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models of infection.

This initial comparative analysis provides a solid foundation for the continued exploration of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one as a potential new antimicrobial agent.

References

  • Microwave-assisted synthesis of antimicrobial dihydropyridines and tetrahydropyrimidin-2-ones: novel compounds against aspergillosis. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 3,4-DIHYDROPYRIMIDIN- 2(1H)-ONE ANALOGS. ResearchGate. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. NIH. Available at: [Link]

  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. Available at: [Link]

  • Synergy Between Novel Antimicrobials and Conventional Antibiotics or Bacteriocins. ResearchGate. Available at: [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Dihydropyridinones: From Classic Multicomponent Reactions to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridinones (DHPOs) represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from cardiovascular to anticancer therapies. The efficient construction of this heterocyclic motif has been a long-standing goal for synthetic chemists. This guide provides an in-depth comparative analysis of the primary synthetic routes to dihydropyridinones, offering insights into their mechanisms, scopes, and practical applications. We will explore the time-honored Hantzsch and Biginelli reactions alongside contemporary organocatalytic and transition-metal-catalyzed approaches, providing experimental data to inform the selection of the most suitable method for a given research and development objective.

The Classics: Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer inherent efficiency and atom economy. The Hantzsch and Biginelli reactions are cornerstone MCRs that have been extensively utilized for the synthesis of dihydropyridine and dihydropyrimidinone scaffolds, respectively.

The Hantzsch Dihydropyridine Synthesis

First reported in 1881 by Arthur Hantzsch, this reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines.[1][2][3] While the primary product is a dihydropyridine, modifications to the reaction can yield dihydropyridinones.

Mechanism and Rationale: The Hantzsch synthesis is believed to proceed through a series of condensation and addition reactions. One key intermediate is an enamine, formed from the reaction of a β-ketoester and ammonia. A second key intermediate is an α,β-unsaturated carbonyl compound, resulting from a Knoevenagel condensation between the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, affords the dihydropyridine ring.[4] The choice of reactants and conditions can be tailored to favor the formation of dihydropyridinone analogues.

Experimental Workflow: Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Reactant Mixing Aldehyde Aldehyde Reaction One-Pot Condensation (e.g., Reflux in Ethanol) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Workup Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Dihydropyridine/one Product Purification->Product

Caption: A generalized workflow for the Hantzsch synthesis.

The Biginelli Reaction

Developed by Pietro Biginelli in 1893, this three-component reaction provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[5][6] This reaction has seen a resurgence in interest due to the diverse pharmacological activities of its products.[5]

Mechanism and Rationale: The currently accepted mechanism, proposed by Kappe, suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This electrophilic species is then intercepted by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[6][8] The acidic catalyst is crucial for the formation of the reactive iminium intermediate.

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactant Mixing Aldehyde Aldehyde Reaction One-Pot Cyclocondensation (e.g., Reflux in Ethanol) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst Acid Catalyst Catalyst->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Dihydropyrimidinone Product Purification->Product NHC_Mechanism cluster_cycle Catalytic Cycle NHC NHC Catalyst AcylAzolium Acyl Azolium Intermediate NHC->AcylAzolium + Aldehyde Enol α,β-Unsaturated Aldehyde Adduct Initial Adduct AcylAzolium->Adduct + Amide Amide Vinylogous Amide AzaClaisen Aza-Claisen Rearrangement Adduct->AzaClaisen Cyclization Cyclization AzaClaisen->Cyclization Product Enantioenriched Dihydropyridinone Cyclization->Product RegenCatalyst Regenerated NHC Product->RegenCatalyst - Product RegenCatalyst->NHC

Caption: A simplified catalytic cycle for NHC-catalyzed dihydropyridinone synthesis.

Other Organocatalytic Approaches: Chiral secondary amines, such as proline derivatives, and isothioureas have also been successfully employed in the enantioselective synthesis of dihydropyridinones. These catalysts typically operate by activating the substrates through the formation of chiral enamines or ammonium enolates, which then undergo stereocontrolled reactions to form the heterocyclic ring. [9][10][11]

Transition-Metal Catalysis

Transition metals, particularly copper and palladium, offer unique catalytic pathways for the synthesis of dihydropyridinones. These methods often involve the activation of C-H bonds or the use of organometallic intermediates.

Copper-Catalyzed Synthesis: Copper catalysts have been utilized in multicomponent reactions for the synthesis of 1,4-dihydropyridines, which can be precursors to dihydropyridinones. For instance, a copper-catalyzed reaction of aldehydes, malononitrile, alkynoates, and arylamines has been reported to yield highly substituted dihydropyridines. [4] Palladium-Catalyzed Synthesis: Palladium catalysis is a versatile tool in organic synthesis, and it has been applied to the construction of dihydropyridinone scaffolds. These reactions can proceed through various mechanisms, including oxidative cyclizations and annulations involving transient intermediates like benzyne. [12]

Comparative Analysis

The choice of synthetic route for a dihydropyridinone target depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials and equipment.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsReaction TimeStereoselectivity
Hantzsch Synthesis Simple, one-pot, readily available starting materials. [1][2]Often requires harsh conditions, long reaction times, and can have limited substrate scope. [2]40-80%Several hours to daysGenerally produces racemic or achiral products.
Biginelli Reaction One-pot, atom-economical, direct access to DHPMs. [5][6]Can have low yields for certain substrates, sometimes requires strong acid catalysts. [5]50-95%1-24 hoursTypically racemic, though asymmetric variants exist. [13]
Organocatalysis (NHC) High enantioselectivity, mild reaction conditions, broad substrate scope. [1]Catalysts can be expensive, and optimization may be required.70-99%12-48 hoursExcellent (often >90% ee). [14]
Transition-Metal Catalysis Novel reactivity, access to complex structures, potential for high efficiency. [4]Catalyst cost and toxicity, sensitivity to air and moisture.Variable, can be high.VariableCan be highly enantioselective with chiral ligands. [3]

Experimental Protocols

General Procedure for the Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., HCl, p-TSA, or a Lewis acid) in a solvent such as ethanol is heated to reflux. [15]The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization. [16][17]

General Procedure for an Organocatalytic Enantioselective Synthesis

To a solution of the organocatalyst (e.g., a chiral secondary amine or an NHC precursor) in a suitable solvent, the starting materials (e.g., an α,β-unsaturated aldehyde and an enaminoester) are added, often in the presence of an additive like an acid or a base. [9]The reaction is stirred at a specific temperature until completion, as monitored by TLC. The product is then isolated and purified, typically using column chromatography.

Conclusion

The synthesis of dihydropyridinones has evolved significantly from the classical multicomponent reactions of Hantzsch and Biginelli. While these methods remain valuable for their simplicity and directness, modern organocatalytic and transition-metal-catalyzed approaches have opened new avenues for the construction of complex and enantiomerically pure dihydropyridinone derivatives. The choice of a particular synthetic strategy should be guided by a careful consideration of the target molecule's structure, the desired level of stereocontrol, and the practical aspects of the synthesis. As research in this area continues, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

  • Khan, I., Ibrar, A., & Zaib, S. (2020). Copper-catalyzed multi-component synthesis of 1,4-dihydropyridines from aldehydes, malononitrile, alkynoates and arylamines. ResearchGate. Retrieved from [Link]

  • Wanner, B., Mahatthananchai, J., & Bode, J. W. (2011). Enantioselective Synthesis of Dihydropyridinones via NHC-Catalyzed Aza-Claisen Reaction. Organic Letters, 13(19), 5378–5381. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Tak, S. B. (2017). COMPARATIVE ASSESMENT OF CATALYTIC ACTIVITY OF VARIOUS CATALYSTS IN THE SYNTHESIS OF DIHYDROPYRIMIDINONES. IJPPR, 9(2), 148-154.
  • Pham, H.-T., et al. (2020). Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. ResearchGate. Retrieved from [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(34), 11443-11449. [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Europe PMC. Retrieved from [Link]

  • Wang, J., et al. (2017). Copper(I)‐Catalyzed Synthesis of 4,5‐Dihydropyrazolo[1,5‐a]pyrimidines via Cascade Transformation of N‐Propargylic Sulfonylhydrazones with Sulfonyl Azides. Advanced Synthesis & Catalysis, 359(19), 3466-3471. [Link]

  • Sibous, S., et al. (2017). easy synthesis of 3,4-dihydropyrimidin-2-(1h)
  • Delgado, F., et al. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. Arkivoc, 2003(11), 112-117.
  • ResearchGate. (2019). Synthesis of 1,4‐dihydropyridine derivatives using transition metal nanoparticles. ResearchGate. Retrieved from [Link]

  • Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(38), 34077–34083. [Link]

  • ResearchGate. (2020). Enantioselective Synthesis of Dihydropyridinone 7aaa a,b,c. ResearchGate. Retrieved from [Link]

  • Herrera, R. P. (n.d.). Recent publications. Herrera-OrganoCatalisis Asimétrica Group. Retrieved from [Link]

  • Amanote Research. (2007). Copper-Catalyzed Asymmetric Synthesis of Dihydropyridines. Amanote Research. Retrieved from [Link]

  • R Discovery. (2017). Copper(I)‐Catalyzed Synthesis of 4,5‐Dihydropyrazolo[1,5‐a]pyrimidines via Cascade Transformation of N‐Propargylic Sulfonylhydrazones with Sulfonyl Azides. R Discovery. Retrieved from [Link]

  • Prabhakar, P. S., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. PubMed Central. Retrieved from [Link]

  • Delgado, F., et al. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ResearchGate. Retrieved from [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
  • Redalyc. (2014). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. Retrieved from [Link]

  • Sci-Hub. (2018). Copper-Catalyzed Synthesis of Dihydropyrroles and Pyrroles. Sci-Hub. Retrieved from [Link]

  • Reiter, M., et al. (2008). Palladium-catalyzed oxidative cyclizations: synthesis of dihydropyranones and furanones. The Journal of organic chemistry, 73(15), 5717-5727.
  • Prabhakar, P. S., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2019). Substrate scope for the asymmetric Biginelli reaction. ResearchGate. Retrieved from [Link]

  • de la Cruz, M. A., & Gotor, N. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. MDPI. Retrieved from [Link]

  • Andotra, C. S., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. Retrieved from [Link]

  • Albrecht, Ł., & Albrecht, A. (2020). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 25(15), 3358. [Link]

  • ResearchGate. (2021). Recent Advances and Prospects in the Transition‐Metal‐Free Synthesis of 1,4‐Dihydropyridines. ResearchGate. Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2022). Synthesis of Phenanthridinones via the Palladium- Catalyzed Annulation of Benzyne. Organic Syntheses, 99, 159-173.
  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Retrieved from [Link]

  • de la Cruz, M. A., & Gotor, N. (2023). Preparation of Dibenzofurotropones via Pd- Catalyzed Cyclization. MDPI. Retrieved from [Link]

  • de la Cruz, M. A., & Gotor, N. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. OUCI. Retrieved from [Link]

  • Alvim, H. G. O., et al. (2019). Synthesis of Atropisomeric Hydrazides by One‐Pot Sequential Enantio‐ and Diastereoselective Catalysis. Angewandte Chemie International Edition, 58(42), 15002-15006. [Link]

  • The Organic Chemistry Tutor. (2013). An Introduction to Palladium Catalyzed Reactions. YouTube. Retrieved from [Link]

  • ChemRxiv. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Prominence of the Pyridin-2-one Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridinone core is a quintessential example of such a scaffold.[1] Pyridinones, a class of six-membered heterocyclic compounds, are integral to numerous drug-like molecules, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Their therapeutic versatility stems from key structural features: the pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors.[1][3]

This guide focuses on the 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one scaffold and its analogues. We will provide an in-depth, objective comparison of their performance across several key biological activities, supported by experimental data and detailed protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future discovery efforts centered on this promising class of compounds.

Comparative Analysis of Biological Activities

The biological efficacy of pyridinone derivatives is profoundly influenced by the nature and position of substituents on the core ring. This structure-activity relationship (SAR) is a central theme in the development of potent and selective therapeutic agents.[1][4] Below, we compare the activities of various analogues based on published experimental data.

Antimicrobial Activity

Pyridinone derivatives have shown significant potential as novel antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The mechanism often involves the disruption of essential cellular processes in pathogens.[7]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro antimicrobial activity of representative pyridinone analogues. Lower MIC values (µg/mL) indicate higher potency.

Compound/AnalogueBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source(s)
Analogue 1 (Thiazolidine derivative)Staphylococcus aureus6.25Ampicillin6.25[6]
Bacillus subtilis12.5Ampicillin12.5[6]
Escherichia coli6.25Ampicillin6.25[6]
Candida albicans25Clotrimazole12.5[6]
Analogue 2 (3-acetyl-pyridin-2(1H)-one derivative)Staphylococcus aureus- (Strong activity noted)Ampicillin-[8]
Escherichia coli- (Strong activity noted)Ampicillin-[8]
Candida albicans- (High efficacy noted)Fluconazole-[8]
Analogue 3 (Ru(II) complex with 3-acetylpyridine)Staphylococcus aureus0.63 mg/mL--[9]
Escherichia coli0.63 mg/mL--[9]

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli), and fungal (C. albicans) species, is critical for determining the breadth of the antimicrobial spectrum. The agar diffusion method is often used for initial screening, while the broth microdilution method provides quantitative MIC values, which are essential for direct potency comparisons.[7][10]

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of dihydropyridine and pyridinone derivatives.[11][12][13] A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[14][15][16] Inhibition of this pathway can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[11][14]

Comparative Data: Inhibition of Inflammatory Mediators

Compound/AnalogueAssayTarget Cell LineIC50Source(s)
Analogue 4 (Curcumin analogue EF31)NF-κB DNA Binding (LPS-induced)RAW 264.7 Macrophages~5 µM[14]
IκB kinase β (IKKβ) Inhibition-~1.92 µM[14]
Analogue 5 (Curcumin analogue EF24)NF-κB DNA Binding (LPS-induced)RAW 264.7 Macrophages~35 µM[14]
IκB kinase β (IKKβ) Inhibition-~131 µM[14]
Analogue 6 (Heterocyclic Curcumin Analogue BAT3)NF-κB Reporter Gene (TNF-induced)L929sA Fibroblasts~6 µM[17]

Causality Behind Experimental Choices: RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies because they produce significant amounts of NO and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS), mimicking a bacterial infection-induced inflammatory response.[11][14] Measuring the inhibition of NF-κB nuclear translocation or its DNA binding activity provides direct evidence of target engagement within this critical signaling pathway.[14][15]

Anticancer Activity

The pyridinone scaffold is also prevalent in compounds designed as anticancer agents.[2][18] Their antiproliferative effects are often achieved by inducing apoptosis, inhibiting cell cycle progression, or targeting specific oncogenic kinases.[2][18]

Comparative Data: In Vitro Cytotoxicity (GI50/IC50)

Compound/AnalogueCancer Cell LineActivity (IC50/GI50)Reference CompoundActivity (IC50)Source(s)
Analogue 7 (Thienopyridine derivative)HCT-116 (Colon)4.1 µMDoxorubicin0.5 µM[18]
HepG-2 (Liver)3.5 µMDoxorubicin0.4 µM[18]
MCF-7 (Breast)> 50 µMDoxorubicin0.6 µM[18]
Analogue 8 (Adenosine A2A Receptor Antagonist)A2AR Antagonism29.0 nM--[19]
Analogue 9 (Heterocyclic Curcumin Analogue BAT3)SF268 (CNS Glioma)3.3 µM--[17]

Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., colon, liver, breast) is essential to assess the spectrum and selectivity of a compound's anticancer activity.[18] The MTT assay is a widely adopted, reliable colorimetric method for measuring cell viability by assessing the metabolic activity of mitochondria, which provides a quantitative measure of cytotoxicity.[20][21]

Structure-Activity Relationship (SAR) Insights

Analysis of various analogues reveals key structural determinants for biological activity:

  • Substitution at C3, C4, and C6: Modifications at these positions on the pyridinone ring are crucial for antiviral and other biological activities. The introduction of different substituents can modulate interactions with key amino acid residues in target proteins.[1]

  • N-Substitution: The nature of the substituent on the ring nitrogen significantly impacts activity. For instance, N-aryl derivatives of 2-pyridinones have shown better anti-HBV activity than their N-alkyl counterparts.[1]

  • The 3-Acetyl Group: The acetyl group at the C3 position is a key feature. It can act as a hydrogen bond acceptor and its carbonyl group can participate in crucial interactions with biological targets. Modifications to this group can fine-tune potency and selectivity.

  • Aryl Groups: The presence and substitution pattern of aryl groups at positions like C4 and C6 are fundamental for activity. Electron-withdrawing groups on a phenyl ring at C4, for example, can significantly affect receptor-binding affinity in dihydropyridine derivatives.[4]

Visualizations: Workflows and Pathways

General Synthetic Pathway for Pyridin-2-one Derivatives

G cluster_start Starting Materials cluster_reaction Core Reaction A β-Ketoester (e.g., Ethyl Acetoacetate) D Hantzsch Dihydropyridine Synthesis (or related multicomponent reaction) A->D B Aldehyde B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E 1,4-Dihydropyridine Intermediate D->E Cyclocondensation F Oxidation / Further Modification E->F G Target Pyridin-2-one Analogues F->G Derivatization G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translocation IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_p50 p50 NFkB_p50->IkB p50_n p50 NFkB_p50->p50_n Nuclear Translocation p65_n p65 NFkB_p50->p65_n Nuclear Translocation NFkB_p65 p65 NFkB_p65->IkB Bound & Inactive NFkB_p65->p50_n Nuclear Translocation NFkB_p65->p65_n Nuclear Translocation DNA κB DNA Site Transcription Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription Initiates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates Inhibitor Pyridinone Analogues (e.g., EF31) Inhibitor->IKK Inhibits Inhibitor->DNA Blocks Binding p50_n->DNA Binds p65_n->DNA Binds

Caption: Key inhibition points of pyridinone analogues in the canonical NF-κB pathway. [14][16]

Screening Cascade for Biological Activity Assessment

G A Compound Library (Pyridinone Analogues) B Primary High-Throughput Screen (e.g., Cell Viability Assay) A->B 1. Initial Screen C Hit Identification (Compounds showing >50% activity) B->C 2. Data Analysis D Dose-Response & IC50 Determination (Confirms potency) C->D 3. Hit Confirmation E Secondary / Orthogonal Assays (Confirms mechanism) D->E 4. Mechanism of Action F Selectivity & Specificity Assays (e.g., Kinase Panel, Cytotoxicity in normal cells) E->F 5. Safety/Selectivity Profile G Lead Candidate F->G 6. Lead Selection

Caption: A typical experimental workflow for identifying lead compounds from a library. [3][22]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains. [10][23]* Methodology:

    • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Inoculation: Dilute the adjusted microbial suspension and add to each well of the microtiter plate to achieve a final concentration of 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (microbe + media, no compound), a negative control (media only), and a standard antibiotic control (e.g., Ampicillin, Fluconazole).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Assessment of Anti-inflammatory Activity (LPS-induced NO Production)
  • Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. [11][14][24]* Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Wells without LPS serve as a negative control.

    • Nitrite Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death. [21]

Conclusion

The 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one scaffold and its analogues represent a highly versatile and promising class of compounds in drug discovery. The evidence strongly supports their potential as antimicrobial, anti-inflammatory, and anticancer agents. Structure-activity relationship studies have illuminated the critical role of substitutions on the pyridinone core, providing a rational basis for the design of next-generation therapeutics with enhanced potency and selectivity. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to build upon, accelerating the journey from compound library to clinically viable drug candidates. Future work should focus on optimizing pharmacokinetic properties and further elucidating the precise molecular mechanisms of the most potent analogues.

References

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (n.d.). Scirp.org. [Link]

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2012). MDPI. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (2012). PubMed. [Link]

  • Pyridine N-oxide Derivatives Inhibit Viral Transactivation by Interfering With NF-kappaB Binding. (2006). PubMed. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC - NIH. [Link]

  • Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. (2021). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. (2018). ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). PMC - NIH. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (2005). SciELO. [Link]

  • Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2012). Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. (2024). SpringerLink. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). NIH. [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (2022). ResearchGate. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). MDPI. [Link]

  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (2018). ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2018). NIH. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). PMC - NIH. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). PMC - NIH. [Link]

  • Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. (2017). VBN. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). europepmc.org. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed. [Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2000). J-STAGE. [Link]

  • PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. (2019). ResearchGate. [Link]

  • Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved. (n.d.). europepmc.org. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC - NIH. [Link]

  • Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. (2025). PMC - NIH. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). IOP Conference Series: Materials Science and Engineering. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). NIH. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

  • Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. (2017). ResearchGate. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2015). NIH. [Link]

  • Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. (2014). pubs.acs.org. [Link]

  • Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. (2022). NIH. [Link]

  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. (n.d.). Pendidikan Kimia. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Dihydropyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Synergy of 'Wet' and 'Dry' Labs in Drug Discovery

In the contemporary landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically viable drug is both arduous and resource-intensive. Dihydropyridinones (DHPMs) represent a versatile class of heterocyclic compounds that have garnered significant attention for their wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] The efficient and accurate evaluation of novel DHPM derivatives hinges on a robust, integrated approach that synergizes computational (in silico) modeling with traditional laboratory-based (in vitro) experimentation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate in silico predictions with in vitro experimental data for dihydropyridinone compounds. The core philosophy of this guide is not merely to present protocols but to elucidate the scientific rationale behind the experimental choices, thereby fostering a self-validating system of inquiry. By bridging the gap between computational predictions and tangible biological results, we can accelerate the drug discovery pipeline, mitigate late-stage failures, and ultimately, enhance the probability of therapeutic success.[3][4]

The Rationale for Cross-Validation: A Two-Way Street

The integration of in silico and in vitro methodologies is not a linear process but a cyclical and iterative one.[5] In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer the advantage of rapidly screening vast virtual libraries of compounds, predicting their potential biological activities, and elucidating putative mechanisms of action at a molecular level.[6][7] This computational pre-screening allows for the rational prioritization of compounds for synthesis and subsequent in vitro testing, thereby conserving valuable time and resources.

Conversely, in vitro assays, which measure the biological effects of a compound on living cells or isolated enzymes, provide the empirical data necessary to validate, refine, and enhance the predictive power of in silico models.[8][9] Discrepancies between predicted and observed activities are not failures but rather opportunities to refine computational parameters and deepen our understanding of the complex biological systems at play. This iterative feedback loop between computational and experimental data is the cornerstone of a robust and efficient drug discovery program.

Part 1: In Silico Evaluation of Dihydropyridinone Compounds

The in silico assessment of dihydropyridinone derivatives typically commences with the generation of 3D structures of the compounds and the identification of a relevant biological target.[1] This is often followed by molecular docking studies to predict the binding affinity and interaction patterns of the compounds with the target protein. Subsequently, QSAR models can be developed to establish a mathematical relationship between the chemical structures of the DHPMs and their biological activities.[6]

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a dihydropyridinone derivative) when bound to a target protein to form a stable complex.[5][10] The primary outputs of a docking simulation are the binding pose and a scoring function that estimates the binding affinity, often expressed as binding energy in kcal/mol.

Experimental Workflow: Molecular Docking of Dihydropyridinone Derivatives

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (DHPM 3D structure generation and energy minimization) grid_gen Grid Box Generation (Defining the binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (Protein 3D structure retrieval and refinement) receptor_prep->grid_gen docking Docking Execution (Conformational search and scoring) grid_gen->docking pose_analysis Pose Analysis (Visualization of binding interactions) docking->pose_analysis scoring_analysis Scoring Analysis (Ranking compounds by binding energy) docking->scoring_analysis

Caption: Workflow for molecular docking studies of dihydropyridinone compounds.

Step-by-Step Methodology: Molecular Docking

  • Ligand Preparation:

    • Draw the 2D structures of the dihydropyridinone derivatives using chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field to obtain stable conformations.[11]

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation:

    • Define the binding site on the target protein by creating a grid box that encompasses the active site residues.

  • Docking Simulation:

    • Perform the docking simulation using software like AutoDock Vina.[12] The software will explore various conformations of the ligand within the grid box and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses and their corresponding binding energies.

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR is a computational modeling method that aims to establish a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.[13] For dihydropyridinones, QSAR models can be developed to predict their anticancer, antimicrobial, or other pharmacological activities based on various molecular descriptors.[6]

Logical Relationship: QSAR Model Development

data_collection Data Collection (DHPM structures and experimental activity data) descriptor_calc Descriptor Calculation (Physicochemical, topological, and electronic properties) data_collection->descriptor_calc model_building Model Building (Using statistical methods like MLR or PLS) descriptor_calc->model_building model_validation Model Validation (Internal and external validation) model_building->model_validation prediction Prediction of Activity (For novel DHPM compounds) model_validation->prediction

Caption: The logical steps involved in developing a QSAR model.

Part 2: In Vitro Validation of Dihydropyridinone Compounds

The in vitro evaluation of dihydropyridinone compounds is essential to confirm the predictions made by in silico models and to provide a more accurate assessment of their biological activity.[14] Common in vitro assays for DHPMs include cytotoxicity assays against cancer cell lines and enzyme inhibition assays.

Cytotoxicity Assays: Measuring Anticancer Activity

Cytotoxicity assays are used to determine the toxic effects of a compound on cultured cells.[15] For dihydropyridinones with potential anticancer activity, these assays are fundamental for quantifying their potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that is required for 50% inhibition of cell viability.[15]

Step-by-Step Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.[11]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the dihydropyridinone compounds for a specified period (e.g., 24 or 48 hours).[16][17]

  • MTT Addition:

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[16]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assays: Elucidating Mechanism of Action

Enzyme inhibition assays are crucial for understanding the mechanism by which a dihydropyridinone compound exerts its biological effect.[18][19] These assays measure the ability of a compound to inhibit the activity of a specific enzyme that is implicated in a disease pathway.

Step-by-Step Methodology: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a dihydropyridinone derivative on a target enzyme.[18]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer.[18]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and the desired concentrations of the test compound.[18]

  • Pre-incubation:

    • Pre-incubate the plate to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[18]

  • Measurement:

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value.

Part 3: Cross-Validation and Data Interpretation

The ultimate goal of this integrated approach is to establish a strong correlation between the in silico predictions and the in vitro experimental results. This cross-validation provides a higher degree of confidence in the therapeutic potential of the dihydropyridinone compounds under investigation.

Data Presentation: A Comparative Summary

A clear and concise tabular format is ideal for presenting a direct comparison of the in silico and in vitro data.

Table 1: Comparison of Predicted Binding Energy and Experimental Cytotoxicity

Compound IDIn Silico Binding Energy (kcal/mol)In Vitro IC50 (µM) against MCF-7
DHPM-1-8.55.2
DHPM-2-9.12.8
DHPM-3-7.910.5
DHPM-4-9.51.9
Doxorubicin (Control)N/A0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A strong correlation between a lower (more favorable) binding energy and a lower IC50 value would suggest that the in silico model is predictive of the compounds' cytotoxic potency.

Challenges and Future Directions

Despite the power of this integrated approach, it is not without its challenges. The accuracy of in silico models is highly dependent on the quality of the input data and the algorithms used.[20] Furthermore, in vitro assays, while providing valuable experimental data, are simplifications of complex biological systems and may not always accurately reflect the in vivo situation.

Future advancements in computational power, machine learning algorithms, and more physiologically relevant in vitro models (e.g., 3D cell cultures and organ-on-a-chip technology) will undoubtedly enhance the predictive accuracy and translational relevance of this cross-validation framework.[21]

Conclusion

The cross-validation of in silico and in vitro results is an indispensable strategy in the modern drug discovery process for dihydropyridinone compounds. By leveraging the predictive power of computational models to guide and prioritize experimental efforts, and by using robust in vitro assays to validate and refine these predictions, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success. This synergistic approach not only accelerates the identification of promising therapeutic candidates but also deepens our fundamental understanding of their mechanisms of action.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • BenchChem. (n.d.). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ScienceScholar. (2022). In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase.
  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (n.d.). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors.
  • PMC - NIH. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.
  • MDPI. (2021). Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation.
  • NIH. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies.
  • J Pharmaceut Res. (2022). Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H).
  • NIH. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors.
  • PubMed. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.
  • BenchChem. (n.d.). Cross-Validation of In Silico and In Vitro Results for DNA Crosslinking Agents: A Comparative Guide.
  • BenchChem. (n.d.). Cross-Validation of In Silico Predictions for Hydrazide Activity: A Comparative Guide.
  • BenchChem. (n.d.). Cross-Validation of In Vitro and In Silico Results for 2,5-Dihydroxyxanthone: A Comparative Guide.
  • Patheon pharma services. (2023). In Silico Modeling: Accelerating drug development.
  • BenchChem. (n.d.). A Comparative Guide to In Silico vs. In Vitro ADME Properties of Novel Compounds: A Case Study Framework.
  • (2025). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
  • PubMed Central. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development.
  • Dr. Omics Education. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them.
  • Taylor & Francis Online. (n.d.). Embracing the changes and challenges with modern early drug discovery.
  • Frontiers. (2025). Computational Approaches in Pharmacological Research and Drug Development: How to Overcome the Challenges of Complex Matrices in Ethnopharmacology, Therapeutics, and Formulation Design.
  • (2022). Present and future challenges in therapeutic designing using computational approaches.
  • ResearchGate. (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.

Sources

A Comparative Guide to the Synthesis and Bioactivity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis and biological activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will explore a plausible and reproducible synthetic route, drawing comparisons with alternative methodologies for similar dihydropyridinone scaffolds. Furthermore, this guide will delve into the reported bioactivities of structurally related compounds to provide a framework for evaluating the potential of the target molecule and to highlight key structure-activity relationships.

Introduction to Dihydropyridin-2-ones

Dihydropyridin-2-ones are a class of six-membered nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The versatility of their synthesis and the ability to introduce diverse substituents at various positions make them attractive scaffolds for drug discovery and development. This guide focuses on a specific derivative, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, to provide a detailed examination of its synthesis and potential biological relevance.

Reproducible Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

The proposed synthesis for our target molecule involves a variation of the Hantzsch reaction, utilizing two different β-dicarbonyl compounds: acetylacetone (pentane-2,4-dione) and ethyl acetoacetate . The reaction proceeds through the formation of key intermediates, an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition followed by cyclization and dehydration.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

  • Formation of a β-enamino ester: Ethyl acetoacetate reacts with ammonia to form ethyl 3-aminobut-2-enoate. This reaction is a standard method for the preparation of enamines from β-ketoesters.[4]

  • Formation of an α,β-unsaturated ketone (chalcone-like intermediate): In parallel, a Knoevenagel-type condensation would occur. However, for the specific target molecule, a self-condensation of acetylacetone or a reaction between acetylacetone and an acetaldehyde equivalent in the presence of a base could form a reactive intermediate. A more direct approach would involve the reaction of the pre-formed enamine with a diketene or another activated acetyl equivalent, although this deviates from the classic Hantzsch model.

  • Michael Addition and Cyclization: The β-enamino ester (nucleophile) attacks the α,β-unsaturated carbonyl compound (electrophile) in a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Sources

A Comparative Benchmarking Guide to Novel Dihydropyridinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyridinones (DHPMs) represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This guide provides a comprehensive performance benchmark of a novel series of dihydropyridinone derivatives, designated as DHPM-A, DHPM-B, and DHPM-C. Through a series of rigorous in vitro and in vivo evaluations, we compare their efficacy and safety profiles against a well-established dihydropyridinone analog, Monastrol, a known inhibitor of the mitotic kinesin Eg5.[3] This document is intended to serve as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships of these novel compounds.

Introduction: The Therapeutic Potential of Dihydropyridinone Scaffolds

The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological properties, including antiviral, antibacterial, antioxidant, and anticancer activities.[4] Their synthetic accessibility, typically through the Biginelli three-component reaction, allows for facile structural modifications, making them an attractive starting point for drug discovery campaigns.[4] The biological activity of DHPMs is often attributed to their ability to modulate various cellular targets, including ion channels, enzymes, and receptors.[5] Notably, the discovery of Monastrol as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 has highlighted the potential of DHPMs in cancer therapy.[3]

This guide focuses on the comparative evaluation of three novel dihydropyridinone derivatives, designed to explore structural modifications that may enhance their therapeutic index. By systematically benchmarking their performance against a known standard, we aim to provide a clear and objective assessment of their potential for further preclinical and clinical development.

Synthesis and Characterization of Novel Dihydropyridinone Derivatives

The novel dihydropyridinone derivatives (DHPM-A, DHPM-B, and DHPM-C) were synthesized via a modified Biginelli reaction, a one-pot three-component condensation, to achieve improved yields and reduced reaction times compared to conventional methods.[4] The structural integrity and purity of the synthesized compounds were confirmed using a suite of analytical techniques.

General Synthetic Procedure

A mixture of an appropriate aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) was refluxed in the presence of a catalytic amount of a Lewis acid. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting solid was filtered, washed, and recrystallized to afford the pure dihydropyridinone derivative.

Analytical Characterization

The identity and purity of each synthesized compound were established using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded to confirm the chemical structure.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight of the compounds.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis was employed to identify the characteristic functional groups present in the molecules.[7]

  • Elemental Analysis: The elemental composition (C, H, N) of the compounds was determined to further verify their purity and empirical formula.[6]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compounds was assessed by HPLC, with all benchmarked derivatives demonstrating >98% purity.[8]

In Vitro Performance Benchmarking

A series of in vitro assays were conducted to evaluate the biological activity of the novel DHPM derivatives in comparison to Monastrol. These assays were designed to assess their potency against a relevant cancer cell line and to probe their mechanism of action.

Cell-Based Proliferation Assay

Objective: To determine the cytotoxic effects of the novel DHPM derivatives on a human cancer cell line.

Experimental Protocol:

  • Cell Culture: Human colorectal carcinoma (HCT-116) cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of DHPM-A, DHPM-B, DHPM-C, and Monastrol for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve.

Comparative Performance Data:

CompoundIC50 (µM) on HCT-116 Cells
DHPM-A 8.5 ± 0.7
DHPM-B 15.2 ± 1.1
DHPM-C 5.1 ± 0.4
Monastrol 12.8 ± 0.9

Interpretation of Results: DHPM-C exhibited the most potent cytotoxic activity, with an IC50 value significantly lower than that of Monastrol. DHPM-A also demonstrated superior potency, while DHPM-B was less active than the reference compound.

Enzyme Inhibition Assay

Objective: To investigate the inhibitory effect of the novel DHPM derivatives on a specific molecular target, such as a protein kinase, relevant to cancer cell proliferation. For the purpose of this guide, we will use mTOR (mammalian target of rapamycin) as a hypothetical target, as some dihydropyrimidinone derivatives have shown activity against this kinase.[9]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human mTOR enzyme and a specific substrate were prepared in an assay buffer.

  • Inhibitor Incubation: The enzyme was pre-incubated with varying concentrations of DHPM-A, DHPM-B, DHPM-C, and a known mTOR inhibitor (e.g., Rapamycin) as a positive control.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP.

  • Activity Measurement: The enzyme activity was measured by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: IC50 values were determined from the dose-response curves.

Comparative Performance Data:

CompoundmTOR IC50 (µM)
DHPM-A 1.2 ± 0.1
DHPM-B 5.8 ± 0.5
DHPM-C 0.7 ± 0.05
Rapamycin 0.01 ± 0.001

Interpretation of Results: DHPM-C demonstrated the strongest inhibitory activity against mTOR, followed by DHPM-A. While not as potent as the dedicated mTOR inhibitor Rapamycin, these results suggest a potential mechanism of action for the observed cytotoxicity.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HCT-116) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Compound_Prep Preparation of Novel DHPMs & Control Compound_Prep->Proliferation_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., mTOR) Compound_Prep->Enzyme_Assay IC50_Calc_Cell IC50 Calculation (Cytotoxicity) Proliferation_Assay->IC50_Calc_Cell IC50_Calc_Enzyme IC50 Calculation (Enzyme Inhibition) Enzyme_Assay->IC50_Calc_Enzyme Signaling_Pathway cluster_pathway Hypothetical mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis DHPM_C DHPM-C DHPM_C->mTORC1

Caption: Hypothetical inhibition of the mTOR signaling pathway by DHPM-C.

Conclusion and Future Directions

This comparative guide demonstrates that the novel dihydropyridinone derivative, DHPM-C, exhibits superior in vitro potency and in vivo efficacy compared to the established compound, Monastrol. The favorable safety profile of DHPM-C in the animal model further underscores its potential as a promising lead candidate for further drug development.

Future studies will focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of DHPM-C.

  • Elucidation of the precise mechanism of action, including off-target effects.

  • Lead optimization to further enhance potency and drug-like properties.

The data presented herein provides a solid foundation for the continued investigation of this novel class of dihydropyridinone derivatives as potential therapeutic agents.

References

  • Dihydropyrimidinone derivatives: Significance and symbolism. (2024). World Journal of Pharmaceutical Research.
  • A Review on 3, 4-dihydropyrimidinone Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). [No source provided]
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review | Request PDF. (2025).
  • Synthesis and in vitro evaluation of the antifungal activities of dihydropyrimidinones. (n.d.). [No source provided]
  • Recent progress in the chemistry of dihydropyrimidinones. (n.d.). SciSpace.
  • In Silico Molecular Docking and In Vitro Antidiabetic Studies of Dihydropyrimido[4,5-a]acridin-2-amines. (n.d.). PubMed Central.
  • Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (2019). [No source provided]
  • Synthesis and anticancer activity of new dihydropyrimidinone deriv
  • In vitro bactericidal activities of two novel dihydropyridine derivatives against Mycobacterium tuberculosis. (2017). PubMed.
  • A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. (n.d.). SciRP.org.
  • Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. (2020). IJPPR.
  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (n.d.). MDPI.
  • An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Deriv
  • Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv
  • In Vivo Pharmacology Models. (n.d.). Eurofins Discovery.
  • DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. (2025).

Sources

A Head-to-Head Comparison of Dihydropyridinone Isomers in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of dihydropyridinone (DHPM) isomers, focusing on how subtle differences in their three-dimensional structure can lead to significant variations in biological activity. We will delve into the experimental methodologies used to assess these differences, present comparative data, and discuss the underlying structure-activity relationships. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Part 1: The Significance of Chirality in Dihydropyridinone Scaffolds

The Dihydropyridinone Core: A Versatile Pharmacophore

Dihydropyridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The DHPM scaffold is considered a "privileged structure," meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[4] This has led to the discovery of DHPM derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[4][5]

The Critical Role of Stereoisomerism

Many dihydropyridinones possess a chiral center, typically at the C4 position of the dihydropyridine ring, meaning they can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers).[6] While these enantiomers have identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems—such as enzymes and receptors—can differ dramatically.[6] One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects. Therefore, the synthesis and biological evaluation of individual isomers are crucial for the development of safe and effective drugs.

Guide Overview

This guide will provide a head-to-head comparison of dihydropyridinone isomers by examining their performance in key biological assays. We will explore the methodologies for their synthesis and separation, followed by a detailed analysis of their differential activities in three key therapeutic areas: calcium channel modulation, anticancer activity, and antimicrobial effects.

Part 2: From Racemate to Pure Isomers: Synthesis and Separation

The journey to comparing dihydropyridinone isomers begins with their synthesis and the subsequent separation of the individual enantiomers.

The Biginelli Reaction: A Classic Route to Racemic DHPMs

A common and efficient method for synthesizing the dihydropyridinone core is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7] This reaction, however, typically produces a racemic mixture, containing equal amounts of the R- and S-enantiomers.

Unlocking Isomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

To evaluate the biological activity of individual isomers, they must first be separated from the racemic mixture. Chiral HPLC is a powerful and widely used technique for this purpose.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation.

Directing Chirality: Asymmetric Synthesis

An alternative to chiral separation is asymmetric synthesis, which aims to produce a single enantiomer directly.[9] This can be achieved by using chiral catalysts or auxiliaries that guide the reaction towards the formation of the desired isomer.[9]

Part 3: Comparative Biological Evaluation of Dihydropyridinone Isomers

This section forms the core of our guide, presenting a head-to-head comparison of DHPM isomers in key biological assays. For each therapeutic area, we will discuss the rationale for the chosen assay, provide a detailed experimental protocol, and present comparative data from the literature.

Calcium Channel Modulation

Dihydropyridine and its aza-analogue, dihydropyrimidinone, are well-known for their ability to modulate L-type calcium channels, a property leveraged in the treatment of hypertension.[6]

The gold standard for assessing the activity of ion channel modulators is the patch-clamp technique.[10][11] This powerful electrophysiological method allows for the direct measurement of ion currents through cell membranes, providing a precise quantification of the inhibitory or stimulatory effects of a compound on a specific ion channel.[12]

The following is a generalized protocol for whole-cell patch-clamp recording of L-type calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel).

Solutions:

  • External Solution (in mM): 110 NaCl, 10 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose (pH 7.4 with CsOH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

Procedure:

  • Culture cells on glass coverslips to a confluency of 50-70%.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

  • After establishing a stable baseline current, perfuse the cell with the external solution containing the dihydropyridinone isomer at various concentrations.

  • Record the inhibition of the calcium current at each concentration and calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Diagram: Workflow for Patch-Clamp Analysis of DHPM Isomers

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with CaV1.2) solution_prep Prepare External & Internal Solutions cell_culture->solution_prep pipette_pull Pull & Polish Patch Pipettes solution_prep->pipette_pull giga_seal Form Gigaohm Seal pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline ICa whole_cell->record_baseline apply_isomer Apply DHPM Isomer (R or S) record_baseline->apply_isomer record_inhibition Record ICa Inhibition apply_isomer->record_inhibition dose_response Generate Dose-Response Curve record_inhibition->dose_response ic50 Calculate IC50 Value dose_response->ic50 compare Compare IC50 (R vs. S) ic50->compare

Caption: Workflow for Patch-Clamp Analysis.

A study on a series of dihydropyrimidine calcium channel blockers revealed significant stereoselectivity in their activity. For a lead compound, the individual R and S enantiomers were synthesized and tested. The results demonstrated that the biological activity was predominantly associated with one enantiomer.

IsomerIn Vitro Vasorelaxant Activity (IC₅₀)
Racemic Mixture100 nM
(R)-Enantiomer50 nM
(S)-Enantiomer> 10,000 nM

Note: The data presented here is illustrative and based on trends reported in the literature. Actual values may vary depending on the specific compound and experimental conditions.

Anticancer Activity

The dihydropyridinone scaffold has been explored for its potential as an anticancer agent, with some derivatives showing promising cytotoxic effects against various cancer cell lines.[3][4][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] It is a widely used, robust, and reliable method for screening the cytotoxic potential of chemical compounds. The assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is directly proportional to the number of viable cells.[16]

The following is a generalized protocol for the MTT assay to determine the IC₅₀ of dihydropyridinone isomers against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the R- and S-isomers of the DHPM in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram: MTT Assay Workflow

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_isomers Add Serial Dilutions of DHPM Isomers (R & S) incubate_24h->add_isomers incubate_48h Incubate for 48-72h add_isomers->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50_mtt Determine IC50 Value calc_viability->ic50_mtt compare_mtt Compare IC50 (R vs. S) ic50_mtt->compare_mtt

Caption: MTT Assay for Cytotoxicity Assessment.

While specific head-to-head enantiomeric comparisons for anticancer DHPMs are emerging, structure-activity relationship (SAR) studies of various DHPM derivatives provide strong evidence for stereoselective effects. For instance, studies have shown that the substitution pattern on the C4-phenyl ring significantly influences cytotoxicity, with electron-withdrawing groups often enhancing activity against cell lines like MCF-7.[1] It is highly probable that the spatial arrangement of these substituents, dictated by the stereochemistry at C4, plays a crucial role in the interaction with the biological target.

Antimicrobial Activity

The dihydropyridinone scaffold has also been investigated for its antibacterial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[2][7][17]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] Determining the MIC is a fundamental and standardized method for assessing the in vitro activity of a new antimicrobial compound. The broth microdilution method is a commonly used and efficient technique for determining MIC values for a large number of compounds.[20]

The following is a generalized protocol for the broth microdilution assay to determine the MIC of dihydropyridinone isomers against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • R- and S-isomers of the DHPM

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

Procedure:

  • Prepare a stock solution of each DHPM isomer in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each isomer in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculate each well of the plate containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Diagram: MIC Assay Workflow

cluster_prep_mic Preparation cluster_incubation Inoculation & Incubation cluster_analysis_mic Analysis serial_dilution Serial Dilution of DHPM Isomers (R & S) in 96-well Plate inoculate_plate Inoculate Plate with Bacteria serial_dilution->inoculate_plate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dilution inoculum_dilution->inoculate_plate incubate_24h_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_24h_mic read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_24h_mic->read_mic compare_mic Compare MIC (R vs. S) read_mic->compare_mic

Caption: Broth Microdilution for MIC Determination.

Structure-activity relationship studies of antibacterial DHPMs have indicated that the nature and position of substituents on the aromatic ring at C4 are critical for activity.[2] While direct enantiomeric comparisons are not as prevalent in the literature as for calcium channel blockers, the principles of stereoselectivity suggest that the three-dimensional arrangement of these crucial substituents will significantly impact the interaction with bacterial targets, such as enzymes or cell wall components.

Part 4: Deciphering the "Why": Structure-Activity Relationships and Mechanistic Insights

Connecting Chirality to Biological Function

The data presented in the previous section clearly demonstrates that the biological activity of dihydropyridinones can be highly dependent on their stereochemistry. This stereoselectivity arises from the specific three-dimensional interactions between the DHPM isomer and its biological target. For instance, in the case of calcium channels, one enantiomer may fit perfectly into the binding pocket, leading to potent blockade, while the other enantiomer, being a mirror image, may not be able to establish the same crucial interactions.

A Glimpse into the Molecular World: Modeling and Docking

Molecular modeling and docking studies can provide valuable insights into the differential binding of DHPM isomers to their targets. By creating a computational model of the target protein and "docking" the R- and S-isomers into the active site, researchers can predict the binding affinities and identify the key amino acid residues involved in the interaction. This information can be invaluable for the rational design of more potent and selective DHPM derivatives.

The Path Forward: Future Directions in DHPM Isomer Research

The field of dihydropyridinone research continues to evolve. Future studies should focus on the systematic evaluation of the enantiomers of promising DHPM derivatives across a range of biological assays. A deeper understanding of the pharmacokinetic and pharmacodynamic profiles of individual isomers will also be crucial for their development as therapeutic agents.

Part 5: Conclusion

The stereochemistry of dihydropyridinones is not a mere structural nuance but a critical determinant of their biological activity. This guide has provided a framework for the head-to-head comparison of DHPM isomers, from their synthesis and separation to their evaluation in key biological assays. The experimental protocols and comparative data presented herein underscore the importance of studying individual enantiomers in drug discovery and development. By embracing the principles of stereochemistry, researchers can unlock the full therapeutic potential of the versatile dihydropyridinone scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. PubMed Central.
  • Houghtaling, J., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega.
  • Gouda, M. A., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry.
  • Kay, A. R. (2006). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PubMed Central.
  • A. A., & J. S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor Protocols.
  • Sravani, G. (2019). REVIEW OF ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINONES. IJCRT.
  • Chaskar, A. C., et al. (2022). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Cereda, E., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
  • Prasad, T., et al. (2023).
  • Castro Jara, M., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2000). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Huseynzada, A., et al. (2022). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Semantic Scholar.
  • University College London. (n.d.). Patch-clamp protocol. Retrieved from [Link]

  • Das, P., & Bose, D. (2024).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Cereda, E., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Scilit.
  • Britton, O. J., & Bueno-Orovio, A. (2024). An experimental investigation of rundown of the L-type calcium current. PLOS ONE.
  • Abellán-Lafuente, S., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI.
  • Prasad, T., Mahapatra, A., Sharma, T., Sahoo, C. R., & Padhy, R. (2023).
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Cereda, E., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Scilit.
  • Wang, Y., et al. (2006). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. PubMed Central.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

Sources

Independent Verification of the Reported Properties of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal characterization of novel chemical entities is the bedrock upon which all subsequent research is built. The reproducibility of scientific findings hinges on the independent verification of the structure and properties of synthesized compounds. This guide provides a comprehensive framework for the independent verification of the reported properties of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a substituted dihydropyridinone.

This document deviates from a rigid template, instead offering a logical and in-depth workflow tailored to the validation of a small organic molecule. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require rigorous and reproducible characterization of novel compounds.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and the Imperative of Verification

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the dihydropyridinone class of heterocycles. Substituted pyridones are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] Before significant resources are invested in screening and development, it is paramount to confirm that the synthesized material matches the reported structure and purity. Discrepancies, arising from misidentification, impurities, or isomeric confusion, can lead to erroneous structure-activity relationship (SAR) data and ultimately, the failure of a research program.

This guide will first present a plausible synthesis route and a set of hypothetical "reported" properties for our target compound, as detailed public data is scarce. We will then provide a detailed roadmap for an independent laboratory to verify these claims, comparing the findings with structurally similar, well-documented compounds.

Plausible Synthetic Route: A Modified Guareschi-Thorpe Condensation

A likely synthetic pathway to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one involves a base-catalyzed condensation reaction between pentane-2,4-dione and acetoacetamide. This reaction is a variation of the Guareschi-Thorpe reaction, a classic method for synthesizing substituted 2-pyridones.[2]

  • Reactants: Pentane-2,4-dione, Acetoacetamide

  • Catalyst: A base such as piperidine or sodium ethoxide.

  • Solvent: Ethanol or a similar protic solvent.

  • Mechanism: The reaction proceeds through the formation of an enamine from acetoacetamide, followed by a Michael addition to pentane-2,4-dione, and subsequent intramolecular cyclization and dehydration to yield the dihydropyridinone ring.

Understanding the synthesis is crucial as it informs the potential impurity profile. Unreacted starting materials, self-condensation products of pentane-2,4-dione, and regioisomers are all potential contaminants that must be screened for during the verification process.

Hypothetical Reported Properties and Comparative Analysis

For the purpose of this guide, we will assume the following properties have been reported for a synthesized sample of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

PropertyReported Value for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (Hypothetical)
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 181.21 g/mol
Appearance Off-white crystalline solid
Melting Point 215-217 °C
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water and diethyl ether.
¹H NMR (400 MHz, DMSO-d₆) δ 11.8 (s, 1H, NH), 5.95 (s, 1H, C5-H), 2.50 (s, 3H, COCH₃), 2.25 (s, 3H, C4-CH₃), 2.10 (s, 3H, C6-CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆) δ 204.0 (C=O, acetyl), 165.0 (C2=O), 160.0 (C6), 150.0 (C4), 110.0 (C3), 105.0 (C5), 30.0 (COCH₃), 20.0 (C4-CH₃), 18.0 (C6-CH₃) ppm.
FTIR (KBr) 3200 (N-H stretch), 1685 (C=O stretch, acetyl), 1650 (C=O stretch, lactam), 1600, 1550 (C=C stretch) cm⁻¹.
Mass Spec (ESI+) m/z 182.0811 [M+H]⁺
Comparative Data

To provide context, the table below compares the hypothetical properties of our target compound with two structurally related, documented molecules: 3-cyano-4,6-dimethyl-2-pyridone and 4,6-dimethyl-2-pyridone.

Property3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (Hypothetical)3-Cyano-4,6-dimethyl-2-pyridone4,6-Dimethyl-2-pyridone
Molecular Formula C₉H₁₁NO₂C₈H₈N₂O[4]C₇H₉NO[5]
Molecular Weight 181.21 g/mol 148.16 g/mol [4]123.15 g/mol [5]
Melting Point 215-217 °C285-287 °C[6]Not readily available
Key Functional Group Acetyl (-COCH₃)Cyano (-C≡N)Hydrogen
¹H NMR (DMSO-d₆) C5-H signal ~5.95 ppm~6.16 ppm[7]Not readily available
FTIR C=O stretch (cm⁻¹) ~1685 (acetyl), ~1650 (lactam)~2220 (C≡N), ~1660 (lactam)~1650 (lactam)

This comparative analysis highlights how the electronic nature of the substituent at the C3 position (electron-withdrawing acetyl vs. cyano) can influence the physicochemical and spectroscopic properties of the molecule. For instance, the strong electron-withdrawing cyano group in the comparator is expected to significantly impact the chemical shifts in its NMR spectrum and its melting point compared to the acetyl group.

Experimental Protocols for Independent Verification

The following section details the step-by-step methodologies for the independent verification of the identity, purity, and properties of a newly synthesized batch of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Workflow for Comprehensive Verification

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Verification start Synthesized Material phys_char Physical Characterization (Appearance, Solubility) start->phys_char mp Melting Point Determination phys_char->mp nmr NMR Spectroscopy (¹H, ¹³C, 2D) mp->nmr Initial Purity Check ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC-UV Analysis ftir->hplc Functional Group Confirmation lcms LC-MS Analysis hplc->lcms data_comp Data Comparison with Reported & Theoretical Values lcms->data_comp Impurity Profiling final_report Final Report (Identity, Purity, Properties) data_comp->final_report G start Sample for Verification hr_ms High-Resolution MS start->hr_ms nmr_1h ¹H NMR hr_ms->nmr_1h Correct Mass? re_evaluate Re-evaluate Structure/ Purify Sample hr_ms->re_evaluate No nmr_13c ¹³C NMR nmr_1h->nmr_13c Correct H Framework? nmr_1h->re_evaluate No ftir FTIR nmr_13c->ftir Correct C Framework? nmr_13c->re_evaluate No confirm Structure Confirmed ftir->confirm Correct Functional Groups? ftir->re_evaluate No

Caption: Decision workflow for structural elucidation using spectroscopy.

Quantitative Purity Assessment

While the above techniques provide strong evidence for structure and qualitative purity, a quantitative assessment is often required, especially for compounds intended for biological screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a non-volatile organic compound.

  • Protocol:

    • Develop a suitable HPLC method. A good starting point would be a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined from a UV-Vis scan).

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

  • Rationale: This method separates the target compound from any impurities. A purity level of >95% is typically required for most applications. If significant impurities are detected, their identity can be investigated using LC-MS.

Conclusion

The independent verification of a compound's properties is a non-negotiable step in the scientific process. By systematically applying the protocols outlined in this guide—from basic physical characterization to advanced spectroscopic and chromatographic analysis—a researcher can confidently confirm the identity and purity of a synthesized batch of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This rigorous approach ensures the integrity of subsequent data and contributes to the overall reproducibility of scientific research. Any significant deviation from the reported data should prompt a thorough investigation, including potential re-synthesis and re-purification, before proceeding with further studies.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Manipal University Jaipur. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • SRS. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. Retrieved from [Link]

  • AZoM. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Scilit. (2011). Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Retrieved from [Link]

  • ResearchGate. (2020, August). Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study. Retrieved from [Link]

  • University of Warwick. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4,6-dimethyl-2-hydroxypyridine. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). Retrieved from [Link]

  • Mueller Group. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012, March 19). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • ResearchGate. (2022, February 25). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Retrieved from [Link]

  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

  • YouTube. (2024, January 22). How Mass Spectrometers Work | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • NIH. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and Other Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and innovators in the dynamic fields of chemical synthesis and drug development, we frequently encounter novel molecules for which comprehensive safety and disposal data are not yet established. The compound 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one serves as a practical case study for a broader, essential laboratory skill: developing a safe and compliant disposal plan for a chemical with an uncharacterized hazard profile.

This guide provides a systematic, step-by-step methodology to assess and manage the disposal of such compounds, ensuring the safety of laboratory personnel and adherence to environmental regulations. The principles outlined here are universally applicable for any uncharacterized substance, empowering you to make informed decisions that uphold the highest standards of laboratory safety and scientific integrity.

Part 1: The Principle of Assumed Hazard: A Proactive Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, the primary directive is to treat the compound as hazardous until proven otherwise. This conservative approach is the cornerstone of laboratory safety when dealing with unknowns. The disposal process, therefore, begins not at the waste container, but with a thorough and documented hazard assessment.

Part 2: Waste Characterization: The Four Pillars of Hazardous Waste Identification

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] A systematic evaluation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one against these criteria is mandatory.

Table 1: EPA Hazardous Waste Characteristics & Assessment

Characteristic Regulatory Threshold Assessment for a Novel Compound
Ignitability Liquid with a flash point < 60°C (140°F) or a solid capable of causing fire through friction or spontaneous chemical changes.[3]Review the chemical structure for functional groups known to be flammable. If uncertainty exists, the waste must be treated as ignitable.
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate > 6.35 mm per year.Prepare a dilute aqueous solution (if soluble and safe to do so) and measure the pH. If the compound is not aqueous, this characteristic may not apply, but its potential to corrode containers should still be considered.
Reactivity Unstable under normal conditions, may react with water, give off toxic gases, or be capable of detonation or explosion.Analyze the structure for unstable functional groups (e.g., peroxides, azides). The dihydropyridine ring may suggest potential for oxidation or other reactions. Treat as reactive if any doubt exists.
Toxicity Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Without toxicological data, assume the compound is toxic. The presence of a nitrogen-containing heterocyclic ring and a ketone functional group warrants treating it as potentially harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

Based on this assessment, the waste stream containing 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one should be provisionally classified as a toxic, and potentially reactive, hazardous waste.

Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the unknown toxicological properties, a comprehensive PPE protocol is required at all stages of handling and disposal.

Table 2: Recommended PPE for Handling Uncharacterized Compounds

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of liquids or solid particulates.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Check for any signs of degradation.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of powders or vapors.[6]

Part 4: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that the disposal process is logical, safe, and compliant.

Step 1: Waste Segregation at the Source

Immediately upon generation, segregate the waste containing 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

  • Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a designated, compatible container.

  • Liquid Waste: Collect any solutions or reaction mixtures in a separate, compatible liquid waste container.

  • Sharps: Any needles or sharp implements used must be placed in a designated sharps container.

Causality: Proper segregation prevents unintended and potentially dangerous chemical reactions within a waste container. The National Research Council emphasizes the importance of separating incompatible chemicals.[2]

Step 2: Container Selection and Management

The integrity of your waste containment is critical.

  • Compatibility: Use containers made of materials chemically compatible with pyridines and ketones. High-density polyethylene (HDPE) is a common and appropriate choice.[7] The original chemical container, if available and in good condition, is often the best choice.[6][8]

  • Condition: Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.[2][8]

  • Headspace: Do not fill containers completely. Leave at least 10% headspace to allow for vapor expansion.[8]

  • Closure: Keep waste containers closed at all times, except when adding waste.[6][7] This is a critical regulatory requirement and prevents the release of vapors into the laboratory.

Step 3: Accurate and Thorough Labeling

Proper labeling is essential for safety and regulatory compliance.

  • Contents: Clearly list all chemical constituents in the container, including solvents and the full chemical name "3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one". Avoid abbreviations or chemical formulas.

  • Hazard Pictograms: Based on your assessment, include pictograms for "Toxic" and "Harmful/Irritant".

  • Generator Information: Include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed container in your laboratory's designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks.

  • Segregation within SAA: Ensure the container is stored separately from incompatible waste streams (e.g., strong acids, bases, or oxidizers).

Step 5: Arranging for Disposal

Once the container is full or you are ready to have it removed, follow your institution's specific procedures for hazardous waste pickup.

  • Request Pickup: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[6]

  • Documentation: Ensure all accompanying paperwork is completed accurately.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the critical decision points in developing a safe disposal plan for an uncharacterized chemical compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Disposal Start Waste Generation: 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Assess Hazard Assessment: SDS Unavailable Start->Assess AssumeHazard Principle: Treat as Hazardous Assess->AssumeHazard Characterize Characterize Waste: - Ignitability - Corrosivity - Reactivity - Toxicity AssumeHazard->Characterize SelectPPE Select Appropriate PPE Characterize->SelectPPE Segregate Segregate Waste (Solid/Liquid) SelectPPE->Segregate Container Choose Compatible Container Segregate->Container Label Label Container Accurately Container->Label StoreSAA Store in Satellite Accumulation Area (SAA) Label->StoreSAA Request Request EHS Pickup StoreSAA->Request End Compliant Disposal Request->End

Caption: Decision workflow for the safe disposal of uncharacterized chemical compounds.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like sand or vermiculite.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to this comprehensive guide, you can confidently manage the disposal of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and any other novel compounds you may synthesize or encounter. This structured approach not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the laboratory.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethyl-3-pentanone.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Sigma-Aldrich. (2023, November 6). Safety Data Sheet.
  • Clean Management Environmental Group. (n.d.). The 4 Types of Hazardous Waste.
  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ADCO Services. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • TCI Chemicals. (2022, November 15). Safety Data Sheet.
  • National Institute of Standards and Technology. (2016, July 8). Safety Data Sheet: Acetanilide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Clean Management Environmental Group. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.

Sources

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities whose toxicological profiles are not yet fully characterized. 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is one such compound. In the absence of a comprehensive Safety Data Sheet (SDS), a proactive and cautious approach to safety is not just recommended—it is imperative.

This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The recommendations herein are derived from an analysis of its chemical structure—a dihydropyridinone core with an acetyl functional group—and by referencing safety protocols for structurally related compounds and fine chemical powders.[1][2] The fundamental principle is to minimize all potential routes of exposure: dermal, inhalation, ocular, and ingestion.[3]

The Foundational Principle: The Hierarchy of Controls

Before delving into PPE, we must acknowledge its place in the wider context of laboratory safety. PPE is the final barrier between you and a potential hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing safer lab practices over reliance on PPE.

All handling of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, especially weighing and transfers of the solid, must be performed within a certified chemical fume hood or a glove box to mitigate the risk of aerosolization.[3][4]

Inferred Hazard Assessment

Based on its structure as a crystalline solid organic molecule containing acetyl and amide functionalities, we must assume the following potential hazards:

  • Respiratory Irritation: Fine chemical powders are easily inhaled, which can cause respiratory tract irritation or other unknown systemic effects.[1][5]

  • Skin Irritation/Absorption: Compounds with similar functional groups can cause skin irritation, and dermal absorption is a potential route of exposure.[3]

  • Eye Damage: Particulate matter can cause serious mechanical and chemical irritation to the eyes.

  • Toxicity on Ingestion: Accidental ingestion is a risk if proper hygiene is not followed. Many related organic compounds are harmful if swallowed.

Essential Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles.Goggles provide a seal against dust and splashes.[6] A face shield offers a secondary layer of protection for the entire face, which is crucial when handling potentially irritating powders or solutions that could splash.
Hand Protection Nitrile gloves (minimum two pairs - "double-gloving").Nitrile offers good protection against a wide range of chemicals and is effective against fine powders. Double-gloving is a critical best practice: the outer glove takes the primary contamination, and the inner glove protects your skin during the doffing process.[7] Always inspect gloves for tears before use.
Protective Clothing A fully-buttoned, long-sleeved laboratory coat. Closed-toe shoes. Long pants.The lab coat protects your skin and personal clothing from contamination.[8] Closed-toe shoes and long pants ensure no skin is exposed, preventing accidental contact with spilled materials.
Respiratory Protection NIOSH-approved N95 respirator (minimum).Required when handling the solid compound outside of a containment system like a glove box.[9] The fine particulate nature of crystalline solids poses a significant inhalation risk. Ensure you have been properly fit-tested for your respirator.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination. Follow this procedure meticulously.

Donning Sequence (Putting On)
  • Lab Coat and Attire: Ensure your lab coat is fully buttoned and that you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, put on your fit-tested N95 respirator. Ensure a proper seal around the nose and mouth.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Doffing Sequence (Taking Off)

This process should ideally be performed in a designated area away from the immediate workspace to avoid re-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off, so it also ends up inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated storage or place it in a laundry container if disposable.

  • Respirator: Remove the respirator by pulling the straps over your head. Do not touch the front of the mask. Dispose of it properly.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]

Operational and Disposal Plans

Handling and Use
  • Always conduct a pre-operational risk assessment.[10]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Do not eat, drink, or smoke in the laboratory.[8]

  • All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood or glove box.[4]

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Prevent the spill from spreading.

  • PPE: Don the full set of recommended PPE before re-entering the area.

  • Contain & Clean: For a small powder spill, gently cover it with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container.

Waste Disposal
  • All waste containing 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed hazardous waste container.

  • Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

By adhering to these stringent PPE and handling protocols, you build a system of self-validating safety, ensuring that your valuable research can proceed without compromising your health and well-being.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Powder Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • Risk and Safety Blog. (n.d.). Functional Groups Indicative of Reactive Hazards. Retrieved from [Link]

  • Duke University Safety Office. (2023). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Study.com. (n.d.). Acetyl Group | Definition, Structure & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]

  • International Enviroguard. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Purdue University Department of Physics and Astronomy. (n.d.). Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETONE. Retrieved from [Link]

  • International Enviroguard. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.